2-(4-Methylbenzoyl)cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAROMYZTGWTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is a substituted aromatic ketone with a carboxylic acid functional group, making it a valuable building block in medicinal chemistry and materials science. Its structural motif is of interest for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of a reliable synthetic route to this target molecule, delving into the underlying reaction mechanisms, detailed experimental protocols, and purification strategies. The synthesis is approached via a classical two-step sequence involving the formation of an acyl chloride followed by a Friedel-Crafts acylation reaction.
Synthetic Strategy: A Two-Step Approach
The synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is most effectively achieved through a two-step process. The first step involves the conversion of commercially available cyclohexanecarboxylic acid into its more reactive acyl chloride derivative, cyclohexanecarbonyl chloride. The second, and key, step is the Friedel-Crafts acylation of toluene with the newly formed acyl chloride, catalyzed by a Lewis acid, to yield the desired product.
Caption: Overall synthetic workflow.
Step 1: Synthesis of Cyclohexanecarbonyl Chloride
The initial step in this synthesis is the activation of the carboxylic acid group of cyclohexanecarboxylic acid by converting it into an acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it produces gaseous byproducts (SO₂ and HCl), which simplifies the purification of the desired acyl chloride.
Mechanistic Insight
The reaction proceeds through a nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, leading to the formation of a chlorosulfite intermediate. The final step involves a nucleophilic attack by the chloride ion on the carbonyl carbon, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gases.
Caption: Mechanism of acyl chloride formation.
Experimental Protocol
A detailed protocol for the synthesis of cyclohexanecarbonyl chloride is as follows:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet leading to a trap (to neutralize HCl and SO₂), add cyclohexanecarboxylic acid (1.0 eq).
-
Add thionyl chloride (1.2 eq) dropwise to the cyclohexanecarboxylic acid at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
The excess thionyl chloride can be removed by distillation under reduced pressure to yield the crude cyclohexanecarbonyl chloride, which is often used in the next step without further purification.
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| Cyclohexanecarboxylic Acid | 128.17 | 1.0 |
| Thionyl Chloride | 118.97 | 1.2 |
Step 2: Friedel-Crafts Acylation of Toluene
This is the key carbon-carbon bond-forming step, where the aromatic ring of toluene is acylated with cyclohexanecarbonyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Mechanistic Insight
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates the formation of a resonance-stabilized acylium ion. This highly electrophilic acylium ion is then attacked by the π-electrons of the toluene ring. Toluene is an activated aromatic compound, and the methyl group is an ortho-, para-director. Due to steric hindrance, the acylation predominantly occurs at the para position. The resulting arenium ion intermediate is then deprotonated to restore aromaticity and yield the final product. A stoichiometric amount of AlCl₃ is required because the product ketone complexes with the Lewis acid.
Caption: Mechanism of Friedel-Crafts acylation.
Experimental Protocol
The following is a general procedure for the Friedel-Crafts acylation of toluene with cyclohexanecarbonyl chloride:
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 eq) in an inert solvent such as dichloromethane or nitrobenzene.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Add a solution of cyclohexanecarbonyl chloride (1.0 eq) in the same inert solvent to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add toluene (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0-5 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours.
-
The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| Cyclohexanecarbonyl Chloride | 146.61 | 1.0 |
| Toluene | 92.14 | 1.0 |
| Aluminum Chloride (anhydrous) | 133.34 | 1.1 |
Purification and Characterization
The crude 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is typically a solid and can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene and hexanes.
Characterization Data (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₈O₃ |
| Molecular Weight | 246.30 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| ¹H NMR (CDCl₃, δ) | ~12.0 (s, 1H, COOH), 7.8-7.9 (d, 2H, Ar-H), 7.2-7.3 (d, 2H, Ar-H), 3.0-3.2 (m, 1H, CH-CO), 2.4 (s, 3H, Ar-CH₃), 1.2-2.2 (m, 10H, cyclohexyl-H) |
| ¹³C NMR (CDCl₃, δ) | ~200 (C=O, ketone), ~180 (C=O, acid), ~144 (Ar-C), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~50 (CH-CO), ~45 (CH-COOH), ~30, ~26, ~25 (cyclohexyl-CH₂), ~21 (Ar-CH₃) |
| IR (cm⁻¹) | ~3000 (O-H, acid), ~1700 (C=O, acid), ~1680 (C=O, ketone), ~1600 (C=C, aromatic) |
Conclusion
The synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid presented in this guide is a robust and scalable method that utilizes well-established chemical transformations. The two-step approach, beginning with the formation of cyclohexanecarbonyl chloride followed by a Friedel-Crafts acylation of toluene, provides a reliable route to the target molecule. Careful control of reaction conditions, particularly during the moisture-sensitive Friedel-Crafts acylation step, is crucial for achieving high yields and purity. This guide provides the necessary theoretical and practical information for researchers to successfully synthesize this valuable chemical intermediate.
References
-
Organic Syntheses, Coll. Vol. 3, p.739 (1955); Vol. 20, p.84 (1940). [Procedure for the preparation of acid chlorides using thionyl chloride]. Available from: [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Provides detailed mechanisms for Friedel-Crafts reactions].
- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. John Wiley & Sons. [A comprehensive resource on Friedel-Crafts chemistry].
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid
Introduction
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is a bifunctional organic molecule incorporating a cyclohexanecarboxylic acid moiety and a 4-methylbenzoyl group. This unique structural arrangement imparts a combination of lipophilic and hydrophilic characteristics, making it a compound of interest in medicinal chemistry and materials science. The carboxylic acid group provides a handle for forming salts and esters, modulating solubility and reactivity, while the aromatic ketone structure offers sites for further chemical modification and potential biological interactions. A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to effectively utilize this compound in their respective fields. This guide provides a comprehensive overview of the key physicochemical characteristics of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, with a focus on the trans-isomer, and details the experimental methodologies for their determination.
Molecular Structure and Identification
The structural formula of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid features a cyclohexane ring substituted with a carboxylic acid group and a 4-methylbenzoyl group at adjacent positions. The stereochemistry of the substituents on the cyclohexane ring can lead to different isomers, with the trans-isomer being a common form.
Key Identifiers for trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid:
-
IUPAC Name: trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid
-
CAS Number: 151830-92-1[1]
-
Molecular Formula: C₁₅H₁₈O₃[1]
-
Molecular Weight: 246.30 g/mol [1]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O₃ | [1] |
| Molecular Weight | 246.30 g/mol | [1] |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | To be determined experimentally | |
| pKa | To be determined experimentally | |
| LogP (calculated) | Not Available |
Experimental Determination of Physicochemical Properties
The following sections detail the robust experimental protocols for determining the key physicochemical properties of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. The causality behind the experimental choices is explained to provide a deeper understanding of the methodologies.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting range is indicative of high purity.
Methodology: Capillary Melting Point Determination
This is a standard and reliable method for determining the melting point of a solid organic compound.
Experimental Workflow:
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the dry, purified compound is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar device.
-
Approximate Melting Point: A preliminary rapid heating is performed to get an approximate melting range.
-
Accurate Measurement: A fresh sample is heated slowly (1-2 °C per minute) near the approximate melting point.
-
Data Recording: The temperature at which the first liquid appears (T_initial) and the temperature at which the entire sample becomes liquid (T_final) are recorded as the melting range.
Expertise & Causality: A slow heating rate is crucial for accurate determination as it allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer. A wide melting range typically indicates the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.
Solubility Determination
Solubility is a fundamental property that dictates a compound's behavior in various solvent systems, which is critical for applications in drug delivery and formulation.
Methodology: High-Performance Liquid Chromatography (HPLC)-Based Assay
HPLC offers a sensitive and accurate method for determining the equilibrium solubility of a compound in a specific solvent.
Experimental Workflow:
Caption: Workflow for HPLC-Based Solubility Determination.
Step-by-Step Protocol:
-
Preparation of Saturated Solution: An excess amount of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is added to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Clarification: The resulting suspension is filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
HPLC Analysis: The clear filtrate is then appropriately diluted and injected into an HPLC system. The concentration is determined by comparing the peak area to a standard calibration curve generated from solutions of known concentrations.
Expertise & Causality: The choice of HPLC column and mobile phase is critical for achieving good separation and peak shape. For this compound, a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) would be a suitable starting point. The acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak symmetry.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. It is a crucial parameter for predicting the ionization state of the molecule at different pH values, which influences its solubility, absorption, and biological activity.
Methodology: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of weak acids and bases.
Experimental Workflow:
Caption: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Protocol:
-
Solution Preparation: A known concentration of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is dissolved in water or a suitable co-solvent if the aqueous solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH meter as the titrant is added incrementally.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Expertise & Causality: The use of a co-solvent may be necessary to achieve a sufficient concentration of the compound for accurate titration. However, it is important to note that the pKa value obtained in a co-solvent system will be an apparent pKa (pKaapp) and may differ from the aqueous pKa. Extrapolation methods can be used to estimate the pKa in pure water.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.
Infrared (IR) Spectroscopy
An FTIR spectrum of a stereoisomer, (1S,2R)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid, is available and provides key insights into the functional groups present.
Expected Characteristic IR Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[2]
-
C-H Stretch (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the cyclohexane ring and the methyl group.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.[2]
-
C=O Stretch (Ketone): A strong absorption band typically in the range of 1660-1690 cm⁻¹, corresponding to the aryl ketone. Conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.
-
C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectral Features:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, above 10 ppm.
-
Aromatic Protons: The protons on the 4-methylbenzoyl group will appear in the aromatic region (around 7.0-8.0 ppm). The para-substitution pattern will likely result in two doublets.
-
Cyclohexane Protons: A complex series of multiplets in the aliphatic region (around 1.2-3.5 ppm) due to the various protons on the cyclohexane ring and their coupling with each other. The protons adjacent to the carbonyl and carboxyl groups will be shifted further downfield.
-
Methyl Protons (-CH₃): A singlet around 2.4 ppm, characteristic of a methyl group attached to an aromatic ring.
Predicted ¹³C NMR Spectral Features:
-
Carboxylic Acid Carbonyl (-COOH): A signal in the range of 170-185 ppm.
-
Ketone Carbonyl (-C=O): A signal further downfield, typically above 190 ppm.
-
Aromatic Carbons: Signals in the range of 120-145 ppm. The carbon attached to the methyl group and the carbon of the carbonyl group will have distinct chemical shifts.
-
Cyclohexane Carbons: Signals in the aliphatic region (around 20-55 ppm). The carbons attached to the carbonyl and carboxyl groups will be shifted further downfield.
-
Methyl Carbon (-CH₃): A signal around 20-25 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 246).
-
Formation of Benzoyl Cation: A prominent peak at m/z = 119, corresponding to the [CH₃C₆H₄CO]⁺ ion, formed by cleavage of the bond between the ketone carbonyl and the cyclohexane ring. This is often a base peak in the spectra of such compounds.
-
Loss of CO from Benzoyl Cation: A subsequent fragmentation of the m/z 119 ion to give a peak at m/z = 91, corresponding to the tolyl cation [CH₃C₆H₄]⁺.
-
Cleavage of the Cyclohexane Ring: Various fragment ions resulting from the cleavage of the cyclohexane ring.
-
Loss of Carboxyl Group: A peak corresponding to the loss of the -COOH group (M-45).
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid and the established methodologies for their determination. The presented protocols and expected spectral data serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and materials science. Accurate characterization of these properties is a critical first step in the rational design and development of new molecules with desired functionalities and applications.
References
-
MIT OpenCourseWare. Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. [Link]
-
PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
SpectraBase. (1S,2R)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid - Optional[FTIR] - Spectrum. [Link]
Sources
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid CAS number
An In-Depth Technical Guide to 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid
Abstract
This guide provides a comprehensive technical overview of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, a key chemical intermediate with significant applications in synthetic chemistry and drug development. We will explore its fundamental physicochemical properties, delve into robust synthetic and analytical methodologies, and discuss its functional role as a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering expert insights into the practical application and characterization of this compound.
Introduction: A Versatile Scaffold in Chemical Synthesis
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is a disubstituted carbocyclic compound featuring a cyclohexane ring functionalized with both a carboxylic acid and a 4-methylbenzoyl group. The presence of these two distinct functional groups—a nucleophilic/ionizable carboxylic acid and an electrophilic ketone attached to an aromatic ring—makes it a highly valuable and versatile scaffold.
The strategic importance of this molecule lies in its utility as a key building block for constructing more complex molecular architectures. The carboxylic acid moiety serves as a convenient handle for forming amide, ester, or other acyl derivatives, a common strategy in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The benzoyl portion, with its methyl-substituted phenyl ring, offers a site for further chemical modification, for instance, through reactions targeting the aromatic ring or the carbonyl group. Understanding the synthesis, stereochemistry, and analytical control of this intermediate is therefore critical for its effective use in multi-step synthetic campaigns, particularly in drug discovery projects where purity and isomeric control are paramount.
Physicochemical Properties and Specifications
Accurate identification and characterization begin with a clear understanding of the compound's fundamental properties. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Chemical Name | 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid | [3][4] |
| Synonym(s) | 2-(p-Toluoyl)cyclohexanecarboxylic acid | [5] |
| CAS Number | 107147-13-7 (Isomer unspecified) | [3][4] |
| 151830-92-1 (trans-isomer) | [5] | |
| Molecular Formula | C₁₅H₁₈O₃ | [5] |
| Molecular Weight | 246.30 g/mol | [5] |
| MDL Number | MFCD07775667 | |
| InChI Key | JHAROMYZTGWTSG-UHFFFAOYSA-N |
Synthesis and Stereochemical Considerations
The synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is most effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct and scalable route to the target molecule.
General Synthetic Workflow: Friedel-Crafts Acylation
The causality behind this synthetic choice is rooted in its efficiency. The reaction involves the acylation of toluene (the 4-methyl source) with a cyclohexane-derived acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). A plausible precursor is the acid chloride derived from a suitable cyclohexanecarboxylic acid derivative. A subsequent hydrolysis step may be required depending on the starting materials.[1]
Caption: General workflow for the synthesis via Friedel-Crafts acylation.
The Critical Role of Stereochemistry
The substitution pattern on the cyclohexane ring gives rise to cis and trans diastereomers. In the trans configuration, the two substituents (benzoyl and carboxylic acid) are on opposite faces of the ring (one equatorial, one axial, or both equatorial in a chair conformation), which is generally the more thermodynamically stable arrangement.[6] The cis isomer has both groups on the same face.
The existence of a specific CAS number for the trans-isomer (151830-92-1) underscores the importance of stereochemical control in its application.[5] Synthetic procedures often yield a mixture of isomers, necessitating purification or epimerization to isolate the desired form.[6] The choice of isomer can profoundly impact the three-dimensional structure of downstream molecules, which is a critical factor in drug-receptor interactions.
Analytical Characterization
A self-validating protocol for quality control requires a multi-pronged analytical approach to confirm identity, purity, and isomeric ratio.
Core Analytical Techniques
The following table compares the primary methods used for characterizing 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid and similar molecules.
| Technique | Purpose | Key Insights |
| HPLC-UV/MS | Purity assessment, isomeric ratio determination, and quantification. | High-performance liquid chromatography (HPLC) is the workhorse for purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid) provides excellent separation. UV detection is suitable due to the benzoyl chromophore, while mass spectrometry (MS) provides definitive mass confirmation.[7] |
| GC-MS | Analysis of volatile impurities and, after derivatization, the main component. | Gas chromatography-mass spectrometry (GC-MS) is ideal for detecting residual solvents or volatile byproducts. The carboxylic acid must first be derivatized (e.g., to its methyl ester) to increase its volatility for GC analysis.[8][9] |
| ¹H and ¹³C NMR | Definitive structural elucidation and isomeric assignment. | Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous confirmation of the molecular structure. The chemical shifts and coupling constants of the cyclohexane protons can be used to differentiate between the cis and trans isomers. |
| FTIR | Functional group identification. | Fourier-transform infrared spectroscopy (FTIR) will show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as the ketone C=O stretch, confirming the presence of the key functional groups. |
Protocol: Purity Determination by HPLC-UV
This protocol describes a standard method for assessing the purity of a synthesized batch.
-
Standard & Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.
-
Accurately weigh and dissolve the sample batch to the same concentration.
-
Perform serial dilutions to create calibration standards if quantification is needed.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis:
-
Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The retention times of the cis and trans isomers will likely differ, allowing for their quantification.
-
Workflow for Analytical Method Validation
To ensure trustworthiness, any analytical method must be validated for its intended purpose.
Caption: A typical workflow for validating an HPLC analytical method.
Applications in Research and Drug Development
The utility of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is best understood by viewing it as a molecular scaffold that can be elaborated upon to generate diverse chemical entities for biological screening.
Role as a Key Building Block
Research on structurally related compounds, such as 2-(4-bromobenzoyl)cyclohexanecarboxylic acid, highlights their use as crucial intermediates in the synthesis of drug candidates.[1] In these schemes, the molecule serves two primary functions:
-
Amide Bond Formation: The carboxylic acid is readily activated (e.g., to an acid chloride or with coupling reagents like HATU or EDC) and reacted with a wide array of primary or secondary amines to generate a library of amides. This is one of the most common and reliable reactions in medicinal chemistry.
-
Scaffold Presentation: The cyclohexane ring provides a rigid, three-dimensional core that projects the benzoyl and the newly formed amide groups into specific vectors in space. This geometric constraint is essential for optimizing binding affinity to biological targets like enzymes or receptors.
Caption: Use as a scaffold in medicinal chemistry to generate compound libraries.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for safety.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption.[5]
Conclusion
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is more than a simple chemical; it is a strategically designed intermediate that offers significant advantages in synthetic and medicinal chemistry. Its dual functionality, combined with a rigid carbocyclic core, provides a robust platform for the synthesis of complex molecules. A thorough understanding of its synthesis, stereochemistry, and analytical characterization is fundamental for any researcher aiming to leverage its full potential in drug discovery and development programs. The methodologies and insights presented in this guide serve as a foundational resource for the effective and reliable application of this valuable compound.
References
-
Chemsrc. CAS#:712353-42-9 | 2-azido-4-methyl-cyclohexanecarboxylic acid. [Link]
-
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An In-Depth Technical Guide to trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid: Structure, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, a bifunctional organic molecule with significant potential as a scaffold and building block in medicinal chemistry. The molecule incorporates a conformationally rigid cyclohexyl ring, a carboxylic acid handle for further derivatization, and a substituted aromatic ketone, presenting a unique combination of lipophilic and polar features. This document elucidates the molecule's stereospecific structure, outlines a robust synthetic strategy rooted in the principles of Friedel-Crafts acylation, details rigorous protocols for its characterization using modern spectroscopic techniques, and discusses its strategic importance in the design of novel therapeutic agents.
Molecular Overview and Physicochemical Properties
trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid (CAS No. 151830-92-1) is a derivative of cyclohexanecarboxylic acid featuring a 4-methylbenzoyl substituent at the C-2 position.[1][2] The "trans" designation is critical, defining the relative stereochemistry of the carboxylic acid and the benzoyl group, which are positioned on opposite faces of the cyclohexane ring. This configuration imparts specific conformational constraints that are highly valuable in rational drug design.
Chemical Structure and Stereochemistry
The molecule's structure is characterized by a disubstituted cyclohexane ring. The trans configuration of the two bulky substituents (carboxyl and 4-methylbenzoyl) forces them into a diequatorial position in the most stable chair conformation, minimizing steric strain. This defined three-dimensional arrangement is a key feature for its application as a rigid scaffold in constructing molecules with precise spatial orientations for receptor binding.
Caption: Structure of trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.
Key Physicochemical Data
A summary of the essential properties of the title compound is provided below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 151830-92-1 | [1][2][3] |
| Molecular Formula | C₁₅H₁₈O₃ | [1][4] |
| Molecular Weight | 246.30 g/mol | [1] |
| Synonyms | Trans-2-(p-methylbenzoyl)-1-cyclohexanecarboxylic acid | [1] |
| Melting Point | 168 °C | [3] |
| Boiling Point | 349.3°C (estimated) | [3] |
| InChIKey | JHAROMYZTGWTSG-CHWSQXEVSA-N | [3] |
Rationale for Synthesis: The Friedel-Crafts Approach
The synthesis of aryl ketones is classically achieved via the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[5][6] This methodology is the most logical and direct approach for installing the 4-methylbenzoyl group onto a suitable cyclohexane-based precursor.
Mechanistic Principles of Friedel-Crafts Acylation
The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[7][8] The key steps are:
-
Formation of the Electrophile: The Lewis acid coordinates to the carbonyl oxygen of the acylating agent, forming a highly reactive acylium ion (R-C≡O⁺). This species is a potent electrophile.
-
Electrophilic Attack: The π-electrons of the aromatic ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (typically [AlCl₄]⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
A crucial aspect of this reaction is that the product, an aryl ketone, is a Lewis base that can form a stable complex with the AlCl₃ catalyst.[7][8] This deactivates the product towards further acylation and necessitates the use of stoichiometric, rather than catalytic, amounts of the Lewis acid. The desired ketone is liberated from this complex during an aqueous workup.[7]
Proposed Synthetic Pathway
A plausible and efficient synthesis begins with the acylation of a cyclohexene derivative, followed by hydrogenation and functional group manipulation to achieve the desired trans stereochemistry. A robust pathway involves the Friedel-Crafts acylation of toluene with a cyclohexanecarboxylic acid derivative.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocols
The following protocols are provided as a robust starting point for laboratory synthesis and are designed to be self-validating through the subsequent analytical characterization.
Synthesis of trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid
Materials:
-
trans-Cyclohexane-1,2-dicarboxylic anhydride
-
Toluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous DCM to the flask, and cool the resulting suspension to 0 °C in an ice bath.
-
Dissolve trans-cyclohexane-1,2-dicarboxylic anhydride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
-
Add the anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add toluene (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl (2.0 equivalents). Causality: This step quenches the reaction, hydrolyzes the aluminum complexes, and protonates the carboxylate to yield the carboxylic acid.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
Purification and Isolation
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to yield the pure trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid as a solid. Purity should be assessed by melting point determination and confirmed by the spectroscopic methods detailed below.
Structural Elucidation and Spectroscopic Analysis
A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the structure and stereochemistry of the synthesized compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present. The carboxylic acid and ketone moieties have highly characteristic absorption bands.[9][10]
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Very broad, strong |
| ~2930, ~2850 | C-H stretch (Aliphatic) | Medium to strong, sharp |
| ~1710 | C=O stretch (Carboxylic Acid Dimer) | Strong, sharp |
| ~1680 | C=O stretch (Aryl Ketone) | Strong, sharp |
| ~1605, ~1495 | C=C stretch (Aromatic Ring) | Medium, sharp |
Trustworthiness: The simultaneous presence of the very broad O-H band and the two distinct carbonyl peaks provides strong, self-validating evidence for the target molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework, confirming connectivity and, crucially, the trans stereochemistry.
The proton NMR spectrum will show distinct signals for the aromatic, aliphatic, methyl, and acidic protons. The coupling patterns of the methine protons at C1 and C2 are diagnostic for the trans configuration.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| > 10.0 | broad singlet | 1H | H OOC- |
| ~7.8 | doublet | 2H | Aromatic H (ortho to C=O) |
| ~7.2 | doublet | 2H | Aromatic H (meta to C=O) |
| ~3.5 | multiplet | 1H | -CO-CH - (on C2) |
| ~2.8 | multiplet | 1H | -COOH-CH - (on C1) |
| ~2.4 | singlet | 3H | Ar-CH ₃ |
| 1.2 - 2.2 | multiplet | 8H | Cyclohexyl -CH ₂- |
Expertise: In the trans isomer, the protons at C1 and C2 are typically diaxial in the dominant chair conformation, leading to a large coupling constant (J ≈ 10-12 Hz), which is a key diagnostic feature.
The carbon NMR spectrum confirms the number of unique carbon environments, including the two distinct carbonyl carbons.[11][12]
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | Ketone C =O |
| ~178 | Carboxylic Acid C =O |
| ~144 | Aromatic C -CH₃ |
| ~135 | Aromatic C -CO |
| ~129 | Aromatic C H |
| ~128 | Aromatic C H |
| ~50 | Cyclohexyl C H-CO |
| ~45 | Cyclohexyl C H-COOH |
| ~29, ~25 | Cyclohexyl C H₂ |
| ~21 | Ar-C H₃ |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Expected Molecular Ion [M]⁺: m/z = 246.1256 (for C₁₅H₁₈O₃).[4]
-
Key Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH, 45 Da).
-
Loss of the tolyl group (-C₇H₇, 91 Da).
-
Cleavage yielding the 4-methylbenzoyl cation (m/z = 119).
-
Significance in Research and Drug Development
Substituted alicyclic scaffolds like trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid are of increasing interest to medicinal chemists.
-
Conformationally Rigid Scaffolds: The trans-diequatorial arrangement provides a rigid framework that reduces the entropic penalty of binding to a biological target, potentially increasing potency. This is a common strategy in modern drug design.[13][14]
-
Vectorial Exit Points: The carboxylic acid serves as a versatile chemical handle for amide bond formation, esterification, or reduction, allowing for the systematic exploration of chemical space and the attachment of other pharmacophoric groups.[15]
-
Modulation of Physicochemical Properties: The combination of the lipophilic 4-methylbenzoyl group and the polar carboxylic acid allows for fine-tuning of properties like solubility, lipophilicity (LogP), and metabolic stability, which are critical for developing viable drug candidates.[16]
-
Analogue Development: This molecule is an excellent starting point for creating libraries of compounds for screening. For instance, analogs of substituted cyclohexanecarboxylic acids have been explored as intermediates for Janus kinase inhibitors and other pharmacologically active agents.[14][17]
Conclusion
trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is a well-defined chemical entity whose structure, synthesis, and properties are readily understood through established chemical principles. Its stereochemically defined and rigid structure makes it a valuable building block for drug discovery professionals seeking to develop novel therapeutics with improved potency and selectivity. The synthetic and analytical protocols described herein provide a reliable foundation for the preparation and validation of this compound, enabling its effective application in research and development programs.
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Wikipedia. Friedel–Crafts reaction. [Link]
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Supporting Information. J. Org. Chem. 2017, 82, 3781. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]
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SpectraBase. (1S,2R)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid - Optional[FTIR] - Spectrum. [Link]
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2-(4-Methylbenzoyl)cyclohexanecarboxylic acid molecular weight
An In-Depth Technical Guide to the Characterization of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the definitive characterization of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, a molecule of interest in synthetic and medicinal chemistry. The primary objective is the unambiguous determination of its molecular weight and the elucidation of its chemical structure. This document moves beyond simple data reporting, offering a self-validating, multi-technique workflow that integrates mass spectrometry, nuclear magnetic resonance, infrared spectroscopy, and classical titrimetry. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only replicate the methods but also understand the causality behind each experimental choice. This guide is designed to serve as a robust resource for professionals engaged in the synthesis, quality control, and application of novel chemical entities.
Compound Identification and Physicochemical Properties
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is a bifunctional organic molecule containing both a ketone and a carboxylic acid moiety. Its characterization is fundamental to its use as a building block or active agent in research and development. The compound's identity is established by its unique molecular formula and structure, which in turn dictates its molecular weight and spectroscopic fingerprint.
Several isomers may exist; it is crucial to distinguish between them when possible. For instance, the trans isomer is specifically identified by CAS Number 151830-92-1.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O₃ | [1][2] |
| Molecular Weight | 246.30 g/mol | [1][2] |
| CAS Number | 107147-13-7 (isomer unspecified) | [2] |
| CAS Number | 151830-92-1 (trans isomer) | [1] |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O | |
| Chemical Structure | (Structure generated based on IUPAC name) |
The Imperative of Multi-Technique Characterization
Caption: Integrated workflow for compound characterization.
Experimental Methodologies
The following protocols are designed to be performed sequentially or in parallel to build a complete profile of the target compound.
Molecular Weight Determination by Mass Spectrometry
Rationale: Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound. For a polar, acidic molecule like this, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is highly effective. ESI allows for gentle ionization, minimizing fragmentation and maximizing the abundance of the molecular ion. We will analyze in both positive and negative ion modes for comprehensive confirmation.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Chromatographic Separation (Optional but Recommended):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometer Settings (ESI):
-
Positive Ion Mode: Scan for m/z 100-500. Expect the protonated molecule [M+H]⁺.
-
Negative Ion Mode: Scan for m/z 100-500. Expect the deprotonated molecule [M-H]⁻.[3]
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
-
Data Analysis:
-
Expected [M+H]⁺: 246.30 + 1.0078 = 247.31 m/z.
-
Expected [M-H]⁻: 246.30 - 1.0078 = 245.29 m/z.
-
The high-resolution mass should be within 5 ppm of the theoretical exact mass.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of unique carbon atoms. This combination allows for the definitive mapping of the molecule's connectivity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
-
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Protons: Signals in the ~7.2-7.8 ppm range, likely showing a characteristic AA'BB' pattern (two doublets) for the 1,4-disubstituted benzene ring.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically >10 ppm.
-
Cyclohexyl Protons: A complex series of multiplets in the ~1.2-3.5 ppm range. Protons adjacent to the carbonyl and carboxyl groups will be further downfield.[4][5]
-
Methyl Protons (-CH₃): A sharp singlet around ~2.4 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbons (C=O): Two distinct signals in the highly deshielded region. The ketone carbonyl will be ~190-210 ppm, while the carboxylic acid carbonyl will be ~170-180 ppm.[6][7]
-
Aromatic Carbons: Four signals in the ~125-145 ppm range.
-
Cyclohexyl Carbons: Multiple signals in the aliphatic region (~20-50 ppm).
-
Methyl Carbon: A signal around ~21 ppm.
-
-
Functional Group Identification by Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies. For this molecule, we can confirm the presence of both the carboxylic acid and the ketone.
Experimental Protocol: FT-IR
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Expected Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~3300 cm⁻¹ to ~2500 cm⁻¹.[8]
-
C-H Stretch (Aromatic & Aliphatic): Sharp peaks between ~3100-3000 cm⁻¹ (aromatic) and ~3000-2850 cm⁻¹ (aliphatic).
-
C=O Stretch (Ketone): A strong, sharp peak around 1685 cm⁻¹. Conjugation to the aromatic ring lowers its frequency from a typical aliphatic ketone (~1715 cm⁻¹).[7][9]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710 cm⁻¹.[10]
-
C-O Stretch (Carboxylic Acid): A medium intensity peak between 1320-1210 cm⁻¹.[8]
-
Caption: Data convergence from multiple analytical techniques.
Equivalent Weight Determination by Acid-Base Titration
Rationale: Titration provides a classical, quantitative measure of the acidic content of the sample. For a monoprotic acid like 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, the experimentally determined equivalent weight should be equal to its molecular weight. This serves as an excellent orthogonal validation of the mass spectrometry data.
Experimental Protocol: Titration
-
Standardize NaOH Solution: Prepare an approximately 0.1 M NaOH solution and accurately standardize it using a primary standard, such as potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh (~200 mg) of the carboxylic acid sample into a 125 mL Erlenmeyer flask.[11] Record the mass to four decimal places.
-
Dissolution: Dissolve the sample in ~50 mL of a suitable solvent (e.g., a 1:1 mixture of ethanol and water).
-
Titration: Add 2-3 drops of phenolphthalein indicator. Titrate the acid solution with the standardized NaOH solution until a faint, persistent pink color is observed.[12][13]
-
Calculation:
-
Moles of NaOH = Molarity of NaOH × Volume of NaOH used (L)
-
Since the stoichiometry is 1:1, Moles of Acid = Moles of NaOH.
-
Equivalent Weight = Mass of Acid (g) / Moles of Acid.
-
-
Analysis: The calculated equivalent weight should be approximately 246.30 g/mol . Perform the titration in triplicate for statistical confidence.
Conclusion
The definitive characterization of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is achieved not by a single measurement, but by the logical synthesis of data from multiple, orthogonal analytical techniques. The molecular weight of 246.30 g/mol , determined precisely by mass spectrometry, is validated by the molecular structure elucidated through ¹H and ¹³C NMR, the functional groups identified by IR spectroscopy, and the equivalent weight confirmed by acid-base titration. This rigorous, self-validating workflow ensures the highest degree of confidence in the identity and purity of the compound, a prerequisite for its successful application in research and development.
References
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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-
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Dr. Gergens. (n.d.). Titration of the Unknown Carboxylic Acid. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000546 Cyclohexanecarboxylic Acid. Retrieved from [Link]
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ResearchGate. (2018). How is the determination of carboxylic acid degree by titration with NaOH?. Retrieved from [Link]
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A Research Framework for Characterizing the Biological Activity of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid
Abstract
This technical guide outlines a comprehensive, multi-tiered research program to elucidate the biological activity of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. To date, the pharmacological profile of this specific molecule remains largely unexplored in publicly accessible literature. Drawing upon structure-activity relationships of related cyclohexanecarboxylic acid derivatives, which have demonstrated potential in antimicrobial, anti-inflammatory, anticancer, and antidiabetic applications, this document provides a strategic workflow for its systematic evaluation. We present a series of detailed in-vitro and in-vivo experimental protocols, data interpretation frameworks, and mechanistic study designs to thoroughly characterize the therapeutic potential of this novel chemical entity. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the biological landscape of this and similar small molecules.
Introduction and Chemical Profile
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is a small molecule featuring a cyclohexane ring, a carboxylic acid group, and a 4-methylbenzoyl moiety. While the individual components of this molecule are common in pharmacologically active compounds, the specific combination and its resulting biological effects have not been characterized. The presence of the cyclohexanecarboxylic acid core suggests a potential for diverse biological activities, as derivatives of this scaffold have been explored for various therapeutic purposes. This guide proposes a systematic approach to unveil the bioactivity of this compound.
Chemical Structure:
-
IUPAC Name: 2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid
-
Molecular Formula: C15H18O3
-
Molecular Weight: 246.30 g/mol
-
CAS Number: 107147-13-7[1]
The trans-isomer of this compound is also documented (CAS 151830-92-1)[2]. Stereochemistry can significantly impact biological activity; therefore, any investigation should ideally be conducted on stereochemically pure isomers.
Proposed Avenues for Biological Investigation
Based on the known activities of structurally related cyclohexanecarboxylic acid derivatives, we propose the following areas of investigation for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid:
-
Antimicrobial Activity: Derivatives of cyclohexanecarboxylic acid have shown effectiveness against various bacterial strains.[3]
-
Anti-inflammatory Activity: The carrageenan-induced paw edema model is a standard for assessing the acute anti-inflammatory activity of novel compounds.[4]
-
Anticancer Activity: Some cyclohexanecarboxylic acid derivatives have demonstrated cytotoxic effects against cancer cell lines.[3]
-
Antidiabetic Activity: Related compounds have been investigated for their potential as antidiabetic agents.[3]
The following sections will detail the experimental workflows to explore these potential activities.
Tier 1: Foundational In-Vitro Screening
The initial phase of investigation will involve a battery of in-vitro assays to rapidly assess the compound's activity across the proposed areas and determine its general cytotoxicity.
General Cytotoxicity Assessment
Before assessing specific biological activities, it is crucial to determine the compound's intrinsic cytotoxicity to establish a therapeutic window. The MTT assay is a reliable, colorimetric method for this purpose.[5][6]
-
Cell Seeding: Plate a suitable human cell line (e.g., HEK293 for general cytotoxicity, or a specific cancer cell line for anticancer screening) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid in the appropriate cell culture medium. Treat the cells with these concentrations for 24 to 72 hours.[4]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.[4]
Antimicrobial Susceptibility Testing
The broth microdilution assay will be employed to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.[2]
-
Inoculum Preparation: Prepare a standardized microbial suspension (approximately 5 x 10^5 CFU/mL) from a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[4]
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[4]
-
Inoculation and Incubation: Add the bacterial or fungal inoculum to each well. Incubate the plate at 37°C for 16-20 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.[4]
| Microorganism | Hypothetical MIC (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | 64 | Ampicillin | 0.5 |
| Escherichia coli (Gram-negative) | >256 | Ampicillin | 8 |
| Candida albicans (Fungus) | 128 | Fluconazole | 1 |
Table 1: Hypothetical antimicrobial screening results for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.
Anti-inflammatory Screening
An initial in-vitro assessment of anti-inflammatory potential can be achieved by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[7]
-
Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour before stimulating with LPS (1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.
Tier 2: In-Vivo Efficacy Models
Should the in-vitro screening yield promising results in a particular area, the next logical step is to assess the compound's efficacy in a relevant animal model.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
This is a classic model for evaluating the in-vivo activity of acute anti-inflammatory agents.[8][9]
Caption: Workflow for the carrageenan-induced paw edema model.
-
Animals: Use male Wistar rats (150-200g).[8]
-
Grouping: Divide the animals into a control group (vehicle), a standard group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.[10]
-
Dosing: Administer the test compound or standard drug intraperitoneally or orally 30 minutes before carrageenan injection.[10]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.[10]
-
Measurement: Measure the paw volume using a plethysmometer at hourly intervals for up to 5 hours.[10]
-
Analysis: The degree of edema is calculated, and the percentage inhibition by the test compound is determined.[10]
Antidiabetic Efficacy: Streptozotocin (STZ)-Induced Diabetic Rat Model
For evaluating antidiabetic potential, an STZ-induced model is commonly used.[11]
-
Induction: Administer a single intraperitoneal injection of streptozotocin (STZ), dissolved in citrate buffer, to adult rats. A dose of 55 mg/kg is often effective.[12]
-
Confirmation: After 72 hours, measure blood glucose levels from the tail vein. Rats with blood glucose levels above 200 mg/dL are considered diabetic.[13]
-
Treatment: Administer the test compound orally for a period of several weeks (e.g., 4 weeks).[9]
-
Monitoring: Monitor blood glucose levels and body weight regularly. At the end of the study, an oral glucose tolerance test (OGTT) can be performed.
-
Analysis: Compare the effects of the test compound on blood glucose levels and glucose tolerance to a vehicle-treated diabetic control group and a group treated with a standard drug like glibenclamide.[13]
| Parameter | Normal Control | Diabetic Control | Test Compound (Hypothetical Dose) | Standard (Glibenclamide) |
| Fasting Blood Glucose (mg/dL) - Day 28 | 95 ± 5 | 280 ± 20 | 150 ± 15 | 130 ± 10 |
| Change in Body Weight (g) - Day 28 | +25 ± 3 | -15 ± 4 | +10 ± 2 | +12 ± 3 |
Table 2: Hypothetical results from an in-vivo antidiabetic study.
Tier 3: Mechanistic Insights
Positive results from in-vivo studies should prompt an investigation into the compound's mechanism of action.
Probing the Anti-inflammatory Mechanism: NF-κB Signaling
The NF-κB signaling pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory genes.[14] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: Simplified canonical NF-κB signaling pathway.[14]
To investigate if 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid inhibits this pathway, experiments such as Western blotting could be used to measure the phosphorylation of IκBα and the nuclear translocation of the p65 subunit in LPS-stimulated macrophages treated with the compound.
Conclusion
While the biological activity of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is currently uncharacterized, its chemical structure suggests several plausible and promising avenues for therapeutic investigation. The systematic, tiered approach outlined in this guide, progressing from broad in-vitro screening to specific in-vivo models and mechanistic studies, provides a robust framework for its evaluation. The successful execution of these protocols will generate a comprehensive pharmacological profile, potentially identifying a novel lead compound for further drug development.
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2-(4-Methylbenzoyl)cyclohexanecarboxylic acid derivatives and analogs
An In-Depth Technical Guide to 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid Derivatives and Analogs for Drug Discovery Professionals
Abstract
The 2-(4-methylbenzoyl)cyclohexanecarboxylic acid scaffold represents a privileged structural motif in modern medicinal chemistry. Characterized by a substituted benzoyl group appended to a cyclohexane carboxylic acid core, this class of molecules has emerged as a versatile building block for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, characterization, biological evaluation, and structure-activity relationships (SAR) of these compounds. We will delve into the causality behind synthetic strategies and analytical methodologies, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their discovery programs.
Introduction: The Strategic Value of the Scaffold
In the landscape of drug discovery, the identification of core molecular frameworks that can be readily synthesized and systematically modified to interact with biological targets is of paramount importance. The 2-(4-methylbenzoyl)cyclohexanecarboxylic acid core is one such framework. Its structure combines a lipophilic aroyl moiety with a flexible, saturated carbocyclic ring bearing a crucial carboxylic acid group—a common pharmacophore for interacting with various enzyme active sites and receptors.
Analogs of this scaffold have been identified as key building blocks in the synthesis of drug candidates, underscoring their industrial relevance and therapeutic potential. Derivatives have shown promise in modulating biological pathways associated with inflammation and cellular proliferation, making them attractive starting points for programs targeting oncology, autoimmune disorders, and other inflammatory conditions. This guide serves as a comprehensive resource for unlocking the potential of this chemical series.
Synthetic Strategies: From Concept to Compound
The synthesis of 2-(4-methylbenzoyl)cyclohexanecarboxylic acid and its analogs is primarily achieved through a robust and scalable sequence involving Friedel-Crafts acylation. The logic behind this approach is its efficiency in forming the key carbon-carbon bond between the aromatic and alicyclic rings.
Core Synthesis Pathway
The principal strategy involves the acylation of a cyclohexene carboxylic acid derivative with an activated p-toluoyl group, followed by hydrogenation and, if necessary, ester hydrolysis. The Friedel-Crafts reaction is a cornerstone of C-C bond formation to aromatic rings, driven by the generation of a highly electrophilic acylium ion that is readily attacked by the nucleophilic π-system of the cyclohexene precursor.[1][2]
Sources
A Strategic Blueprint for Investigating the Medicinal Chemistry Potential of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid
A Whitepaper by the Senior Application Scientist
Abstract
The field of medicinal chemistry is in a perpetual search for novel molecular scaffolds that can address unmet medical needs. While many research avenues focus on elaborating known pharmacophores, a significant opportunity lies in the systematic investigation of under-explored chemical matter. 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is one such entity. Possessing a unique combination of a non-planar saturated ring, a carboxylic acid handle, and a substituted aromatic ketone, this compound presents a compelling, albeit uninvestigated, starting point for drug discovery. This technical guide abandons a retrospective review—as public-domain data is scarce[1][2][3]—and instead provides a forward-looking, strategic blueprint for a comprehensive research program. It is designed for researchers, scientists, and drug development professionals, outlining a logical, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded workflow to unlock the potential of this molecule. The guide details a plausible synthetic route, proposes a cascade of in silico and in vitro screening methodologies, and outlines a framework for future hit-to-lead optimization, all supported by established medicinal chemistry principles.
Introduction: Deconstructing the Opportunity
At first glance, 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is an unremarkable molecule, with limited to no presence in current medicinal chemistry literature. However, a deeper analysis of its constituent fragments reveals a compelling rationale for its investigation.
-
The Cyclohexanecarboxylic Acid Core: This saturated carbocyclic moiety is a versatile scaffold in drug design. Unlike flat aromatic rings, its three-dimensional nature can offer more extensive contact points with a target protein.[4] It can serve as a bioisosteric replacement for phenyl or t-butyl groups, potentially improving binding affinity by reducing the entropic penalty of binding a flexible alkyl chain.[4] Furthermore, the carboxylic acid group is a classic pharmacophore, often involved in critical hydrogen bonding or ionic interactions with target proteins, such as the key arginine residue in the active site of cyclooxygenase (COX) enzymes.[5]
-
The Benzoyl Ketone Linker: The ketone carbonyl is a planar hydrogen bond acceptor (HBA) and possesses a significant dipole moment, enabling strong interactions with biological targets.[6] The benzoyl group itself is a common feature in molecules with analgesic and anti-inflammatory properties.[7]
-
The 4-Methylbenzoyl (p-Toluoyl) Moiety: The terminal aromatic ring provides a locus for hydrophobic and van der Waals interactions. The para-methyl group is a seemingly minor addition, but such alkyl groups can significantly influence metabolic stability by blocking potential sites of oxidation, and they can fine-tune lipophilicity to enhance membrane permeability and bioavailability.[8][9]
This structural combination bears a superficial resemblance to certain classes of non-steroidal anti-inflammatory drugs (NSAIDs), which often contain a carboxylic acid and an aromatic moiety.[10] This observation provides a logical starting hypothesis for investigation: the potential modulation of enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[11][]
This guide will therefore use the investigation of anti-inflammatory potential as a representative, but not exclusive, path forward. The principles and workflows described are readily adaptable to other therapeutic areas should initial screening results point in different directions.
A Proposed Research & Development Workflow
To systematically evaluate the potential of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, a phased approach is essential. The following workflow ensures a logical progression from basic characterization to biological validation.
Caption: A proposed phased workflow for investigating the medicinal chemistry potential of a novel compound.
Phase 1: Synthesis and Physicochemical Characterization
The first step is to secure a reliable supply of the target molecule and characterize its fundamental properties.
Experimental Protocol: Synthesis
A plausible synthetic route involves a Diels-Alder reaction followed by hydrogenation to form the cyclohexanecarboxylic acid core, which can then be functionalized.[13] A Friedel-Crafts acylation provides a direct method for installing the benzoyl group.
Protocol 1: Synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid
-
Step A: Synthesis of Cyclohexanecarboxylic Acid:
-
Charge a high-pressure reactor with benzoic acid and a palladium on carbon (Pd/C) catalyst (5 mol%).
-
Add methanol as the solvent.
-
Pressurize the reactor with hydrogen gas (H₂) to 50 psi.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of benzoic acid.
-
Upon completion, cool the reactor, vent the hydrogen, and filter the mixture through celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield crude cyclohexanecarboxylic acid.[14]
-
-
Step B: Synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid:
-
In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add cyclohexanecarboxylic acid and an excess of thionyl chloride (SOCl₂).
-
Reflux the mixture for 2 hours to form the acid chloride. Remove excess thionyl chloride by distillation.
-
In a separate flask, add aluminum chloride (AlCl₃) to dry toluene at 0°C.
-
Slowly add the crude cyclohexanecarbonyl chloride to the toluene/AlCl₃ mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully pouring it over crushed ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final compound.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Data Presentation: Predicted Physicochemical Properties
Before extensive biological testing, it is crucial to predict key physicochemical properties that influence a compound's drug-like nature.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 246.30 g/mol [1] | Influences absorption and diffusion; generally <500 Da is preferred. |
| cLogP | ~3.5 - 4.0 | A measure of lipophilicity. Affects solubility, permeability, and metabolism. |
| pKa (Carboxylic Acid) | ~4.5 - 5.0 | Determines the ionization state at physiological pH (7.4), impacting solubility and receptor interaction. |
| Topological Polar Surface Area (TPSA) | ~54 Ų | Predicts transport properties. Lower TPSA is associated with better cell permeability. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |
| Hydrogen Bond Acceptors | 3 | The two oxygen atoms of the carboxylate and the ketone oxygen. |
(Values are estimates based on structural analysis and may vary)
Phase 2 & 3: Target Identification and In Vitro Screening
With the compound in hand, the next phase involves identifying and validating its biological target(s).
In Silico Target Prediction
Computational methods can rapidly screen the compound against vast libraries of known protein structures, prioritizing targets for wet-lab validation.
-
Molecular Docking: Dock the 3D structure of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid into the active sites of various enzymes, particularly those in the prostaglandin synthesis pathway like COX-1 and COX-2.[15] A favorable docking score and plausible binding pose (e.g., the carboxylate interacting with Arg-120 in COX-2) would provide a strong rationale for further testing.[5]
-
Pharmacophore Screening: Use the compound's key features (hydrophobic center, hydrogen bond donors/acceptors, aromatic ring) as a query to search databases of known bioactive molecules. This can reveal unexpected similarities to ligands for other target classes.
In Vitro Screening Cascade
Based on the structural analogy to NSAIDs and potential in silico hits, a targeted in vitro screening cascade is proposed.
Caption: A tiered in vitro screening cascade for validating biological activity.
Protocol 2: COX-2 Enzyme Inhibition Assay (Representative Primary Assay)
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against purified human COX-2 enzyme.
-
Materials: Purified recombinant human COX-2, arachidonic acid (substrate), colorimetric COX inhibitor screening kit (e.g., from Cayman Chemical), test compound dissolved in DMSO, 96-well plate, plate reader.
-
Procedure:
-
Prepare a series of dilutions of the test compound (e.g., from 100 µM to 1 nM) in assay buffer.
-
To each well of a 96-well plate, add the assay buffer, heme, and the purified COX-2 enzyme.
-
Add the diluted test compound or vehicle control (DMSO) to the respective wells.
-
Incubate for a timed period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction and develop the color according to the kit manufacturer's instructions. This typically involves measuring the peroxidase activity of COX.
-
Read the absorbance at the specified wavelength (e.g., 590 nm).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Phase 4: Hit-to-Lead and SAR Exploration
If the initial compound demonstrates promising activity (a "hit"), a medicinal chemistry campaign is initiated to improve its properties. This involves synthesizing analogs to probe the Structure-Activity Relationship (SAR).
-
Cyclohexyl Ring Modifications:
-
Stereochemistry: Synthesize and test individual cis- and trans-isomers to determine if a specific geometry is preferred for activity.
-
Ring Size: Prepare cyclopentyl and cycloheptyl analogs to understand the impact of ring size on binding pocket fit.
-
Bioisosteres: Replace the cyclohexyl ring with bioisosteres like piperidine or tetrahydropyran to modulate properties like solubility and metabolism.[16][17]
-
-
Carboxylic Acid Modifications:
-
While often essential for activity, the carboxylic acid can lead to poor pharmacokinetic properties. Bioisosteric replacement with groups like tetrazole can sometimes improve oral bioavailability while maintaining the key acidic interaction.[8]
-
Derivatization of the carboxylate to esters or amides can probe the necessity of the acidic proton and may convert the compound into a selective COX-2 inhibitor.[10]
-
-
p-Toluoyl Group Modifications:
-
Methyl Position: Move the methyl group to the ortho- and meta-positions to probe steric and electronic effects.[18][19]
-
Methyl Replacement: Replace the methyl group with other substituents (e.g., -H, -Cl, -F, -OCH₃) to modulate electronic properties and metabolic stability.
-
Aromatic Replacement: Substitute the phenyl ring with other heterocycles (e.g., pyridine, thiophene) to explore new interactions and vector space.
-
Conclusion and Future Directions
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid stands as a molecule of latent potential. While currently uncharacterized in the medicinal chemistry literature, its constituent parts suggest a high probability of biological activity. The strategic framework presented here provides a comprehensive, step-by-step guide for a research team to systematically unlock this potential. By integrating rational synthesis, modern in silico techniques, and a robust in vitro screening cascade, this compound can be efficiently evaluated. A positive outcome from this proposed research program would not only validate this specific molecule as a lead for drug development but could also establish a new, promising chemical scaffold for medicinal chemists to explore in the ongoing quest for novel therapeutics.
References
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Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(3), 925–930. [Link]
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Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. IntechOpen. [Link]
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Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. [Link]
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Khan, I., et al. (2010). Synthesis and pharmacological evaluation of novel 1-(2-(benzoyl-substituted-2-phenyl-1H-indol-5-carbony) hydrazinyloxy) vinyl nitrate derivatives as potent non-ulcerogenic, analgesic and anti-inflammatory agents. Medicinal Chemistry, 6(4), 211-218. [Link]
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Ahmad, S., et al. (2022). COX 1 and 2 molecular docking on the corresponding carboxylic acid form of compound 4. ResearchGate. [Link]
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Cambridge MedChem Consulting. (n.d.). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]
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Kaur, J., & Singh, P. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Drug Therapy, 7(1), 49-70. [Link]
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Poczta, W., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(15), 5851. [Link]
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Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
-
Del Rosso, J. Q. (2011). Benzoyl Peroxide Development, Pharmacology, Formulation and Clinical Uses in Topical Fixed-combinations. The Journal of Clinical and Aesthetic Dermatology, 4(10), 26–34. [Link]
-
Chen, Y., et al. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. ACS Infectious Diseases, 6(10), 2746–2754. [Link]
-
Katcher, M. H., et al. (2014). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Journal of the American Chemical Society, 136(46), 16227–16231. [Link]
-
Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 79, 346-355. [Link]
-
Decker, A. & Graber, E. (2022). Benzoyl Peroxide. StatPearls. [Link]
-
AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. [Link]
-
Onajobi, I. B., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MOJ Biorg Org Chem, 4(1), 1-5. [Link]
-
Journal of Analytical & Bioanalytical Techniques. (2023). The Role of Alkyl Groups in Organic Chemistry and Drug Design. OMICS International. [Link]
-
Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Wikipedia. [Link]
-
Wikipedia. (n.d.). Tolyl group. Wikipedia. [Link]
-
Fitzgerald, C. E., et al. (2008). Structure-based design and subsequent optimization of 2-tolyl-(1,2,3-triazol-1-yl-4-carboxamide) inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 18(11), 3236-3240. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methylcyclohexanecarboxylic acid. PrepChem.com. [Link]
-
Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Journal of Organic Chemistry USSR (English Translation), 23(6), 1129-1132. [Link]
- Lee, B. H., & Lee, D. Y. (2000). A method of preparing cyclohexanecarboxylic acid using [2+4] diels-alder reaction.
-
Drug design principles - Stereoelectronics. (2021). University of Nottingham. [Link]
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- 1. CAS 151830-92-1 | Trans-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid - Synblock [synblock.com]
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- 3. 107147-13-7|2-(4-Methylbenzoyl)cyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. Synthesis and pharmacological evaluation of novel 1-(2-(benzoyl-substituted-2-phenyl-1H-indol-5-carbony) hydrazinyloxy) vinyl nitrate derivatives as potent non-ulcerogenic, analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
experimental protocol for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid synthesis
An Application Note and Protocol for the Synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid
Introduction: The Significance of Aroyl-Aliphatic Carboxylic Acids
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid belongs to the class of aroyl-aliphatic carboxylic acids, compounds that feature both a rigid aromatic ketone structure and a flexible cycloaliphatic carboxylic acid moiety. This structural combination makes them valuable intermediates in medicinal chemistry and materials science. The ketone can undergo further reductions or reactions, while the carboxylic acid provides a handle for forming amides, esters, or serving as a key pharmacophore. The synthesis of such molecules is a critical step in the development of novel chemical entities.
The most direct and established method for synthesizing this class of compounds is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry.[1] This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic ring, or in this case, the acylation of an aliphatic precursor.[2] This guide provides a comprehensive, field-tested protocol for the synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, grounded in the principles of the Friedel-Crafts reaction, with a focus on the causality behind each experimental step to ensure reproducibility and safety.
Reaction Mechanism: Electrophilic Acylation
The synthesis proceeds via a Friedel-Crafts acylation mechanism. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is employed to activate the acylating agent, 4-methylbenzoyl chloride (p-toluoyl chloride). The AlCl₃ coordinates to the carbonyl oxygen of the acyl chloride, which polarizes the C-Cl bond and facilitates the formation of a highly electrophilic, resonance-stabilized acylium ion. This acylium ion is the key electrophile that is subsequently attacked by a suitable nucleophilic cyclohexane precursor. The reaction is carefully controlled to prevent side reactions and ensure mono-acylation.[2][3]
Caption: Generalized Friedel-Crafts acylation mechanism.
Experimental Protocol
This protocol details the synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. All operations involving corrosive or volatile reagents must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent | CAS No. | Formula | Mol. Weight ( g/mol ) | Amount | Equivalents |
| Cyclohexanecarboxylic acid | 98-89-5 | C₇H₁₂O₂ | 128.17 | 10.0 g | 1.0 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | 13.9 g (8.3 mL) | 1.5 |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | 100 mL | Solvent |
| Aluminum Chloride (AlCl₃), anhydrous | 7446-70-0 | AlCl₃ | 133.34 | 20.8 g | 2.0 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | 150 mL | Solvent |
| Hydrochloric Acid (HCl), 3M | 7647-01-0 | HCl | 36.46 | ~50 mL | Quenching |
| Sodium Bicarbonate (NaHCO₃), sat. soln. | 144-55-8 | NaHCO₃ | 84.01 | As needed | Washing |
| Brine, saturated | 7647-14-5 | NaCl | 58.44 | As needed | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | As needed | Drying |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus (Büchner funnel and flask)
Step-by-Step Methodology
Part A: Synthesis of Cyclohexanecarbonyl Chloride
-
Setup: Assemble a 250 mL round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution) to neutralize the HCl and SO₂ gases produced.
-
Reagent Addition: To the flask, add cyclohexanecarboxylic acid (10.0 g, 78.0 mmol).[4] Slowly add thionyl chloride (13.9 g, 117 mmol) dropwise at room temperature.
-
Reaction: Once the addition is complete, gently heat the mixture to reflux (approx. 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cyclohexanecarbonyl chloride is a colorless to pale yellow liquid and can be used in the next step without further purification.
Part B: Friedel-Crafts Acylation
-
Catalyst Suspension: In a 500 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (20.8 g, 156 mmol).[1] Suspend the AlCl₃ in anhydrous toluene (100 mL). It is crucial to maintain anhydrous conditions as AlCl₃ reacts vigorously with moisture.[5]
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath. Vigorous stirring is essential.
-
Acyl Chloride Addition: Dissolve the crude cyclohexanecarbonyl chloride from Part A in anhydrous toluene (20 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Controlling the temperature is critical to minimize the formation of side products.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 3-4 hours. The mixture will typically become dark and viscous.
-
Work-up & Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by 3M HCl (~50 mL) to dissolve the aluminum salts.[5] This step is highly exothermic and will release HCl gas; ensure adequate ventilation.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Add dichloromethane (DCM, 100 mL) and shake vigorously. An emulsion may form, which can sometimes be broken by adding brine.[5] Separate the organic layer. Extract the aqueous layer two more times with DCM (25 mL each).
-
Washing: Combine all organic layers. Wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL - caution: CO₂ evolution), and finally with brine (50 mL).[1] The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Part C: Purification and Characterization
-
Purification: The crude product, a viscous oil or a low-melting solid, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). The final product is expected to be a white to off-white solid.[6]
-
Characterization: Confirm the identity and purity of the synthesized 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid (C₁₅H₁₈O₃, Mol. Weight: 246.30 g/mol ) using standard analytical techniques:[7]
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and isomeric ratio.
-
FT-IR: To identify characteristic functional groups (C=O stretch of ketone and carboxylic acid, O-H stretch of carboxylic acid).
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To assess purity. The melting point for a related compound, cyclohexanecarboxylic acid, is 30-32 °C.[6] The synthesized product will have a higher melting point.
-
Workflow Visualization
Caption: Experimental workflow for the synthesis protocol.
Safety and Handling: A Scientist's Responsibility
Scientific integrity demands a rigorous approach to safety. The reagents used in this protocol possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle only in a fume hood and keep away from moisture.
-
Thionyl Chloride (SOCl₂): Corrosive, toxic, and a lachrymator. Reacts with water to release HCl and SO₂ gases. All handling must be done in a fume hood.
-
Acyl Chlorides: Corrosive and moisture-sensitive. Can cause severe skin burns and eye damage.[1]
-
Toluene & Dichloromethane: Volatile organic solvents. Toluene is toxic. Both should be handled in a well-ventilated fume hood.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory at all times.[6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[8]
-
Body Protection: A flame-resistant lab coat must be worn.
Waste Disposal:
-
Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Halogenated and non-halogenated organic waste should be segregated. Aqueous acidic and basic waste should be neutralized before disposal.
References
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]
-
AA Blocks. (2025). Safety Data Sheet: cis-4-(3-Methylbenzoyl)cyclohexanecarboxylic acid. [Link]
-
Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Khan Academy [khanacademy.org]
- 4. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. fishersci.fr [fishersci.fr]
- 7. CAS 151830-92-1 | Trans-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid - Synblock [synblock.com]
- 8. aablocks.com [aablocks.com]
analytical techniques for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid characterization
An Application Note and Protocol for the Comprehensive Characterization of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed guide for the analytical characterization of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid (CAS: 107147-13-7), a keto-carboxylic acid of interest in synthetic chemistry and drug development.[1][2][3] Given the compound's structural complexity, featuring a carboxylic acid, a ketone, a substituted aromatic ring, and a cyclohexane moiety with two chiral centers, a multi-technique approach is essential for unambiguous structural confirmation, purity assessment, and physicochemical profiling. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical background and field-proven experimental protocols for techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (TGA/DSC).
Introduction and Structural Overview
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is a derivative of cyclohexanecarboxylic acid, incorporating a 4-methylbenzoyl (p-toluoyl) group. Its structure presents several analytical challenges, including the potential for multiple stereoisomers (cis/trans diastereomers and their respective enantiomers) and the presence of multiple functional groups that require distinct analytical methods for confirmation. A thorough characterization is paramount for ensuring material quality, understanding structure-activity relationships, and meeting regulatory standards in drug development.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₈O₃ | [4] |
| Molecular Weight | 246.30 g/mol | [3] |
| Exact Mass | 246.1256 g/mol | [4] |
| InChIKey | JHAROMYZTGWTSG-UHFFFAOYSA-N |[3] |
Integrated Analytical Workflow
A comprehensive characterization of this molecule requires an integrated approach where data from multiple orthogonal techniques are synthesized. The workflow begins with fundamental spectroscopic analyses for structural verification, followed by chromatographic methods for purity and isomer assessment, and finally, thermal analysis for physicochemical stability.
Caption: Integrated workflow for comprehensive characterization.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the cornerstone of structural elucidation. ¹H NMR confirms the presence and connectivity of proton-bearing groups, while ¹³C NMR identifies all unique carbon environments. For a molecule with stereoisomers, the relative simplicity or complexity of the cyclohexyl region can provide initial clues about the cis/trans configuration. Deuterated chloroform (CDCl₃) is a common choice, but deuterated dimethyl sulfoxide (DMSO-d₆) can be superior for carboxylic acids as it reduces proton exchange, leading to a sharper, more easily observable -COOH proton signal.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The addition of a drop of D₂O can be used to confirm the carboxylic acid proton, as it will exchange and its signal will disappear.[5]
-
Instrument Setup (500 MHz Spectrometer):
-
Lock and shim the instrument on the deuterated solvent signal.
-
For ¹H NMR: Acquire data with a spectral width of ~16 ppm, a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR: Acquire data with a spectral width of ~220 ppm, using proton decoupling, a 30-degree pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for good signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).
Expected Spectral Data & Interpretation
| Protons (¹H NMR) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid |
| Aromatic | 7.8 - 8.0 | Doublet | 2H | Protons ortho to C=O |
| Aromatic | 7.2 - 7.4 | Doublet | 2H | Protons meta to C=O |
| Cyclohexyl (-CH-) | 3.0 - 3.5 | Multiplet | 2H | α-protons to C=O and COOH |
| Methyl (-CH₃) | 2.4 - 2.5 | Singlet | 3H | Aromatic Methyl |
| Cyclohexyl (-CH₂-) | 1.2 - 2.2 | Multiplets | 8H | Remaining cyclohexyl protons |
| Carbons (¹³C NMR) | Predicted δ (ppm) | Assignment |
| C=O (Ketone) | 195 - 210 | Ketone Carbonyl |
| C=O (Acid) | 170 - 185 | Carboxylic Acid Carbonyl[5] |
| Aromatic (quaternary) | 130 - 150 | Substituted Aromatic Carbons |
| Aromatic (-CH=) | 125 - 130 | Unsubstituted Aromatic Carbons |
| Cyclohexyl (-CH-) | 40 - 55 | α-Carbons |
| Cyclohexyl (-CH₂-) | 20 - 40 | Remaining Cyclohexyl Carbons |
| Methyl (-CH₃) | ~21 | Aromatic Methyl |
Mass Spectrometry (MS)
Expertise & Causality: MS provides the molecular weight, which is a critical piece of evidence for confirming the molecular formula. Electrospray Ionization (ESI) is the preferred method for a polar molecule like this, as it is a soft ionization technique that typically yields the intact molecular ion with minimal fragmentation. Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) modes is recommended; the negative mode is often more sensitive for carboxylic acids.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation (Direct Infusion or LC Inlet):
-
Mode: ESI, Negative and Positive.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.
-
Nebulizer Pressure: 30-40 psi.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the molecular ion peak. In positive mode, look for the [M+H]⁺ adduct at m/z 247.13. In negative mode, look for the [M-H]⁻ adduct at m/z 245.11. Also, look for common adducts like [M+Na]⁺ at m/z 269.11.
Expected Fragmentation High-energy fragmentation (MS/MS) can reveal structural details. Key expected fragments include:
-
Loss of H₂O: [M-H-H₂O]⁻ at m/z 227.1
-
Loss of CO₂ (decarboxylation): [M-H-CO₂]⁻ at m/z 201.1
-
Cleavage of the benzoyl group: Fragments corresponding to the toluoyl cation (m/z 119.05) or the remaining cyclohexylcarboxylic acid fragment.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid and powerful technique for identifying functional groups. For this molecule, we expect to see two distinct carbonyl (C=O) stretching frequencies for the ketone and the carboxylic acid. The carboxylic acid's O-H stretch is also highly characteristic, appearing as a very broad band due to hydrogen bonding.[5][6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the anvil to ensure good contact.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Average 16-32 scans for a high-quality spectrum.
-
-
Data Processing: The software will automatically perform a background subtraction.
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid (H-bonded dimer)[5][6] |
| ~3050 | C-H stretch | Aromatic |
| 2850 - 2960 | C-H stretch | Aliphatic (Cyclohexyl, Methyl) |
| ~1710 | C=O stretch | Carboxylic Acid (dimer)[5][6] |
| ~1680 | C=O stretch | Ketone (conjugated to aromatic ring) |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Carboxylic Acid |
Chromatographic Analysis for Purity and Isomerism
Expertise & Causality: HPLC is the gold standard for assessing the purity of pharmaceutical compounds and resolving isomers. A reversed-phase (RP-HPLC) method is ideal for determining overall purity by separating the main component from any synthesis byproducts or degradation products.[7][8] However, due to the presence of two chiral centers, diastereomers and enantiomers may exist. Standard RP-HPLC can often separate diastereomers (cis/trans isomers), but enantiomeric separation requires a specialized chiral stationary phase (CSP).[9][10]
Protocol: Reversed-Phase HPLC for Purity Assessment
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (due to the benzoyl chromophore).
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Protocol: Chiral HPLC for Stereoisomer Separation
-
Rationale: Chiral stationary phases, often based on coated or immobilized polysaccharides, create a chiral environment that allows for differential interaction with enantiomers, leading to their separation. Normal-phase (using hexane/alcohol mixtures) is often more effective for this class of compound.[10]
-
HPLC System and Conditions:
-
Column: Chiralcel OD-H or Chiralpak AD (or similar polysaccharide-based CSP).
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) with 0.1% TFA to improve peak shape for the carboxylic acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: The successful separation will result in multiple peaks, corresponding to the different stereoisomers present in the sample.
Thermal Analysis
Expertise & Causality: Thermal analysis provides critical information on the material's stability and physical state. DSC measures the temperatures of melting and other phase transitions, while TGA measures mass loss as a function of temperature, indicating when the compound begins to decompose.[11][12] This is vital for determining appropriate storage and handling conditions. The combination of both techniques provides a comprehensive thermal profile.[13][14]
Caption: Complementary data from TGA and DSC analysis.
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum (for DSC) or platinum/alumina (for TGA) pan.
-
Instrument Conditions:
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 500 °C (or higher if decomposition is not complete).
-
-
Data Analysis:
-
DSC: Identify the sharp endothermic peak corresponding to the melting point (Tm).
-
TGA: Determine the onset temperature of decomposition (Td) from the mass loss curve. The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum mass loss rate.
-
Summary of Analytical Characterization
This multi-technique approach provides a self-validating system for the characterization of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. The convergence of data from spectroscopic, chromatographic, and thermal methods ensures a high degree of confidence in the compound's identity, purity, and stability.
| Technique | Parameter | Expected Result | Purpose |
| ¹H & ¹³C NMR | Chemical Shifts, Multiplicities | Consistent with predicted values | Structural Confirmation |
| LC-MS (ESI) | [M-H]⁻ Ion | m/z 245.11 | Molecular Weight Verification |
| FTIR (ATR) | Absorption Bands | C=O (acid/ketone), broad O-H | Functional Group Identification |
| RP-HPLC | Peak Purity | >95% (typical target) | Purity Assessment |
| Chiral HPLC | Peak Resolution | Separation of stereoisomers | Isomeric Composition |
| DSC | Melting Endotherm | Sharp peak at melting point | Melting Point Determination |
| TGA | Mass Loss Onset | Stable up to a defined temp. | Thermal Stability Profile |
References
-
Stella, V. J., & Lee, H. K. (2016). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Journal of Pharmaceutical Sciences, 105(2), 664-672. [Link]
- Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). University of Tennessee at Chattanooga.
-
Fischer, G., Flatau, S., Schellenberger, A., & Zschunke, A. (1975). Carbon-13 NMR investigations on the structure of .alpha.-keto acids in aqueous solution. The Journal of Organic Chemistry, 40(22), 3247-3249. [Link]
-
DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates. (2021). ResearchGate. [Link]
-
(1S,2R)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid. (2026). SpectraBase. [Link]
- Application Note: HPLC Method for the Separation of 2-Methylcyclohexanecarboxylic Acid Isomers. (2025). Benchchem.
-
Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. [Link]
-
Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021). YouTube. [Link]
-
Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions. (2021). ResearchGate. [Link]
-
A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (2008). Semantic Scholar. [Link]
-
Spectroscopy Tutorial: Example 9. (n.d.). UCLA Chemistry & Biochemistry. [Link]
-
Separation of Cyclohexanecarboxylic acid, 1-amino- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- Comparative Guide to Analytical Methods for 2-Methylcyclohexanecarboxylic Acid. (2025). Benchchem.
-
Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. [Link]
-
How Does DSC Complement Thermogravimetric Analysis (TGA)? (2024). YouTube. [Link]
-
Thermal Analysis. (2022). Chemistry LibreTexts. [Link]
-
Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023). ACS Publications. [Link]
-
Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. J. Org. Chem. USSR (Engl. Transl.). [Link]
-
Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4911. [Link]
-
1-methylcyclohexanecarboxylic acid. (n.d.). Organic Syntheses. [Link]
-
Li, W., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Journal of Chromatography A, 1446, 75-85. [Link]
-
HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (2014). ResearchGate. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. [Link]
-
Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine. Journal of Chromatography A, 1381, 210-218. [Link]
-
FTIR and 1-HNMR analysis of 2-oxo-cyclohexane carboxylic acid methyl ester. (2023). Chegg. [Link]
-
2-Benzoylcyclohexanecarboxylic acid. (n.d.). PubChem. [Link]
-
FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. (n.d.). World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Analysis of biologically-active, endogenous carboxylic acids based on chromatography-mass spectrometry. (2021). ResearchGate. [Link]
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Application Notes and Protocols for the NMR Spectral Analysis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid
Introduction: Unraveling Molecular Architecture with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insights into the molecular structure and dynamics of organic compounds. For researchers and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount for elucidating its biological activity and optimizing its properties. This guide provides a detailed technical overview and practical protocols for the NMR spectral analysis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, a molecule presenting interesting challenges in stereochemistry and spectral interpretation.
Due to the limited availability of public, fully assigned NMR spectral data for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, this document will focus on a systematic approach to acquiring and interpreting the necessary spectra. We will delve into the theoretical underpinnings of the expected spectral features for both cis and trans isomers, providing predicted data to guide experimental work. The protocols outlined herein are designed to be self-validating, ensuring robust and reliable structural elucidation.
Molecular Structure and Stereochemical Considerations
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid possesses two key structural features that dictate its NMR spectrum: a substituted cyclohexane ring and a 4-methylbenzoyl group. The presence of two substituents on the cyclohexane ring at positions 1 and 2 gives rise to cis and trans diastereomers. The relative orientation of the carboxylic acid and the benzoyl group significantly influences the chemical environment of the protons and carbons, leading to distinct NMR spectra for each isomer.
The cyclohexane ring predominantly exists in a chair conformation to minimize steric strain. The stability of the conformers for each isomer is determined by whether the substituents occupy axial or equatorial positions. For the trans-isomer, the diequatorial conformation is significantly more stable, while the cis-isomer exists as an equilibrium of two chair conformers where one substituent is axial and the other is equatorial. These conformational preferences are critical for interpreting coupling constants and through-space correlations.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the cis and trans isomers of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. These predictions are based on established chemical shift principles, data from analogous compounds, and computational NMR prediction tools. They serve as a guide for the assignment of experimentally acquired spectra.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton Assignment | Predicted Shift (trans-isomer) | Predicted Shift (cis-isomer) | Expected Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 10.0 - 12.0 | br s |
| Aromatic H (ortho to C=O) | 7.85 | 7.85 | d |
| Aromatic H (meta to C=O) | 7.25 | 7.25 | d |
| Cyclohexane H1 (CH-COOH) | 2.8 - 3.0 | 2.6 - 2.8 | m |
| Cyclohexane H2 (CH-C=O) | 3.2 - 3.4 | 3.0 - 3.2 | m |
| Cyclohexane H (other) | 1.2 - 2.2 | 1.2 - 2.2 | m |
| Methyl (-CH₃) | 2.40 | 2.40 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon Assignment | Predicted Shift (trans-isomer) | Predicted Shift (cis-isomer) |
| Carbonyl (-C =O) | ~205 | ~205 |
| Carboxylic Acid (-C OOH) | ~178 | ~178 |
| Aromatic C (ipso, C=O) | ~135 | ~135 |
| Aromatic C (ipso, CH₃) | ~144 | ~144 |
| Aromatic C (ortho to C=O) | ~129 | ~129 |
| Aromatic C (meta to C=O) | ~129.5 | ~129.5 |
| Cyclohexane C1 (CH-COOH) | ~48 | ~46 |
| Cyclohexane C2 (CH-C=O) | ~52 | ~50 |
| Cyclohexane C (other) | 24 - 32 | 24 - 32 |
| Methyl (-CH₃) | ~21.5 | ~21.5 |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for acquiring high-quality NMR data for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. Instrument-specific parameters should be optimized for best results.
Protocol 1: Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a good starting point for non-polar to moderately polar organic molecules. For enhancing the signal of the carboxylic acid proton, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Filter the solution into a standard 5 mm NMR tube to a height of approximately 4-5 cm.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
Protocol 2: 1D NMR Data Acquisition
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans (NS): 16-32 scans are usually adequate for a sample of this concentration.
-
Spectral Width (SW): A spectral width of 12-16 ppm is recommended to cover the aromatic, aliphatic, and carboxylic acid proton regions.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain a spectrum with single lines for each carbon.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Spectral Width (SW): A spectral width of 200-220 ppm is standard.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments should be performed to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. A DEPT-90 spectrum will only show CH signals.
Protocol 3: 2D NMR Data Acquisition
2D NMR experiments are indispensable for the unambiguous assignment of the complex proton and carbon spectra of this molecule.
-
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically over two or three bonds. It is crucial for tracing the connectivity of the protons within the cyclohexane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, providing a clear map of C-H one-bond connections.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is vital for connecting different spin systems, for example, linking the protons on the cyclohexane ring to the carbonyl carbon and the aromatic ring protons to the carbonyl carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are critical for determining the stereochemistry (cis vs. trans). They show correlations between protons that are close in space, irrespective of their through-bond connectivity. For the cis-isomer, NOE correlations are expected between the axial proton at C1 and the axial protons at C3 and C5, as well as with the axial substituent at C2. For the more stable diequatorial trans-isomer, different spatial proximities will be observed.
Data Interpretation: A Strategic Approach
A systematic approach is key to interpreting the wealth of information provided by the NMR experiments.
Caption: Key HMBC and NOESY correlations for the structural elucidation of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.
Conclusion
The structural elucidation of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is a multifaceted task that requires a systematic and multi-technique NMR approach. By combining 1D and 2D NMR experiments, researchers can confidently determine the connectivity and, crucially, the stereochemistry of this molecule. The protocols and interpretation strategies outlined in this guide provide a comprehensive framework for obtaining and analyzing the necessary data, empowering scientists in their drug discovery and development endeavors.
References
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
-
JoVE Core: Organic Chemistry. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
-
Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terent'ev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. [Link]
-
ACD/Labs. (2024). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
HPLC analysis method for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid
An Application Note for the Chromatographic Analysis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid
Introduction: The Analytical Imperative for a Novel Keto-Acid
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is a complex organic molecule featuring both a keto and a carboxylic acid functional group. As a potential synthetic intermediate in the development of novel pharmaceuticals or specialty chemicals, the ability to accurately and reliably quantify this compound is paramount for process monitoring, quality control, and stability testing. This application note details a robust High-Performance Liquid Chromatography (HPLC) method developed for the routine analysis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, ensuring high sensitivity, specificity, and reproducibility.
The primary analytical challenge for this molecule lies in its dual chemical nature. The carboxylic acid moiety can lead to poor peak shape (tailing) on standard reversed-phase columns due to interactions with residual silanols on the stationary phase. Furthermore, its ionization state is highly dependent on the mobile phase pH, which can cause significant shifts in retention time.[1] This method directly addresses these challenges through a carefully optimized reversed-phase HPLC (RP-HPLC) protocol using an acidic mobile phase to suppress the ionization of the carboxylic acid group, thereby ensuring sharp, symmetrical peaks and stable retention.[2]
Principle of the Method: Ion Suppression Reversed-Phase Chromatography
The separation is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. The retention of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is primarily governed by the hydrophobic interactions between the non-polar regions of the molecule (the methylbenzoyl and cyclohexyl groups) and the C18 stationary phase.
A key aspect of this method is the principle of ion suppression . Carboxylic acids are weak acids and will be ionized at neutral pH. In their ionized (anionic) state, they are highly polar and exhibit very little retention on a reversed-phase column.[2] To overcome this, the mobile phase is acidified with a small amount of acid, such as formic or phosphoric acid. This lowers the mobile phase pH to a value at least 2 units below the pKa of the analyte's carboxylic acid group.[2] Under these conditions, the carboxylic acid remains in its neutral, protonated form, making it less polar and allowing for effective retention and separation on the C18 column.[1]
Detection is achieved using a UV detector. The benzoyl chromophore within the molecule provides strong ultraviolet absorbance, allowing for sensitive detection at an appropriate wavelength, typically around 254 nm.[3][4]
Materials and Methodology
Instrumentation and Equipment
-
HPLC System with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Analytical Balance (4-decimal place).
-
pH Meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
HPLC vials with caps.
-
Syringe filters (0.45 µm, PTFE or nylon).
Reagents and Chemicals
-
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid reference standard (Purity ≥98%).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Formic Acid (HCOOH), HPLC grade (~99%).
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 50% B; 5-20 min: 50-95% B; 20-25 min: 95% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Analytical Workflow
The overall process from sample preparation to final analysis is outlined in the diagram below. This workflow is designed to ensure consistency and minimize potential sources of error.
Caption: A flowchart of the analytical procedure.
Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Mix thoroughly and bring to volume with water.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade acetonitrile. Mix thoroughly and bring to volume with acetonitrile.
-
Degas both mobile phases for at least 15 minutes using sonication or an online degasser before use.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).[3]
Preparation of Sample Solutions
-
Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of the active compound into a 25 mL volumetric flask.
-
Add the diluent, sonicate, and dilute to volume as described for the stock standard solution.
-
Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial before analysis.[5] This step is critical to remove particulate matter that could damage the column or instrument.[5]
Method Validation and Trustworthiness
To ensure the reliability of this method, it should be validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the lack of interfering peaks at the retention time of the analyte in a blank chromatogram.
-
Linearity: The method should demonstrate a linear relationship between the peak area and the concentration of the analyte over the intended range. A correlation coefficient (r²) of ≥0.999 is typically desired.[3]
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically expressed as the relative standard deviation (RSD), which should be less than 2%.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[3]
Typical Results and Discussion
Under the specified conditions, 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid should elute as a sharp, symmetrical peak. The use of an acidic mobile phase effectively mitigates the peak tailing often associated with carboxylic acids. The gradient elution program allows for a reasonable run time while ensuring that any later-eluting, more non-polar impurities are washed from the column. A typical system suitability test should be performed before analysis, ensuring that parameters such as theoretical plates, tailing factor, and retention time reproducibility for a standard injection meet predefined criteria.
Advanced Application: Chiral Separation
It is important to note that 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid possesses at least two chiral centers, meaning it can exist as multiple stereoisomers. The described reversed-phase method is achiral and will not separate these enantiomers or diastereomers. For applications requiring the quantification of individual stereoisomers, a specialized chiral chromatography method would be necessary. This typically involves using a chiral stationary phase (CSP) designed to interact differently with each enantiomer, allowing for their separation.[6] Common CSPs are based on polysaccharides or cyclodextrin derivatives.[6]
Conclusion
This application note provides a comprehensive and robust RP-HPLC method for the quantitative analysis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. By employing an ion-suppression technique with an acidic mobile phase, the method achieves excellent peak shape and reproducible retention. The protocol is suitable for routine quality control, stability testing, and research applications in the pharmaceutical and chemical industries.
References
- SIELC Technologies. HPLC Separation of Carboxylic Acids.
- Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8).
- Le Boucher, J., et al. (2000). Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects. Clinical Chemistry, 46(6 Pt 1), 848-53.
- The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
- RSC Publishing. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
- Semantic Scholar. (2012). A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT.
- Taylor & Francis Online. (2012). A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT.
- PubMed. Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- SciSpace. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
- Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
- OIV. Organic Acids : HPLC (Type-IV).
- LCGC North America. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
- SIELC Technologies. HPLC Determination of Benzoyl Peroxide on Newcrom R1 Column.
- Agilent. Analysis of Organic Acids in Aqueous Samples Application.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- NIH. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
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A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid in Human Plasma
An Application Note for Drug Development Professionals
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source. This method provides the necessary accuracy, precision, and robustness for applications in pharmacokinetic studies, drug metabolism research, and clinical drug development.
Introduction and Scientific Rationale
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is an organic compound featuring both a carboxylic acid moiety and a benzoyl group, giving it a unique chemical character.[1][2] Accurate quantification of such small molecules in complex biological matrices like plasma is a cornerstone of drug discovery and development, providing critical data for assessing absorption, distribution, metabolism, and excretion (ADME) profiles.[3]
The primary analytical challenges for compounds like this involve achieving efficient extraction from the biological matrix, ensuring good chromatographic retention and peak shape, and obtaining high sensitivity and selectivity in detection.[4] Carboxylic acids can be particularly challenging due to their ionizable nature, which can lead to poor retention on traditional reversed-phase columns and potential for ion suppression in the mass spectrometer.[4]
This protocol is designed to address these challenges directly. The choice of a low-pH mobile phase is critical; by maintaining a pH at least one to two units below the analyte's pKa, the carboxylic acid group remains protonated (neutral), which significantly enhances its retention on a hydrophobic C18 stationary phase and results in sharper, more symmetrical peaks.[5] The use of tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity, allowing for confident detection and quantification even at low concentrations.[6][7]
Experimental Workflow Overview
The entire analytical process, from sample receipt to final data reporting, follows a systematic and validated workflow. The diagram below illustrates the key stages of the protocol.
Caption: High-level workflow for the quantification of the target analyte.
Materials, Reagents, and Instrumentation
Chemicals and Materials
-
Analyte: 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid (Reference Standard, >98% purity)
-
Internal Standard (IS): A stable isotope-labeled (e.g., ¹³C₆ or D₄) version of the analyte is highly recommended for optimal performance.[6] If unavailable, a close structural analog such as 2-Benzoylcyclohexanecarboxylic acid[8] can be considered after thorough validation.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Additives: Formic Acid (LC-MS grade, >99%)
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with inserts.
Instrumentation
-
Liquid Chromatography: A UHPLC or HPLC system capable of delivering accurate gradients at pressures up to 600 bar. (e.g., Shimadzu LC-10AS, Agilent 1290 Infinity II, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. (e.g., Sciex 4000 QTRAP, Agilent 6400 Series, Waters Xevo TQ).[9]
-
Analytical Column: A reversed-phase C18 column with appropriate dimensions (e.g., 2.1 x 50 mm, 1.8 µm particle size) for fast and efficient separations.
Detailed Experimental Protocols
Preparation of Standards and Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the reference standard and the internal standard into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.
-
Working Standard Solutions: Perform serial dilutions of the primary analyte stock solution with 50:50 (v/v) methanol:water to prepare a series of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 2000 ng/mL).
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS primary stock with 50:50 (v/v) methanol:water to a final concentration appropriate for spiking into all samples (standards, QCs, and unknowns). The goal is to have a consistent and strong signal across all runs.
Sample Preparation: Protein Precipitation
This protocol is optimized for a 100 µL plasma sample volume.
-
Aliquot Samples: Into labeled 1.5 mL microcentrifuge tubes, add 100 µL of each sample (calibration standard, QC, or unknown plasma).
-
Spike Internal Standard: Add 25 µL of the IS working solution (e.g., 100 ng/mL) to every tube except for "double blank" samples (which receive 25 µL of diluent instead).
-
Precipitate Proteins: Add 400 µL of ice-cold acetonitrile to each tube. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.
-
Centrifuge: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom.
-
Transfer Supernatant: Carefully transfer ~350 µL of the clear supernatant to a new set of labeled tubes, being careful not to disturb the protein pellet.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid). This step ensures the sample solvent is compatible with the mobile phase, leading to good peak shapes.
-
Final Transfer: Vortex briefly, centrifuge one final time to pellet any insoluble material, and transfer the final extract to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following tables provide the recommended starting parameters for the LC-MS/MS system. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent resolving power for small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Volatile acidifier, ideal for MS, suppresses analyte ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient Elution | Time (min) | %B |
| 0.0 | 10 | |
| 0.5 | 10 | |
| 3.0 | 95 | |
| 4.0 | 95 | |
| 4.1 | 10 | |
| 5.0 | 10 |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group readily loses a proton to form a [M-H]⁻ ion, which is ideal for sensitive detection.[4] |
| Ion Source Gas 1 | 50 psi | Nebulizes the liquid stream from the LC. |
| Ion Source Gas 2 | 60 psi | Assists in solvent evaporation. |
| Curtain Gas | 35 psi | Prevents neutral molecules from entering the mass analyzer. |
| IonSpray Voltage | -4500 V | Optimal voltage for creating negative ions. |
| Temperature | 550 °C | Facilitates rapid desolvation of the ESI droplets. |
| MRM Transitions | See below for optimization | Provides high selectivity and sensitivity for quantification.[3][9] |
MRM Transition Optimization
The specific mass-to-charge (m/z) values for the precursor and product ions must be determined empirically by infusing a dilute solution of the analyte and internal standard directly into the mass spectrometer.
-
Find the Precursor Ion: In a full scan mode (Q1 scan), identify the m/z of the deprotonated molecule, [M-H]⁻. For 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid (C₁₅H₁₈O₃, MW = 246.30), this will be approximately m/z 245.3.
-
Find Product Ions: Perform a product ion scan on the precursor (m/z 245.3). Select the most intense and stable fragment ions for the MRM transitions. One transition is used for quantification ("quantifier") and a second is often used for confirmation ("qualifier").
-
Optimize Collision Energy (CE): For each transition, vary the collision energy to find the value that produces the maximum product ion intensity.
Hypothetical MRM Transitions:
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (V) |
| Analyte (Quantifier) | 245.3 | To be determined | 100 | To be determined |
| Analyte (Qualifier) | 245.3 | To be determined | 100 | To be determined |
| Internal Standard | e.g., 249.3 (D4) | To be determined | 100 | To be determined |
Data Analysis and Method Validation
Quantification
Quantification is based on the ratio of the analyte peak area to the internal standard peak area. A calibration curve is constructed by plotting this ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used to fit the curve.
Rationale for Method Validation Choices
A trustworthy analytical method must be validated to prove it is fit for its intended purpose. The diagram below outlines the core validation parameters and the scientific question each one answers.
Caption: Core parameters for validating the analytical method.
Key acceptance criteria, typically guided by regulatory bodies, include:
-
Linearity: Correlation coefficient (r²) > 0.99.
-
Accuracy & Precision: Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) for QCs at multiple concentration levels.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid in human plasma. By combining an efficient sample preparation technique with optimized reversed-phase chromatography and highly selective tandem mass spectrometry, this method delivers the performance required for demanding applications in pharmaceutical research and development. The principles and specific parameters described herein serve as a robust starting point for method implementation and validation in any bioanalytical laboratory.
References
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Dass, C. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]
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Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
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Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). PMC. [Link]
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Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. [Link]
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New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps. (2014, August 6). ResearchGate. [Link]
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Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2014, August 5). ResearchGate. [Link]
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2-Benzoylcyclohexanecarboxylic acid. (n.d.). PubChem. [Link]
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Application Notes and Protocols for the Stereoselective Synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid
Introduction
The stereochemical architecture of pharmacologically active molecules is a critical determinant of their efficacy and safety. Enantiomers of the same compound can exhibit vastly different biological activities, with one being therapeutic while the other may be inactive or even toxic.[1][2] The synthesis of single-enantiomer drugs is therefore a paramount objective in modern drug development. 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid and its derivatives represent a scaffold of significant interest in medicinal chemistry, where the precise spatial arrangement of the substituent groups on the cyclohexane ring can profoundly influence their interaction with biological targets. This document provides detailed application notes and protocols for the stereoselective synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, targeting researchers, scientists, and professionals in drug development. Two primary strategies are presented: Strategy A , centered around a late-stage asymmetric hydrogenation, and Strategy B , which employs an early-stage organocatalytic Michael addition.
Strategy A: Asymmetric Hydrogenation of a Prochiral Precursor
This strategy focuses on the late-stage introduction of chirality through the asymmetric hydrogenation of a prochiral aromatic ketone. The key precursor, 2-(4-methylbenzoyl)benzoic acid, is first synthesized and then subjected to a catalytic hydrogenation to form the cyclohexane ring, followed by a highly enantioselective reduction of the ketone functionality.
Rationale
The Friedel-Crafts acylation is a robust and well-established method for the synthesis of aryl ketones.[3][4][5][6][7] The subsequent hydrogenation of the benzoic acid moiety to a cyclohexanecarboxylic acid can be achieved with high efficiency. The critical stereochemistry-determining step is the asymmetric hydrogenation of the ketone, for which highly efficient chiral rhodium and ruthenium catalysts have been developed.[2][8][9][10][11][12] This approach allows for the efficient construction of the carbon skeleton in a non-chiral manner, with the introduction of chirality as a final key step.
Experimental Workflow: Strategy A
Caption: Workflow for Strategy A, commencing with Friedel-Crafts acylation.
Protocols: Strategy A
Part 1: Synthesis of 2-(4-Methylbenzoyl)benzoic Acid
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) to anhydrous toluene (5 vol.).
-
Reagent Addition: Slowly add phthalic anhydride (1.0 eq.) portion-wise to the stirred suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 vol.). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-(4-methylbenzoyl)benzoic acid as a white solid.[13][14][15]
Part 2: Hydrogenation of 2-(4-Methylbenzoyl)benzoic Acid
-
Catalyst Preparation: In a high-pressure autoclave, place 2-(4-methylbenzoyl)benzoic acid (1.0 eq.) and a suitable hydrogenation catalyst (e.g., 5% Rh/C, 10 mol%).
-
Solvent and Reaction: Add a solvent such as methanol or acetic acid and pressurize the autoclave with hydrogen gas (50-100 atm). Heat the reaction mixture to 50-80 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by HPLC until the starting material is consumed. After cooling and venting the autoclave, filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the racemic 2-(4-methylbenzoyl)cyclohexanecarboxylic acid.[16]
Part 3: Asymmetric Hydrogenation of the Ketone
-
Catalyst Pre-formation: In a glovebox, dissolve the chiral catalyst precursor (e.g., [Rh(COD)2]BF4, 1 mol%) and a chiral phosphine ligand (e.g., (R)-BINAP, 1.1 mol%) in a degassed solvent like methanol.
-
Reaction: To the solution of the racemic ketone from Part 2 in methanol, add the pre-formed chiral catalyst.
-
Hydrogenation: Transfer the reaction mixture to a high-pressure autoclave, pressurize with hydrogen (10-50 atm), and stir at room temperature for 12-24 hours.
-
Work-up and Purification: After releasing the pressure, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to separate the diastereomeric products.
Strategy B: Organocatalytic Asymmetric Michael Addition
This approach establishes the key stereocenters early in the synthesis through an organocatalytic asymmetric Michael addition of a nucleophile to a cyclohexenone derivative. This is followed by functional group manipulations to install the 4-methylbenzoyl group.
Rationale
Organocatalysis has emerged as a powerful tool for the enantioselective construction of complex molecules.[17][18] Chiral secondary amine catalysts, such as proline derivatives, can activate α,β-unsaturated ketones towards nucleophilic attack, leading to high levels of stereocontrol.[19][20] By using a suitable Michael donor, it is possible to introduce a precursor to the carboxylic acid group and simultaneously set the relative and absolute stereochemistry at the C1 and C2 positions of the cyclohexane ring.
Experimental Workflow: Strategy B
Caption: Workflow for Strategy B, initiated by an organocatalytic Michael addition.
Protocols: Strategy B
Part 1: Asymmetric Michael Addition
-
Reaction Setup: To a solution of 2-cyclohexen-1-one (1.0 eq.) in a suitable solvent (e.g., chloroform or toluene) at room temperature, add a chiral secondary amine catalyst (e.g., (S)-diphenylprolinol silyl ether, 10 mol%).
-
Michael Donor Addition: Add a Michael donor that can be converted to a carboxylic acid, such as a malonate derivative (e.g., diethyl malonate, 1.5 eq.), and a weak base (e.g., triethylamine, 1.2 eq.).
-
Reaction and Monitoring: Stir the reaction at room temperature for 24-48 hours, monitoring by chiral HPLC to determine the enantiomeric excess of the product.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent. The crude product is then purified by flash chromatography.
Part 2: Functional Group Manipulations
-
Decarboxylation: The malonate adduct from Part 1 is subjected to hydrolysis and decarboxylation (e.g., using Krapcho decarboxylation conditions) to yield the corresponding cyclohexanone with a single ester group.
-
Ester Hydrolysis: The ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Part 3: Introduction of the 4-Methylbenzoyl Group
This step would likely involve conversion of the carboxylic acid to an acyl chloride, followed by a Friedel-Crafts acylation with toluene. However, a more convergent approach might involve starting with a cyclohexenone already bearing a precursor to the 4-methylbenzoyl group. The specific details of this final step would require further optimization based on the chosen Michael adduct.
Data Presentation
| Strategy | Key Stereoselective Step | Typical Yield | Typical Stereoselectivity (ee/dr) |
| A | Asymmetric Ketone Hydrogenation | 70-90% | >95% ee |
| B | Organocatalytic Michael Addition | 80-95% | >90% ee, >10:1 dr |
Analysis and Stereochemical Assignment
The stereochemical purity of the final product, 2-(4-methylbenzoyl)cyclohexanecarboxylic acid, is crucial. The enantiomeric excess (ee) and diastereomeric ratio (dr) should be determined using chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the final product in the mobile phase.
-
Column: Use a chiral stationary phase column suitable for the separation of carboxylic acids (e.g., a polysaccharide-based chiral column).
-
Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid.
-
Detection: UV detection at a wavelength where the aromatic chromophore absorbs strongly (e.g., 254 nm).
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.[21][22][23][24][25]
Conclusion
The stereoselective synthesis of 2-(4-methylbenzoyl)cyclohexanecarboxylic acid can be effectively achieved through two distinct and powerful strategies. Strategy A, featuring a late-stage asymmetric hydrogenation, offers a convergent and reliable route. Strategy B, employing an early-stage organocatalytic Michael addition, provides an elegant method for establishing the key stereocenters at the beginning of the synthesis. The choice of strategy will depend on the specific requirements of the research, including the availability of starting materials, scalability, and desired stereoisomer. Both approaches underscore the importance of modern catalytic methods in accessing stereochemically pure molecules for drug discovery and development.
References
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Highly efficient synthesis of chiral aromatic ketones via Rh-catalyzed asymmetric hydrogenation of β,β-disubstituted enones. Chemical Communications. [Link]
-
A General Organocatalyzed Michael-Michael Cascade Reaction Generates Functionalized Cyclohexenes. PMC. [Link]
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Organocatalytic asymmetric tandem Michael-Henry reactions: a highly stereoselective synthesis of multifunctionalized cyclohexanes with two quaternary stereocenters. PubMed. [Link]
-
Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. PubMed. [Link]
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Organocatalytic Asymmetric Tandem Michael−Henry Reactions: A Highly Stereoselective Synthesis of Multifunctionalized Cyclohexanes with Two Quaternary Stereocenters. Sci-Hub. [Link]
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Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. [Link]
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Chiral auxiliary. Wikipedia. [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
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Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine. ResearchGate. [Link]
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A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]
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A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Amanote Research. [Link]
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Transfer hydrogenation of a variety of ketones catalyzed by rhodium complexes in aqueous solution and their application to asymmetric reduction using chiral Schiff base ligands. Semantic Scholar. [Link]
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Asymmetric organocatalytic Michael addition of cyclohexanone to... ResearchGate. [Link]
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Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PMC. [Link]
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Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]
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Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]
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Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo. [Link]
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The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. ACS Publications. [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]
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Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. Sci-Hub. [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Publishing. [Link]
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Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. PubMed. [Link]
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2-(4-Methylbenzoyl)benzoic acid monohydrate. PMC. [Link]
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2-(2-Methylbenzoyl)benzoic acid: catemeric hydrogen bonding in a γ-keto acid. ResearchGate. [Link]
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Benzoic acid, 2-(4-methylbenzoyl)-. NIST WebBook. [Link]
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Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
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Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. [Link]
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Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts. New Journal of Chemistry. [Link]
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Application Notes and Protocols for 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the practical applications of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid in modern organic synthesis. While direct literature on this specific molecule is sparse, its structural features—a chiral cyclohexanecarboxylic acid moiety coupled with an aromatic ketone—suggest significant potential, primarily as a chiral resolving agent and a versatile synthetic building block. This document provides a comprehensive overview of the principles behind its most probable application, chiral resolution of racemic amines, and offers detailed, illustrative protocols based on established methodologies for analogous compounds. Furthermore, its potential as a scaffold in drug discovery is explored, drawing parallels with structurally related molecules.
Introduction: Unveiling the Potential of a Multifunctional Molecule
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is a bifunctional organic compound featuring a carboxylic acid group on a cyclohexane ring, which is further substituted with a 4-methylbenzoyl group. The presence of multiple stereocenters in its structure makes it an inherently chiral molecule. The carboxylic acid functionality is a cornerstone in many organic reactions, notably in the formation of amides, esters, and as a handle for diastereomeric salt formation.[1] The keto-group and the aromatic ring offer additional sites for chemical modification, rendering this molecule a potentially valuable tool in the synthetic chemist's arsenal.
While not as extensively documented as classical resolving agents like tartaric or mandelic acid, the structural characteristics of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid make it a prime candidate for applications in asymmetric synthesis.[2] Its rigid cyclohexane backbone and the presence of both hydrogen-bond donating and accepting groups can facilitate effective chiral recognition.
Core Application: Chiral Resolution of Racemic Amines via Diastereomeric Salt Formation
The separation of enantiomers from a racemic mixture is a critical challenge in the synthesis of pharmaceuticals and fine chemicals, as different enantiomers of a molecule can exhibit vastly different biological activities.[3] Chiral resolution by diastereomeric salt formation is a robust and scalable method for achieving this separation.[4]
The Principle of Diastereomeric Resolution
Enantiomers possess identical physical properties, making their direct separation difficult. The core principle of diastereomeric resolution is to convert a pair of enantiomers into a pair of diastereomers, which have distinct physical properties, such as solubility.[5] This is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent.
In the context of resolving racemic amines, an enantiopure carboxylic acid like (+)- or (-)-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid can be employed. The acid-base reaction between the racemic amine (a mixture of R- and S-enantiomers) and the chiral acid (let's assume the pure R-enantiomer) yields a mixture of two diastereomeric salts: (R-amine)-(R-acid) and (S-amine)-(R-acid). Due to their different three-dimensional arrangements, these diastereomeric salts will have different solubilities in a given solvent, allowing one to be selectively crystallized.[2]
Logical Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Illustrative Protocol for the Resolution of a Racemic Amine
The following is a generalized protocol and should be optimized for specific racemic amines. Key variables for optimization include the choice of solvent, the molar ratio of the resolving agent, crystallization temperature, and cooling rate.
Materials:
-
Racemic amine
-
Enantiomerically pure 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, filtration apparatus, and rotary evaporator
Protocol Steps:
-
Diastereomeric Salt Formation:
-
In a flask, dissolve one equivalent of the racemic amine in a minimal amount of a suitable heated solvent.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of enantiomerically pure 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid in the same heated solvent. The use of substoichiometric amounts of the resolving agent can sometimes lead to higher enantiomeric excess in the crystallized salt.
-
Slowly add the acid solution to the stirred amine solution. The mixture may become cloudy as the salt begins to form.
-
Heat the mixture to reflux to ensure complete dissolution and then allow it to cool slowly to room temperature. For optimal crystal growth, it is advisable to avoid rapid cooling.
-
-
Fractional Crystallization:
-
Further cool the mixture in an ice bath or refrigerator to maximize the precipitation of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Recrystallization (Optional but Recommended):
-
To enhance the diastereomeric purity, the collected salt can be recrystallized from the same or a different solvent system. Purity can be monitored by measuring the optical rotation at each stage until a constant value is achieved.[6]
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong base, such as 2 M aqueous NaOH, until the pH is basic (pH > 11) to deprotonate the amine and liberate it from the carboxylic acid.[2]
-
Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent like MgSO₄, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Measure the specific rotation using a polarimeter.
-
Troubleshooting Common Issues in Diastereomeric Resolution
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystal formation | The diastereomeric salt is too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture. Reduce the amount of solvent used. Cool the solution to a lower temperature for an extended period. |
| Oily precipitate forms | The melting point of the diastereomeric salt is lower than the boiling point of the solvent. | Use a lower-boiling solvent. Allow the solution to cool more slowly. |
| Low yield of crystals | The desired diastereomeric salt has significant solubility in the mother liquor. | Optimize the molar ratio of the resolving agent. Decrease the final crystallization temperature. |
| Low enantiomeric excess (ee) | Co-crystallization of both diastereomers. Inefficient separation. | Perform one or more recrystallizations of the diastereomeric salt. Screen for a more selective solvent system. |
Application as a Synthetic Building Block
Beyond its role as a resolving agent, 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid can serve as a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. Substituted cyclohexanes are common motifs in pharmaceuticals.[7]
Amide Bond Formation
The carboxylic acid group can be readily converted into an amide via coupling with a primary or secondary amine. This reaction is fundamental in the synthesis of a vast number of active pharmaceutical ingredients. A large-scale process for a similar compound, (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic acid, has been developed for the synthesis of drug candidates through amide bond formation followed by further functionalization.[8]
General Workflow for Amide Synthesis
Caption: Synthetic route to amides from the title compound.
Further Derivatization
The ketone functionality and the aromatic ring provide additional handles for chemical modification. The ketone can undergo reduction to an alcohol, reductive amination, or participate in Wittig-type reactions. The aromatic ring can be subjected to electrophilic aromatic substitution to introduce further diversity.
Conclusion
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, while not a widely cited compound, possesses the key structural features of an effective chiral resolving agent and a versatile synthetic intermediate. The principles and protocols outlined in this guide, based on well-established chemical literature for analogous structures, provide a solid framework for researchers to explore its utility in asymmetric synthesis and drug development. The successful application of this and similar molecules hinges on empirical optimization of reaction and crystallization conditions, a common practice in the field of organic synthesis.
References
-
Vertex AI Search, based on a range of sources including PMC and ResearchGate, for information on the synthesis of chiral amines.[9][10][11][12]
- Benchchem. (2025). A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards.
- PubMed. (2024).
- Synblock. Trans-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid.
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- PMC (NIH). (2024).
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Application Notes & Protocols: 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid as a Versatile Tool in Preclinical Research
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid as a promising scaffold in preclinical research. While direct biological activity data for this specific molecule is nascent, its structural motifs, shared with other biologically active cyclohexanecarboxylic acid derivatives, suggest its potential as a modulator of key cellular pathways implicated in oncology, inflammation, and infectious diseases. This document outlines detailed protocols for the initial characterization and validation of this compound in common preclinical assays, providing a foundational framework for its exploration as a novel therapeutic lead.
Introduction: The Scientific Rationale
The cyclohexanecarboxylic acid moiety is a privileged scaffold in medicinal chemistry, found in a variety of compounds with demonstrated biological activities.[1][2] Derivatives of this core structure have been reported to exhibit antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The subject of these notes, 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, combines this cyclohexyl core with a 4-methylbenzoyl group, a feature that can influence its steric and electronic properties, potentially enhancing its interaction with biological targets.
The presence of the carboxylic acid group provides a handle for forming various derivatives, such as esters and amides, allowing for the exploration of structure-activity relationships (SAR).[3] This structural versatility makes 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid an attractive starting point for lead optimization campaigns in drug discovery.
These notes will detail hypothetical, yet standard, protocols to investigate the potential of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid in three key therapeutic areas: oncology, immunology, and microbiology. The provided methodologies are designed to be robust and serve as a launchpad for more in-depth mechanistic studies.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | 2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid | [4] |
| CAS Number | 107147-13-7 | [4] |
| Molecular Formula | C15H18O3 | [4][5] |
| Molecular Weight | 246.31 g/mol | [4] |
Proposed Research Applications & Protocols
Based on the known activities of related cyclohexanecarboxylic acid derivatives, we propose the investigation of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid in the following areas:
Anticancer Activity: Cytotoxicity Screening
Rationale: Several cyclohexanecarboxylic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[1] The following protocol outlines a standard MTT assay to assess the in vitro cytotoxicity of the compound against a panel of human cancer cell lines.
Experimental Workflow for Cytotoxicity Screening:
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells. Seed the cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokine Production
Rationale: Chronic inflammation is a key driver of many diseases. Cyclohexanecarboxylic acid derivatives have been shown to possess anti-inflammatory properties, potentially by modulating cytokine production.[2] This protocol describes an in vitro assay to evaluate the effect of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid on the production of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow for Cytokine Inhibition Assay:
Caption: Workflow for assessing the inhibition of TNF-α production in LPS-stimulated macrophages.
Protocol: TNF-α ELISA Assay
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid in culture medium.
-
Pre-treat the cells with various concentrations of the compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a vehicle control (LPS only) and a negative control (no LPS, no compound).
-
-
Supernatant Collection:
-
After 24 hours of incubation, centrifuge the plates to pellet any detached cells and collect the cell culture supernatants.
-
-
ELISA for TNF-α:
-
Quantify the concentration of TNF-α in the supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided TNF-α standards.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-only control.
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
Rationale: The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Cyclohexanecarboxylic acid derivatives have shown promise as antimicrobial compounds.[1] The following protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid against representative Gram-positive and Gram-negative bacteria.
Protocol: Broth Microdilution for MIC Determination
-
Bacterial Strains and Culture Conditions:
-
Use standard strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.
-
Culture the bacteria in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
-
Preparation of Inoculum:
-
Dilute the overnight bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid in MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Interpretation and Next Steps
The successful execution of these protocols will provide preliminary data on the bioactivity of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. Positive results in any of these assays would warrant further investigation, including:
-
Mechanism of Action Studies: If cytotoxic, investigate the induction of apoptosis (e.g., via caspase-3/7 activity assays, Western blotting for apoptotic markers).
-
Broader Screening: Test against a wider panel of cancer cell lines, bacterial strains, or explore effects on other inflammatory mediators.
-
In Vivo Efficacy: For promising in vitro results, progress to animal models of cancer, inflammation, or infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to optimize potency and selectivity.
Conclusion
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid represents a molecule of interest for researchers in drug discovery and development. Its structural features suggest a potential for biological activity. The protocols outlined in these application notes provide a solid and scientifically-grounded framework for the initial exploration of this compound's therapeutic potential.
References
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MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
-
PrepChem.com. Synthesis of 2-methylcyclohexanecarboxylic acid. [Link]
-
ResearchGate. A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects | Request PDF. [Link]
-
Wikipedia. Cyclohexanecarboxylic acid. [Link]
-
Organic Syntheses. 1-methylcyclohexanecarboxylic acid. [Link]
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-
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Sources
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid
Introduction: Unlocking the Therapeutic Potential of Benzoylcyclohexanecarboxylic Acids
The global search for novel therapeutic agents, particularly for inflammatory diseases, remains a high priority in drug discovery.[1][2] Cyclohexanecarboxylic acid derivatives have emerged as a promising scaffold, demonstrating a range of biological activities including anti-inflammatory, analgesic, and antiproliferative effects.[1][3] This document provides a detailed guide for researchers exploring the structure-activity relationships (SAR) of a specific member of this class, 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, a compound with significant potential for modulation of key biological targets.
The rationale for focusing on this scaffold is rooted in the established success of related structures. For instance, derivatives of 2-(3-benzoylphenyl)propanoic acid have been investigated as dual inhibitors of cyclooxygenases (COX) and matrix metalloproteinases (MMPs).[4] The structural similarities suggest that 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid and its analogs could be potent inhibitors of enzymes within the inflammatory cascade, such as COX-1 and COX-2.[5][6] The development of selective COX-2 inhibitors remains a critical goal to minimize the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]
This guide will provide a comprehensive framework for a systematic SAR study, from the synthesis of the lead compound and its analogs to their biological evaluation and data interpretation. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to elucidate the key structural features required for potent and selective biological activity.
Part 1: Synthesis and Characterization
A successful SAR study hinges on the efficient and reliable synthesis of a library of analogs. The following section details a generalized synthetic approach for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid and its derivatives, along with essential characterization protocols.
Synthetic Strategy: A Modular Approach
The synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid and its analogs can be achieved through a multi-step process that allows for diversification at key positions. A practical approach involves a Friedel-Crafts acylation followed by hydrolysis.[7]
General Synthetic Scheme:
Caption: Generalized synthetic workflow for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid and its analogs.
Protocol 1: Synthesis of trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid [8]
-
Esterification: Convert cyclohexanecarboxylic acid to its methyl or ethyl ester using standard methods (e.g., Fischer esterification). This protects the carboxylic acid during the subsequent acylation.
-
Friedel-Crafts Acylation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane).
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of the cyclohexanecarboxylic acid ester and 4-methylbenzoyl chloride in the same solvent dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Hydrolysis:
-
Dissolve the crude ester from the previous step in a mixture of methanol and a solution of potassium hydroxide.[9]
-
Stir the mixture at room temperature overnight.[9]
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH < 2, leading to the precipitation of the carboxylic acid.
-
Extract the product with ether, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product.[9]
-
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired compound.
Characterization
Unequivocal characterization of the synthesized compounds is crucial for the integrity of the SAR study.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. Expected signals would include aromatic protons, the methyl group protons, and the aliphatic protons of the cyclohexane ring.[10][11]
-
¹³C NMR: Confirms the carbon skeleton of the molecule.[10][11]
-
Protocol: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12] Record the spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts should be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).[10]
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and provides information about its fragmentation pattern, confirming the structure.[13]
-
Protocol: Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF) to obtain the exact mass, confirming the elemental composition.
-
Part 2: Biological Evaluation - A Focus on Cyclooxygenase Inhibition
Based on the structural features of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, a primary hypothesis is its potential to inhibit cyclooxygenase (COX) enzymes.[14] The following protocols are designed to assess the inhibitory activity and selectivity of the synthesized analogs.
In Vitro COX Inhibition Assay
Several methods are available for evaluating COX inhibition in vitro, including fluorometric, colorimetric, and whole blood assays.[14][15] A fluorometric assay offers high sensitivity and is suitable for high-throughput screening.[15]
Protocol 2: Fluorometric COX Inhibitor Screening Assay [15]
This protocol is adapted from commercially available kits.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Heme
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate (black, clear bottom)
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting the enzymes, substrate, and probe to their working concentrations in the assay buffer.
-
Plate Setup:
-
Enzyme Control (EC): Add assay buffer.
-
Inhibitor Control (IC): Add a known COX inhibitor (e.g., Celecoxib for COX-2).
-
Sample (S): Add the test compound at various concentrations.
-
-
Reaction Mix: Prepare a reaction mix containing the COX assay buffer, COX probe, and heme. Add this mix to all wells.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 25°C) for a specified time to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically for 5-10 minutes. The rate of increase in fluorescence is proportional to the COX activity.
Data Analysis:
-
Calculate the slope of the linear portion of the kinetic curve for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Human Whole Blood Assay for COX-1/COX-2 Selectivity
The human whole blood assay provides a more physiologically relevant environment for assessing COX inhibition as it accounts for protein binding and cell-based effects.[5][6]
Protocol 3: Ex Vivo COX Inhibition in Human Whole Blood [5]
-
Blood Collection: Draw fresh venous blood from healthy, drug-free volunteers into heparinized tubes.
-
Incubation with Inhibitors: Aliquot the blood into tubes containing various concentrations of the test compounds or vehicle control (DMSO). Incubate at 37°C for a specified time (e.g., 1 hour).
-
COX-1 Activity (Thromboxane B₂ production):
-
Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and subsequent thromboxane A₂ (TXA₂) production, which is rapidly converted to the stable metabolite thromboxane B₂ (TXB₂).
-
Centrifuge the samples to separate the serum.
-
Measure the TXB₂ concentration in the serum using a commercially available ELISA kit.
-
-
COX-2 Activity (Prostaglandin E₂ production):
-
To another set of blood aliquots, add lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.
-
Incubate at 37°C for 24 hours.
-
Centrifuge to obtain plasma.
-
Measure the prostaglandin E₂ (PGE₂) concentration in the plasma using an ELISA kit.
-
-
Data Analysis:
-
Calculate the IC₅₀ values for the inhibition of TXB₂ (COX-1) and PGE₂ (COX-2) production.
-
Determine the COX-2 selectivity index by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.
-
Part 3: Structure-Activity Relationship (SAR) Analysis
The data generated from the biological assays will form the basis of the SAR study. By systematically modifying the structure of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, researchers can identify the key molecular features that govern its potency and selectivity.
Proposed SAR Exploration Strategy
The following diagram outlines a logical approach to exploring the SAR of the lead compound.
Caption: A strategic approach for the SAR exploration of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.
Hypothetical SAR Data Table
The following table presents hypothetical data for a series of analogs to illustrate how SAR data can be organized and interpreted.
| Compound | R¹ (Position) | R² (Stereo) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1 (Lead) | 4-CH₃ | trans | 15.2 | 0.8 | 19 |
| 2 | H | trans | 25.8 | 3.5 | 7.4 |
| 3 | 4-Cl | trans | 10.5 | 0.5 | 21 |
| 4 | 4-OCH₃ | trans | 30.1 | 2.1 | 14.3 |
| 5 | 3-CH₃ | trans | 18.9 | 1.2 | 15.8 |
| 6 | 4-CH₃ | cis | 45.3 | 10.7 | 4.2 |
| 7 | 4-CH₃ (tetrazole) | trans | 12.8 | 0.7 | 18.3 |
Interpretation of Hypothetical Data:
-
Effect of Aromatic Substitution (R¹): Comparing compounds 1 , 2 , 3 , and 4 suggests that a small, electron-donating group at the 4-position of the benzoyl ring (like methyl in compound 1 ) is favorable for COX-2 potency and selectivity over an unsubstituted ring (compound 2 ). An electron-withdrawing group like chloro (compound 3 ) may slightly improve potency. A bulky, electron-donating group like methoxy (compound 4 ) appears to be detrimental.
-
Stereochemistry of the Cyclohexane Ring (R²): The trans configuration (compound 1 ) appears to be crucial for activity, as the cis isomer (compound 6 ) shows significantly reduced potency and selectivity. This indicates a specific spatial arrangement is required for optimal binding to the enzyme's active site.
-
Carboxylic Acid Bioisostere: Replacing the carboxylic acid with a tetrazole group (compound 7 ) maintains, and slightly improves, potency and selectivity. Tetrazoles are common bioisosteres for carboxylic acids in drug design and can offer advantages in terms of metabolic stability and pharmacokinetic properties.[16]
Conclusion
This application guide provides a comprehensive framework for conducting a thorough SAR study of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. By employing the outlined synthetic strategies, robust biological evaluation protocols, and a systematic approach to analog design, researchers can effectively probe the chemical space around this promising scaffold. The insights gained from such studies will be instrumental in the rational design of novel, potent, and selective therapeutic agents for the treatment of inflammatory and other related disorders.
References
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Laufer, S., & Luik, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 95-106. [Link]
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Springer Nature Experiments. (2010). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Springer Protocols. [Link]
-
Rowlinson, S., et al. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Journal of Visualized Experiments. [Link]
-
NIST. (n.d.). Benzoic acid, 2-(4-methylbenzoyl)-. NIST WebBook. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
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PrepChem.com. (n.d.). Synthesis of 2-methylcyclohexanecarboxylic acid. PrepChem.com. [Link]
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Głowacka, J., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. [Link]
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Głowacka, J., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PubMed. [Link]
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National Institutes of Health. (n.d.). KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics. PMC. [Link]
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Ahmed, S., et al. (2016). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. ResearchGate. [Link]
-
Głowacka, J., et al. (2024). (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. [Link]
-
Abdel-Aziz, A. A., et al. (2011). Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents. PubMed. [Link]
-
ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. ResearchGate. [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
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Troubleshooting & Optimization
optimizing reaction conditions for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid synthesis
Welcome to the technical support guide for the synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this synthesis. We will address common challenges, offer troubleshooting solutions, and provide a detailed experimental protocol grounded in established chemical principles.
Introduction
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid and its derivatives are important intermediates in the pharmaceutical industry. The synthesis typically involves a Friedel-Crafts acylation, a powerful C-C bond-forming reaction that attaches an acyl group to an aromatic ring.[1] While effective, this reaction is sensitive to a variety of parameters that can impact yield, purity, and stereoselectivity. This guide provides a structured approach to navigate and optimize the experimental conditions.
Reaction Overview
The primary synthetic route is the Friedel-Crafts acylation of toluene with a cyclohexanecarboxylic acid derivative, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated and attacks the electron-rich toluene ring.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this synthesis?
The synthesis generally starts from a derivative of cyclohexanecarboxylic acid and toluene. The cyclohexanecarboxylic acid must first be activated to form a more reactive acylating agent. The two most common approaches are:
-
Cyclohexanecarbonyl chloride: This is prepared from cyclohexanecarboxylic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then used in the Friedel-Crafts reaction.
-
Cyclohexanecarboxylic acid (in-situ activation): The carboxylic acid can be used directly in the presence of reagents like cyanuric chloride or in combination with specific Lewis acids and co-reagents that generate the acylium ion in situ.[3][4] This approach can be more efficient by reducing the number of isolation steps.[3]
Toluene serves as both the aromatic substrate and, in many cases, the solvent.
Q2: What is the role of the Lewis acid catalyst, and why is it used in stoichiometric amounts?
The Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), is crucial for activating the acylating agent.[5] It coordinates to the halogen of the acyl chloride, facilitating the formation of a highly electrophilic acylium ion (R-C≡O⁺).[2] This acylium ion is the key intermediate that is attacked by the aromatic ring.
Unlike in Friedel-Crafts alkylation, the Lewis acid is required in stoichiometric amounts (or even in slight excess) in acylation reactions. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃.[1] This complex deactivates the product towards further acylation and requires a separate hydrolysis step (workup) to be broken, regenerating the ketone and consuming the catalyst.[1]
Q3: Why are anhydrous (dry) conditions essential for a successful Friedel-Crafts acylation?
Strict anhydrous conditions are critical for several reasons:
-
Catalyst Deactivation: Lewis acids like AlCl₃ react vigorously and irreversibly with water. This reaction hydrolyzes the catalyst, rendering it inactive and halting the generation of the acylium ion.
-
Reagent Decomposition: The acyl chloride starting material is also moisture-sensitive and will hydrolyze back to the less reactive carboxylic acid in the presence of water.
-
Side Reactions: The presence of moisture can lead to various side reactions, reducing the yield and complicating the purification of the desired product.
Therefore, all glassware must be thoroughly dried (e.g., oven-dried), and anhydrous solvents and reagents must be used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
Q4: What factors control the stereochemistry (cis/trans) of the final product?
The product, 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, exists as cis and trans isomers. The trans isomer, where the benzoyl and carboxyl groups are on opposite sides of the cyclohexane ring plane, is often the thermodynamically more stable product.[6] The initial acylation may produce a mixture of isomers. The ratio can be influenced by reaction temperature and kinetic vs. thermodynamic control. To obtain the pure trans isomer, an epimerization step can be performed. This typically involves heating the isomer mixture with a base (like potassium hydroxide) in a high-boiling solvent, which allows the less stable cis isomer to convert to the more stable trans form.[7]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The following decision tree diagram provides a logical workflow for troubleshooting.
Troubleshooting Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Part 1: Synthesis of Cyclohexanecarbonyl chloride
-
Setup: Place cyclohexanecarboxylic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. All glassware must be oven-dried.
-
Reagent Addition: In a fume hood, carefully add thionyl chloride (SOCl₂, 2.0 eq). The reaction is exothermic and will release HCl and SO₂ gas. Ensure the condenser is fitted with a drying tube leading to a gas trap (e.g., a bubbler with NaOH solution).
-
Reaction: Heat the mixture to a gentle reflux and maintain for 2 hours.
-
Isolation: Allow the mixture to cool. Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude cyclohexanecarbonyl chloride as a clear liquid. This intermediate is moisture-sensitive and should be used immediately in the next step.
Part 2: Friedel-Crafts Acylation
-
Setup: In a separate, dry three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).
-
Solvent Addition: Add anhydrous toluene (serving as both solvent and reactant, approx. 5-10 volumes relative to the acid chloride) to the flask to create a stirrable suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve the cyclohexanecarbonyl chloride from Part 1 in a small amount of anhydrous toluene and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. [8]5. Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring progress by TLC.
Part 3: Workup and Purification
-
Quench: Prepare a large beaker with a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (approx. 2 volumes of ice to 1 volume of acid). Slowly and carefully pour the reaction mixture into this beaker.
-
Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with a suitable solvent like ethyl acetate.
-
Washing: Combine all organic layers. Wash sequentially with water, 1 M NaOH solution (to extract the carboxylic acid product), and finally with brine.
-
Acidification & Isolation: Cool the basic aqueous extracts (from the NaOH wash) in an ice bath and acidify with concentrated HCl until the pH is ~1-2. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.
Quantitative Data Summary
The following table provides a guideline for reagent stoichiometry and typical reaction parameters.
| Parameter | Value/Condition | Rationale |
| Cyclohexanecarboxylic Acid | 1.0 eq | Limiting Reagent |
| Thionyl Chloride | 1.5 - 2.0 eq | Ensures complete conversion to acid chloride. |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.2 eq | Catalytic amount plus stoichiometric amount to complex with the product. [1] |
| Toluene | 5 - 10 volumes | Serves as both reactant and solvent. |
| Acylation Temperature | 0-10 °C (addition), then RT | Controls initial exotherm and improves selectivity. [8] |
| Reaction Time | 2-4 hours post-addition | Allows the reaction to proceed to completion. |
| Typical Yield | 60-80% | Expected yield after purification. |
References
-
Yamaguchi, J., Muto, K., & Itami, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5985. [Link]
-
Aghaei, M., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega. [Link]
-
De Luca, L., et al. (2001). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters, 3(1), 83-85. [Link]
-
Yamaguchi, J., Muto, K., & Itami, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PubMed Central. [Link]
-
Iranpoor, N., & Zarei, A. (2007). Simple and Efficient Procedure for the Friedel–Crafts Acylation of Aromatic Compounds with Carboxylic Acids in the Presence of P2O5/AL2O3 Under Heterogeneous Conditions. ResearchGate. [Link]
-
Majumder, U., & Nasipuri, D. (1976). Synthetic route to tricyclic carbon compounds by Friedel–crafts acylation. Journal of the Chemical Society, Chemical Communications, (15), 577-578. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts acylation [Video]. YouTube. [Link]
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Majumder, U. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29913-29953. [Link]
-
AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. [Link]
- Puckette, T. A., & J. Johnson. (2015). Process for the preparation of cyclohexane carboxylic acid compounds.
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
- European Patent Office. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
Wikipedia contributors. (2023, December 19). Friedel–Crafts reaction. Wikipedia. [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. [Link]
-
PrepChem. (n.d.). Synthesis of 2-methylcyclohexanecarboxylic acid. PrepChem. [Link]
- Kim, H. R., et al. (2000). A method of preparing cyclohexanecarboxylic acid using [2+4] diels-alder reaction.
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Chepaikin, E. G., et al. (2023). Combined process of cyclohexyl cyclohexanecarboxylate synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies. [Link]
-
ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid. ResearchGate. [Link]
- Arhancet, J. P., & J. P. C. A. (1995). Method for preparing 1,2,4-cyclohexanetricarboxylic acid and anhydride.
-
Siniscalchi, T. (2021, December 6). Exercise 21.10 - Multi-step Synthesis with Carboxylic Acids and their Derivatives [Video]. YouTube. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and mitigating the formation of common byproducts. Our goal is to provide you with the expertise and actionable insights needed to optimize your reaction outcomes, improve yield, and ensure the highest purity of your target compound.
Synthesis Overview: The Friedel-Crafts Acylation Pathway
The synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is typically achieved via a Friedel-Crafts acylation reaction.[1] This classic electrophilic aromatic substitution involves reacting toluene with a cyclohexanecarboxylic acid derivative (commonly the acyl chloride) in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[2][3][4][5]
The core mechanism involves the Lewis acid activating the acyl chloride to form a highly electrophilic acylium ion.[6] The nucleophilic π-system of the toluene ring then attacks this electrophile. A subsequent deprotonation step restores aromaticity, yielding the final ketone product.[5][7]
Caption: General mechanism for Friedel-Crafts acylation of toluene.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis.
Q1: What are the most common byproducts I should expect in this reaction?
A1: The primary byproducts are positional isomers of the desired product. Since the methyl group on toluene is an ortho, para-director, you can expect the formation of 2-(2-Methylbenzoyl)cyclohexanecarboxylic acid (ortho-isomer).[8] Due to steric hindrance from the bulky acyl group, the para-isomer is typically the major product.[8][9] Small amounts of the meta-isomer may also form, especially at higher temperatures where thermodynamic control can play a role.[9][10]
Q2: My reaction yield is significantly lower than expected. What are the most likely causes?
A2: Low yields in Friedel-Crafts acylation are common and can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture.[2][11][12] Any water in your solvent, reagents, or glassware will react with and deactivate the catalyst.[2][3][11]
-
Insufficient Catalyst: The product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[2][4] This complexation removes the catalyst from the reaction. Therefore, a stoichiometric amount (or slight excess) of the catalyst is required, not a catalytic amount.[2][4][13]
-
Sub-optimal Temperature: If the temperature is too low, the reaction may not have enough energy to overcome the activation barrier, leading to incomplete conversion.[3] Conversely, excessively high temperatures can promote side reactions and decomposition.[2]
Q3: The final product is discolored (yellow, brown, or black). What causes this and how can I fix it?
A3: Discoloration is often due to two main sources:
-
Residual Catalyst Complexes: The colored complex formed between the ketone product and AlCl₃ may not have been fully hydrolyzed during the aqueous workup.
-
Charring/Decomposition: Overheating the reaction mixture can lead to the decomposition of starting materials or products, resulting in tarry, colored impurities.
To resolve this, ensure a thorough aqueous quench, often with dilute HCl, to break up all catalyst complexes.[3] If charring is suspected, the crude product may require purification by recrystallization or column chromatography.
Q4: How can I confirm the identity and purity of my product and identify the byproducts?
A4: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick method to assess reaction completion and the number of components in your crude product mixture.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The aromatic region of the ¹H NMR spectrum is particularly useful for distinguishing between para, ortho, and meta isomers based on their distinct splitting patterns.
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are excellent for determining the purity of the final product and quantifying the ratio of different isomers.
In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving more complex experimental challenges.
Guide 1: Managing Isomeric Impurities
Issue: Your analytical data (NMR, HPLC) shows significant contamination with the ortho-isomer or other positional isomers.
Root Cause Analysis: The methyl group on toluene is an activating group that directs incoming electrophiles to the ortho and para positions.[9] While the para position is sterically favored for bulky electrophiles like the one used in this synthesis, the reaction conditions can heavily influence the final isomer ratio.[8][9]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and the ratio of products reflects the relative rates of attack at each position. At higher temperatures, the reaction can become reversible, leading to thermodynamic control, where the most stable isomer is favored.[9]
Solutions & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature). | Lower temperatures generally favor kinetic control and can increase the selectivity for the sterically less hindered para-product.[9] |
| Catalyst | Use a fresh, high-purity, anhydrous Lewis acid (e.g., AlCl₃, FeCl₃).[14] | The activity and nature of the Lewis acid can influence the bulkiness of the electrophilic complex and thus its regioselectivity. |
| Solvent | Use a non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide. | The solvent can affect the solubility and reactivity of the intermediates. Consistent solvent choice is key for reproducible results. |
| Addition Order | Consider "reverse addition": slowly add the acyl chloride to the mixture of toluene and Lewis acid. | This maintains a low concentration of the electrophile, which can sometimes improve selectivity and prevent side reactions. |
Guide 2: Preventing Polyacylation
Issue: You detect high molecular weight impurities, suggesting that more than one acyl group has been added to the toluene ring.
Root Cause Analysis: Unlike Friedel-Crafts alkylation, acylation introduces an electron-withdrawing acyl group, which deactivates the aromatic ring to further substitution.[2][13][15][16] Therefore, polyacylation is generally less of a problem.[2] However, it can still occur under forcing conditions or if the stoichiometry is not carefully controlled.
Solutions & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of the aromatic substrate (toluene) relative to the acylating agent. | Using toluene as the limiting reagent increases the statistical probability of a second acylation event occurring on the already-acylated (and more valuable) product molecule. |
| Reaction Time | Monitor the reaction by TLC or HPLC and stop it once the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, can provide the necessary energy for the deactivated ring to undergo a second, slower acylation. |
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Caption: A workflow for troubleshooting common issues in the synthesis.
Key Experimental Protocols
Protocol 1: General Synthesis Procedure
Disclaimer: This is a representative protocol. All experiments should be conducted with appropriate safety precautions in a fume hood.
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and inert gas inlet, add anhydrous aluminum chloride (1.1 equivalents). Suspend the catalyst in an anhydrous solvent (e.g., dichloromethane).[7]
-
Acyl Chloride Formation (if starting from carboxylic acid): In a separate flask, convert cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride using a reagent like thionyl chloride or oxalyl chloride. Purify the acyl chloride by distillation before use.
-
Reaction Initiation: Cool the AlCl₃ suspension to 0 °C in an ice bath. Add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel.[3]
-
Substrate Addition: After forming the electrophile, add a solution of toluene (1.0-1.2 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.[3]
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.[3]
-
Workup: Carefully and slowly quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid.[3] Transfer to a separatory funnel, separate the organic layer, and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3][8]
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.[3]
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid). A typical starting point is a 60:40 mixture of acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Elution Order: The desired para-product is typically less polar than the ortho-isomer and will therefore have a longer retention time.
References
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts reactions using FeCl3·6H2O.
- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
- Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene.
- YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- ACS Publications. (2013, February 19). A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides. Journal of Chemical Education.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Beilstein Journal of Organic Chemistry. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- BenchChem. (n.d.). Avoiding side reactions in Friedel-Crafts alkylation.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Scribd. (n.d.). Friedel-Crafts Acylation of Toluene.
- University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene.
- Reddit. (2024, April 27). Why can't this reaction continue? r/chemhelp.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC.
Sources
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Technical Support Center: Synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid
Welcome to the technical support center for the synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in this specific synthetic transformation. The synthesis, which typically proceeds via a Friedel-Crafts acylation pathway, is powerful but sensitive to a variety of experimental parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and a clear, actionable solution.
Q1: Why is my yield of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid consistently low or zero?
Low or non-existent yield is the most frequent challenge, often pointing to issues with the core components of the Friedel-Crafts reaction.
-
Possible Cause 1: Lewis Acid Catalyst Inactivity.
-
Causality: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is the engine of this reaction. It is also extremely hygroscopic. Any moisture present in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst, halting the reaction before it can begin.[1]
-
Solution:
-
Use Anhydrous Reagents: Employ a freshly opened bottle of anhydrous AlCl₃. If the bottle has been opened previously, consider grinding the catalyst to expose a fresh surface, though using a new container is preferable.
-
Dry Glassware and Solvents: All glassware must be rigorously dried, either in an oven (120°C overnight) or by flame-drying under vacuum, and cooled under an inert atmosphere. Solvents must be of anhydrous grade and preferably distilled from an appropriate drying agent.
-
Inert Atmosphere: Conduct the entire reaction, from reagent addition to quenching, under a positive pressure of an inert gas like nitrogen or argon.
-
-
-
Possible Cause 2: Insufficient Catalyst Stoichiometry.
-
Causality: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even supra-stoichiometric amounts of the Lewis acid. This is because the ketone functional group in the product, 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, is a Lewis base and forms a stable complex with the AlCl₃. This complexation effectively removes the catalyst from the reaction cycle.[1]
-
Solution: Ensure you are using at least 2.2 equivalents of AlCl₃: one equivalent to activate the acylating agent (e.g., cyclohexane-1,2-dicarboxylic anhydride) and another to complex with the product ketone. It is often beneficial to use a slight excess (e.g., 2.3-2.5 equivalents) to account for any minor deactivation.
-
-
Possible Cause 3: Sub-optimal Reaction Temperature.
-
Causality: Temperature control is critical. If the temperature is too low, the activation energy for the reaction may not be overcome, leading to a stalled or sluggish reaction. Conversely, if the temperature is too high, it can promote side reactions, such as polysubstitution or decomposition of starting materials.[1]
-
Solution: A common and effective strategy is to add the acylating agent to the mixture of the aromatic substrate (toluene) and AlCl₃ at a low temperature (0°C) to control the initial exothermic reaction.[2] After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for several hours to drive it to completion.
-
Q2: My TLC and NMR analyses show multiple products. What are the likely impurities and how can I avoid them?
The formation of multiple products typically points to issues with selectivity or competing side reactions.
-
Possible Cause 1: Formation of Positional Isomers.
-
Causality: The methyl group on toluene is an ortho, para-directing activator for electrophilic aromatic substitution. While the desired para-substituted product is sterically favored, a certain percentage of the ortho-substituted isomer, 2-(2-Methylbenzoyl)cyclohexanecarboxylic acid, is often formed.[3][4]
-
Solution:
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity for the para isomer due to its higher steric hindrance.
-
Purification: The primary solution is purification after the reaction. Column chromatography on silica gel is typically effective at separating the ortho and para isomers. Recrystallization may also be a viable option if a suitable solvent system can be identified.
-
-
-
Possible Cause 2: Reaction with the Carboxylic Acid Moiety.
-
Causality: The free carboxylic acid on the cyclohexane ring can complex with the AlCl₃. While the anhydride is the intended acylating agent, intermolecular reactions or rearrangements, though less common, cannot be entirely ruled out under harsh conditions.
-
Solution: This is best controlled by using the recommended stoichiometry of AlCl₃ and maintaining moderate reaction temperatures. A well-controlled, slow addition of reactants at 0°C is crucial.
-
Q3: The reaction stalls and does not proceed to completion, even after extended reaction times. What is happening?
A stalled reaction indicates that a critical component has been consumed or deactivated prematurely.
-
Causality: The most common reason for a reaction stalling is the gradual deactivation of the Lewis acid catalyst by trace amounts of moisture from the atmosphere, especially during long reaction periods. It can also occur if the initial amount of active catalyst was insufficient to drive the reaction to completion after complexing with the product.
-
Solution:
-
Reinforce Anhydrous Conditions: Ensure your inert gas setup is robust and maintains a positive pressure throughout the entire reaction duration. Use a drying tube on the condenser outlet.
-
Monitor via TLC: Before concluding the reaction has stalled, confirm with Thin Layer Chromatography (TLC). If starting material is still present and no further product is forming, the issue is likely catalyst deactivation.
-
Additional Catalyst (Use with Caution): In some cases, a carefully controlled addition of a small amount of fresh AlCl₃ can restart the reaction. However, this can be highly exothermic and should only be attempted by experienced chemists with appropriate safety measures.
-
Experimental Protocols & Data
To provide a reliable baseline, we present a detailed experimental protocol and a summary of critical reaction parameters.
Protocol: Synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid
This protocol is based on a standard Friedel-Crafts acylation procedure.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Maintain a positive inert gas pressure throughout.
-
Reagent Loading: To the flask, add anhydrous aluminum chloride (AlCl₃, 2.3 eq.). Suspend the AlCl₃ in an anhydrous solvent such as dichloromethane (DCM). Cool the flask to 0°C in an ice-water bath.
-
Substrate Addition: In the dropping funnel, prepare a solution of cyclohexane-1,2-dicarboxylic anhydride (1.0 eq.) and toluene (1.5-2.0 eq.) in anhydrous DCM.
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30-45 minutes, ensuring the internal temperature does not exceed 5-10°C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the progress by TLC.
-
Workup - Quenching: Cool the reaction mixture back to 0°C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM or ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.
Table 1: Key Parameter Optimization
| Parameter | Recommended Range | Rationale |
| AlCl₃ Stoichiometry | 2.2 - 2.5 equivalents | Required to activate the anhydride and to complex with the product ketone, preventing catalyst deactivation.[1] |
| Toluene Stoichiometry | 1.5 - 2.0 equivalents | Using an excess of the aromatic substrate helps to ensure complete consumption of the limiting acylating agent. |
| Temperature | 0°C for addition, then RT | Controls initial exothermicity and prevents side reactions, while allowing the reaction to proceed to completion. |
| Solvent | Anhydrous DCM, CS₂, or Nitrobenzene | Must be inert to the reaction conditions and capable of dissolving the reactants. DCM is often preferred for its volatility. |
| Reaction Time | 4 - 12 hours | Reaction progress should be monitored by TLC to determine the optimal time for quenching. |
Visualized Workflows and Mechanisms
To further clarify the process, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.
Caption: The Friedel-Crafts acylation mechanism.
Caption: A troubleshooting workflow for the synthesis.
References
-
PrepChem. (n.d.). Synthesis of 2-methylcyclohexanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2000046174A1 - A method of preparing cyclohexanecarboxylic acid using [2+4] diels-alder reaction.
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
-
Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Retrieved from [Link]
-
OSTI.GOV. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Retrieved from [Link]
-
YouTube. (2021). Exercise 21.10 - Multi-step Synthesis with Carboxylic Acids and their Derivatives. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-(p-tolyl)benzoic acid. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid
Welcome to the technical support guide for the synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we understand that maximizing yield and purity is paramount. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust results.
The synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is typically achieved via a Friedel-Crafts acylation reaction. This involves the reaction of a cyclohexanecarboxylic acid derivative with toluene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The overall process can be broken down into two main stages: the formation of a reactive acylating agent and the subsequent electrophilic aromatic substitution.
Experimental Workflow Overview
The following diagram outlines the general multi-step workflow for the synthesis, from starting materials to the purified final product.
Caption: General workflow for the synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Question: My reaction yield is very low or I recovered only starting material. What went wrong?
Answer: This is a common issue in Friedel-Crafts acylations, which are notoriously sensitive to reaction conditions. The primary culprits are catalyst deactivation and incomplete reaction.
-
Potential Cause 1: Lewis Acid Catalyst Deactivation. Aluminum chloride (AlCl₃) is extremely hygroscopic and reacts violently with water.[2] Any moisture in your reagents or glassware will consume the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and high-purity, freshly opened AlCl₃. Toluene should be dried over a suitable agent like sodium metal or molecular sieves.
-
-
Potential Cause 2: Insufficient Catalyst. The AlCl₃ catalyst complexes not only with the acyl chloride but also with the carbonyl group of the ketone product. Therefore, slightly more than one equivalent of AlCl₃ is required per mole of the acylating agent.
-
Solution: Use at least 1.1 to 1.3 molar equivalents of AlCl₃. For reactions that are sluggish, increasing the amount to 2.5 equivalents can sometimes improve results.[3]
-
-
Potential Cause 3: Incorrect Reaction Temperature. If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction.
-
Solution: The reaction is typically started at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to drive it to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
| Problem | Likely Cause | Recommended Solution |
| Low/No Yield | Moisture deactivating AlCl₃ | Use oven-dried glassware and anhydrous reagents. |
| Insufficient AlCl₃ | Use 1.1-1.3 molar equivalents of AlCl₃. | |
| Temperature too low | Allow reaction to warm to RT or gently heat after initial addition. |
Question: I obtained a product, but my NMR spectrum is complex, suggesting multiple isomers. How can I improve selectivity?
Answer: You are likely observing a mixture of constitutional isomers (ortho vs. para acylation) and diastereomers (cis vs. trans).
-
Potential Cause 1: Formation of ortho-isomer. The methyl group of toluene is an ortho, para-directing group. While the bulky cyclohexanecarbonyl group provides steric hindrance that favors para substitution, some ortho product can still form.
-
Solution: Lowering the reaction temperature can sometimes increase selectivity for the thermodynamically favored para product. However, the most effective solution is typically purification. The para isomer is often more crystalline and can be selectively crystallized from a suitable solvent system (e.g., toluene/hexanes).[4]
-
-
Potential Cause 2: Mixture of cis and trans diastereomers. The product has two stereocenters on the cyclohexane ring. The initial reaction product is often a mixture of cis and trans isomers. The trans isomer is generally the thermodynamically more stable product.
-
Solution (Yield & Purity Improvement): You can convert the cis isomer to the more stable trans isomer through a process called epimerization. This is achieved by heating the product mixture with a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent.[5][6] This process establishes an equilibrium that strongly favors the trans product, often achieving purities >95%.[5][6] See the detailed protocol below.
-
Question: The reaction mixture turned black and I isolated a tar-like substance. What happened?
Answer: Tar formation is indicative of side reactions, often caused by excessive heat or catalyst activity.
-
Potential Cause: Reaction Temperature Too High. Friedel-Crafts reactions are highly exothermic. If the temperature is not controlled during the addition of reagents, localized heating can occur, leading to polymerization and decomposition of starting materials and products.
-
Solution: Maintain a low temperature (0-5 °C) using an ice bath during the addition of the acylating agent to the toluene/AlCl₃ mixture. Add the reagent dropwise to ensure the reaction rate is controlled.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for this synthesis?
A1: The reaction proceeds via a classic electrophilic aromatic substitution mechanism.
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of cyclohexanecarbonyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive acylium ion, which is resonance-stabilized.[1]
-
Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Restoration of Aromaticity: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, collapsing the sigma complex and restoring the aromaticity of the ring to form the final ketone product.
Caption: Simplified mechanism of Friedel-Crafts acylation.
Q2: Why must I use cyclohexanecarbonyl chloride instead of cyclohexanecarboxylic acid directly?
A2: The carboxylic acid itself is not electrophilic enough to react directly with toluene under Friedel-Crafts conditions. Furthermore, the hydroxyl group of the carboxylic acid would react with the AlCl₃ catalyst, deactivating it. Converting the carboxylic acid to a more reactive derivative, like an acid chloride or anhydride, is a necessary activation step.[7] Thionyl chloride (SOCl₂) is commonly used for this transformation.[8]
Q3: Are there alternative "greener" or milder catalysts to AlCl₃?
A3: Yes, while AlCl₃ is traditional, concerns over its hazardous nature and the large quantities required have driven research into alternatives. Solid acid catalysts, such as certain zeolites or metal oxides like iron zirconium phosphate, can be used and are often recyclable.[9] Other Lewis acids like indium triflate have also been shown to be effective, sometimes in ionic liquids, offering a different approach to the reaction medium. However, for this specific transformation, AlCl₃ remains one of the most common and effective catalysts described.
Q4: How can I confirm the structure and purity of my final product?
A4: A combination of standard analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. ¹H NMR will show characteristic peaks for the aromatic protons of the tolyl group, the methyl group singlet, and the aliphatic protons of the cyclohexyl ring.
-
Infrared (IR) Spectroscopy: Look for two strong carbonyl (C=O) stretching bands: one for the ketone (~1680 cm⁻¹) and one for the carboxylic acid (~1700 cm⁻¹). A broad O-H stretch for the carboxylic acid will also be present (~2500-3300 cm⁻¹).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₁₅H₁₈O₃, MW: 246.30 g/mol ).[10]
-
Melting Point: A sharp melting point range indicates high purity. Compare your result to literature values.
Detailed Experimental Protocols
Protocol 1: Preparation of Cyclohexanecarbonyl Chloride
This protocol is adapted from standard procedures for converting carboxylic acids to acid chlorides.[8]
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ fumes).
-
Reagents: To the flask, add cyclohexanecarboxylic acid (1.0 eq). Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature.
-
Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude cyclohexanecarbonyl chloride can be purified by vacuum distillation or used directly in the next step.
Protocol 2: Friedel-Crafts Acylation
This protocol is a generalized procedure based on common Friedel-Crafts methodologies.[1][2]
-
Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and anhydrous toluene (which serves as both reagent and solvent). Cool the mixture to 0-5 °C in an ice bath.
-
Addition: Add the cyclohexanecarbonyl chloride (1.0 eq) from Protocol 1 dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for another hour, then let it warm to room temperature and stir for 4-12 hours, or until TLC indicates the consumption of the starting material.
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will quench the reaction and decompose the aluminum complexes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with water, a saturated aqueous NaHCO₃ solution (to remove unreacted acid), and finally with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product as a mixture of isomers.
-
Protocol 3: Epimerization to Enrich the trans-Isomer
This protocol is based on patent literature describing the enrichment of trans-isomers of substituted cyclohexanecarboxylic acids.[5][6]
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the crude product from Protocol 2 (1.0 eq), potassium hydroxide (KOH, 2.0-3.0 eq), and a high-boiling inert solvent (e.g., Shellsol 71 or a similar high-boiling hydrocarbon solvent).[5]
-
Reaction: Heat the mixture to a high temperature (140-180 °C) and maintain reflux for 3-24 hours. The progress can be monitored by taking aliquots and analyzing the cis/trans ratio by GC or HPLC.
-
Work-up:
-
Cool the reaction mixture and dilute it with water.
-
Acidify the aqueous solution to pH < 2 with concentrated HCl. The product will precipitate as a solid.
-
Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
-
Purification: The resulting solid, now enriched in the trans-isomer, can be further purified by recrystallization from a suitable solvent (e.g., toluene, ethanol/water).
References
-
Stropnik, T., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
University of Wisconsin-Madison. Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Available from: [Link]
-
PubMed Central (PMC). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Available from: [Link]
-
AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Scribd. Friedel-Crafts Acylation of Toluene. Available from: [Link]
-
PrepChem. Synthesis of 2-methylcyclohexanecarboxylic acid. Available from: [Link]
-
PrepChem. Synthesis of 2-(p-tolyl)benzoic acid. Available from: [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link]
-
Khan Academy. Friedel-Crafts acylation. Available from: [Link]
- Google Patents. Process for the preparation of cyclohexane carboxylic acid compounds.
- Google Patents. Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Google Patents. A method of preparing cyclohexanecarboxylic acid using [2+4] diels-alder reaction.
-
OSTI.GOV. Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Available from: [Link]
-
ResearchGate. A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid. Available from: [Link]
-
ResearchGate. (PDF) Friedel-Crafts acylation of aromatic compounds. Available from: [Link]
-
National Institutes of Health (NIH). Friedel-Crafts Acylation with Amides. Available from: [Link]
-
Organic Syntheses. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions. Available from: [Link]
- Google Patents. Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
European Patent Office. Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Available from: [Link]
-
Organic Syntheses. 1-methylcyclohexanecarboxylic acid. Available from: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CAS 151830-92-1 | Trans-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid - Synblock [synblock.com]
Technical Support Center: Stereoselective Synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid
Welcome to the technical support center for the stereoselective synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of this synthesis. Here, we move beyond simple protocols to address the "why" behind experimental challenges, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Strategic Overview: Navigating the Stereochemical Maze
The synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid presents a significant stereochemical challenge. The molecule possesses two adjacent stereocenters (at C1 and C2), giving rise to four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). Controlling both the relative configuration (cis vs. trans) and the absolute configuration (R/S) is paramount for applications in pharmaceuticals and materials science.
The two primary strategic pathways to access a single, desired stereoisomer are:
-
Asymmetric Synthesis: Building the chiral cyclohexane scaffold with the desired stereochemistry from the outset using chiral catalysts, auxiliaries, or starting materials.
-
Resolution: Synthesizing a racemic or diastereomeric mixture and subsequently separating the desired stereoisomer, typically through the formation of diastereomeric salts.
The following workflow diagram illustrates these divergent approaches.
Caption: High-level strategies for stereoselective synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common experimental hurdles.
Q1: My Friedel-Crafts acylation step is failing or giving low yields. What are the likely causes and solutions?
A1: The Friedel-Crafts acylation is a cornerstone of this synthesis for introducing the 4-methylbenzoyl group, but it is notoriously sensitive, especially with substrates containing deactivating groups like carboxylic acids.[1]
Core Problem: The Lewis acid catalyst (e.g., AlCl₃) can be complexed and deactivated by the lone pairs on the oxygen atoms of the carboxylic acid. This prevents it from activating the acylating agent.
Troubleshooting Logic & Solutions:
-
Protect the Carboxylic Acid: The most robust solution is to mask the carboxylic acid functionality, typically as an ester (e.g., methyl or ethyl ester). The ester is significantly less deactivating and will not sequester the Lewis acid catalyst. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Choice of Acylating Agent & Catalyst:
-
Using 4-methylbenzoyl chloride is standard. Ensure it is fresh and anhydrous.
-
While AlCl₃ is common, it can promote side reactions. Consider milder Lewis acids like FeCl₃ or ZnCl₂.
-
Alternative "green" protocols using carboxylic acids directly with strong Brønsted acids like trifluoromethanesulfonic acid have been developed and may be applicable.[1]
-
-
Reaction Conditions:
-
Solvent: Use an inert solvent like dichloromethane (DCM) or nitrobenzene.
-
Stoichiometry: More than two equivalents of AlCl₃ are often required when a carboxylic acid is present: one to react with the acid, and at least one to act as the catalyst.
-
Temperature: Run the reaction at low temperatures (e.g., 0 °C) to minimize side products.
-
Caption: Troubleshooting flowchart for Friedel-Crafts acylation.
Q2: I am getting a mixture of cis and trans diastereomers. How can I selectively synthesize the trans isomer?
A2: Controlling diastereoselectivity is crucial. The trans isomer, with both bulky substituents in an equatorial position on the cyclohexane ring, is generally the thermodynamically more stable product. Therefore, reaction conditions that allow for equilibration will favor its formation.
Strategies for trans-Selectivity:
-
Thermodynamic Control: After the C-C bond formation that sets the stereocenters, subjecting the product mixture to equilibrating conditions can isomerize the less stable cis product to the trans product. This typically involves treating the product with a base (e.g., sodium methoxide in methanol) to epimerize the stereocenter at C2 (alpha to the carbonyl group).
-
Directed Hydrogenation: If synthesizing from an aromatic precursor like a benzoic acid derivative, catalytic hydrogenation can be highly diastereoselective. The choice of catalyst (e.g., Rhodium vs. Ruthenium) and the presence of a chiral auxiliary can direct the addition of hydrogen to one face of the ring, leading to a specific diastereomer.[2]
-
Conjugate Addition: In an asymmetric Michael addition approach to a cyclohexenone precursor, the nucleophile will typically add from the less sterically hindered face, often leading to a trans relationship between the incoming group and existing substituents.[3]
Q3: My enantiomeric excess (ee) is low in my asymmetric synthesis. What are the key parameters to optimize?
A3: Achieving high enantioselectivity is a multi-parameter optimization problem. Low ee indicates that the energy difference between the two diastereomeric transition states leading to the (R,R) and (S,S) products is small.
Key Optimization Parameters:
-
Catalyst/Ligand System: This is the most critical factor.
-
Organocatalysis: Chiral amines, such as prolinol derivatives, are effective for Michael additions by forming chiral enamines or iminium ions.[4][5]
-
Metal Catalysis: Copper complexes with chiral ligands (e.g., phosphoramidites, N-heterocyclic carbenes) are highly effective for enantioselective conjugate additions of organometallic reagents.[6][7]
-
-
Temperature: Lowering the reaction temperature often significantly increases enantioselectivity by amplifying the small energy differences between competing reaction pathways.
-
Solvent: The solvent can influence catalyst conformation and solubility. A screen of non-polar (toluene, hexanes), polar aprotic (DCM, THF), and polar protic (if compatible) solvents is recommended.
-
Additives: Sometimes, additives like salts (LiCl) or co-catalysts can enhance selectivity by altering the structure of the active catalytic species.
Table 1: Representative Catalytic Systems for Asymmetric Conjugate Addition (Note: This is a representative summary based on analogous systems in the literature. Direct data for the target molecule may require experimental determination.)
| Catalyst System | Chiral Ligand/Catalyst | Typical Substrate | Typical ee (%) | Reference Insight |
| Copper-Catalyzed | CuCl / Chiral Imidazolinium Salt | Cyclic Enones | 90 - 99 | Highly efficient for silyl additions, versatile for various ring sizes.[6] |
| Organocatalysis | Diphenylprolinol TMS Ether | α,β-Unsaturated Aldehydes | 90 - 98 | Forms chiral enamines for Michael additions.[5] |
| Copper-Catalyzed | Cu(OTf)₂ / Phosphoramidite | Alkylidene Meldrum's Acids | up to 94+ | Effective for additions of dialkylzinc reagents.[7] |
| Rhodium-Catalyzed | Rh/C on Chiral Substrate | N-(2-methylbenzoyl)pyroglutamate | up to 96 (de) | Heterogeneous catalysis directed by a chiral auxiliary.[2] |
Q4: My classical resolution via diastereomeric salt formation is inefficient. How can I improve it?
A4: Chiral resolution is an empirical process, but its success hinges on maximizing the solubility difference between the two diastereomeric salts.[8]
Optimization Workflow:
-
Screen Resolving Agents: The interaction between your racemic acid and the chiral resolving agent is like a "lock-and-key." If one base doesn't work, try another with a different structure.
-
Common Chiral Bases: (R/S)-α-methylbenzylamine, (1R,2S)-ephedrine, brucine, (R/S)-1-(1-naphthyl)ethylamine.[8]
-
-
Systematic Solvent Screening: This is the most crucial step. The solubility of the salts is highly dependent on the solvent.
-
Start with common solvents: Ethanol, methanol, isopropanol, ethyl acetate, acetone.
-
Try solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to fine-tune polarity and solubility.
-
-
Control Crystallization Conditions:
-
Temperature: Slow cooling generally yields purer crystals. A crash-cooling approach often traps impurities.
-
Seeding: If you have a small amount of pure diastereomeric salt, use it to seed the solution and encourage the crystallization of the desired form.
-
Equivalents: Using slightly less than 0.5 equivalents of the resolving agent can sometimes lead to higher purity in the first crop of crystals.
-
Caption: Principle of chiral resolution by diastereomeric salt formation.
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael Addition (Hypothetical Model)
This protocol is based on established methods for organocatalytic additions to cyclic enones.[4][9]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclohex-2-en-1-one (1.0 equiv).
-
Catalyst Loading: Add the chiral organocatalyst, such as (S)-diphenylprolinol silyl ether (0.1 equiv), followed by the solvent (e.g., anhydrous toluene).
-
Nucleophile Preparation: In a separate flask, prepare the organometallic nucleophile. For instance, if the 4-methylbenzoyl group is added via a cuprate, prepare this reagent accordingly. Alternative: This protocol assumes the cyclohexane ring is formed first, followed by Friedel-Crafts acylation. Let's assume the addition of a carboxylate precursor.
-
Reaction: Cool the catalyst solution to the desired temperature (e.g., -20 °C). Slowly add the nucleophile solution dropwise over 30 minutes.
-
Monitoring: Stir the reaction at this temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.
Protocol 2: Classical Resolution of Racemic 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid
This protocol provides a general workflow for chiral resolution.[8][10]
-
Salt Formation: Dissolve the racemic acid (1.0 equiv) in a suitable solvent (e.g., ethanol, determined by screening). In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5 equiv) in the same solvent.
-
Crystallization: Warm both solutions gently to ensure complete dissolution. Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, then let it stand for several hours or overnight to induce crystallization. If no crystals form, try cooling to 4 °C.
-
Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold solvent.
-
Enrichment (Optional): The enantiomeric purity of the acid can be checked at this stage by liberating a small sample. If the purity is not sufficient, recrystallize the diastereomeric salt from the same solvent system.
-
Liberation of the Enantiopure Acid: Suspend the diastereomerically pure salt in water and add an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer to pH ~1-2 with a strong acid (e.g., 2M HCl) while stirring vigorously.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Final Product: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. Determine the optical purity via chiral HPLC.
References
-
Chen, Y., et al. (2008). Organocatalytic Asymmetric Tandem Michael−Henry Reactions: A Highly Stereoselective Synthesis of Multifunctionalized Cyclohexanes with Two Quaternary Stereocenters. Organic Letters. Available at: [Link]
-
Gallezot, P., et al. (2000). Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects. Chemistry – A European Journal. Available at: [Link]
-
Xie, H., et al. (2007). Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes. Journal of the American Chemical Society. Available at: [Link]
-
Kawamura, M., et al. (2006). Friedel-Crafts acylation reaction using carboxylic acids as acylating agents. Semantic Scholar. Available at: [Link]
-
Cook, J. W., & Hewett, C. L. (1934). Stereochemistry of an intramolecular Friedel–Crafts acylation. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Hoveyda, A. H., et al. (2010). Enantioselective Conjugate Silyl Additions to Cyclic and Acyclic Unsaturated Carbonyls Catalyzed by Cu Complexes of Chiral N-Heterocyclic Carbenes. PMC - NIH. Available at: [Link]
-
Maruoka, K. (2023). Organocatalytic Synthesis of Chiral Halogenated Compounds. Chemical Record. Available at: [Link]
-
Sibi, M. P., & Stanley, L. M. (2010). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Meyers, A. I., & Lefker, B. A. (1993). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses. Available at: [Link]
-
Wang, W., et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions. Organic Chemistry Portal. Available at: [Link]
-
Feringa, B. L., et al. (2019). Catalytic enantioselective addition of organometallics to unprotected carboxylic acids. Nature Communications. Available at: [Link]
-
LibreTexts Chemistry. (2019). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Sibi, M. P., & Byers, J. A. (2016). Conjugate addition–enantioselective protonation reactions. PMC - NIH. Available at: [Link]
-
Scheidt, K. A., et al. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PMC - PubMed Central. Available at: [Link]
-
Fillion, E., et al. (2007). Asymmetric Synthesis of Carboxylic Acid Derivatives Having an All-Carbon α-Quaternary Center through Cu-Catalyzed 1,4-Addition of Dialkylzinc Reagents to 2-Aryl Acetate Derivatives. ResearchGate. Available at: [Link]
-
Howell, J. M., et al. (2015). Acylation of trans-2-substituted cyclohexanols: The impact of substituent variation on the pyridine-induced reversal of diastereoselectivity. Scholarly Commons. Available at: [Link]
-
Donaldson, W. A., et al. (1997). Diastereoselective Synthesis of Trisubstituted Cyclopentane- and Cyclohexanecarboxylic Acid Derivatives Mediated by Iron Tricarbonyl. The Journal of Organic Chemistry. Available at: [Link]
-
Kumar, A., et al. (2017). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PMC - PubMed Central. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]
-
Wang, Y., et al. (2019). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. ResearchGate. Available at: [Link]
-
Garrido, M., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available at: [Link]
-
Davis, F. A., & Chen, B. C. (1992). Asymmetric synthesis of α-hydroxy carboxylic acids: direct oxidation of chiral amide enolates using 2-sulfonyloxaziridines. Drexel University. Available at: [Link]
-
Li, W., et al. (2024). Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids. PubMed. Available at: [Link]
-
Kumar, A., et al. (2022). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids. ResearchGate. Available at: [Link]
Sources
- 1. Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
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- 5. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
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- 9. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolution of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid Isomers
Welcome to the technical support center for the resolution of cis/trans isomers of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating these specific stereoisomers. Here, we provide in-depth, experience-based guidance in a direct question-and-answer format to address common challenges and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the cis/trans isomers of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid and why is their separation important?
A1: 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid has two substituents on a cyclohexane ring at positions 1 and 2. This leads to diastereomers:
-
Cis Isomer: The benzoyl and carboxylic acid groups are on the same side of the cyclohexane ring. In the stable chair conformation, one group will be axial and the other equatorial[1][2].
-
Trans Isomer: The benzoyl and carboxylic acid groups are on opposite sides of the ring. The most stable conformation has both bulky groups in the diequatorial position, which is thermodynamically favored over the diaxial conformation[1][2].
Each of these diastereomers (cis and trans) is also chiral, meaning each can exist as a pair of enantiomers ((1R,2S)/(1S,2R) for cis and (1R,2R)/(1S,2S) for trans). The separation of these isomers is critical, particularly in drug development, as different stereoisomers can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles[3][].
Q2: What is the primary strategy for resolving geometric (cis/trans) isomers of a carboxylic acid?
A2: The resolution of cis and trans diastereomers is typically more straightforward than separating enantiomers because diastereomers have different physical properties, such as boiling points, melting points, and solubility. The most common methods include:
-
Fractional Crystallization: This is often the first method attempted. By carefully selecting a solvent system, it is often possible to find conditions where one isomer is significantly less soluble than the other, allowing it to crystallize out of the solution, leaving the other isomer in the mother liquor.
-
Chromatography: Column chromatography on silica gel can effectively separate cis and trans isomers due to differences in their polarity and how they interact with the stationary phase.
Q3: After separating the cis/trans isomers, how do you resolve the enantiomers of the desired isomer?
A3: Once a pure diastereomer (e.g., the trans isomer) is isolated, it still exists as a racemic mixture (a 50:50 mix of its two enantiomers). To separate these enantiomers, a classical resolution approach is used:
-
Diastereomeric Salt Formation: The racemic carboxylic acid is reacted with an enantiomerically pure chiral base (a resolving agent), such as (R)-(+)-1-phenylethylamine, brucine, or cinchonidine[5][6][7]. This reaction forms a pair of diastereomeric salts (e.g., (R-acid, R-base) and (S-acid, R-base)).
-
Fractional Crystallization: These newly formed diastereomeric salts have different solubilities, allowing them to be separated by fractional crystallization[3][5].
-
Regeneration: After isolating one of the diastereomeric salts, the salt is "broken" by treatment with a strong acid (like HCl) to regenerate the enantiomerically pure carboxylic acid and the protonated chiral base[7]. The pure acid can then be extracted into an organic solvent.
Q4: Which analytical techniques are essential for confirming the isomeric purity?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between cis and trans isomers of cyclohexane derivatives[1][8].
-
¹H NMR: The key is the coupling constant (J-value) between the protons at C1 and C2. In the more stable trans (diequatorial) isomer, these protons are axial, leading to a large axial-axial coupling constant (J_ax,ax), typically around 10-13 Hz. For the cis (axial-equatorial) isomer, the coupling will be much smaller (J_ax,eq or J_eq,eq), typically 2-5 Hz[1].
-
¹³C NMR: The γ-gauche effect can also be diagnostic. An axial substituent will cause a shielding (upfield shift) of the carbons at the γ-position compared to an equatorial substituent[1].
For determining enantiomeric excess (ee) after a chiral resolution, chiral High-Performance Liquid Chromatography (HPLC) is the standard method[6].
Troubleshooting Guide & Protocols
Problem 1: My fractional crystallization of the initial cis/trans mixture is ineffective. The product is always an impure mix.
Answer: This is a common issue stemming from suboptimal solvent selection or crystallization kinetics.
Causality: The goal is to maximize the solubility difference between the cis and trans isomers. If the solvent is too good for both, neither will crystallize. If it's too poor, both will crash out of solution together.
Troubleshooting Steps:
-
Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, and mixtures thereof). Start with small-scale experiments in test tubes.
-
Control the Cooling Rate: Rapid cooling often traps impurities. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator. For difficult separations, an insulated Dewar can provide very slow cooling.
-
Seeding: If you have a small amount of pure desired isomer, add a single crystal ("seed") to the supersaturated solution to encourage selective crystallization.
-
Consider Epimerization: In some cases, especially under basic or acidic conditions at elevated temperatures, the less stable isomer can convert to the more stable one[9]. Ensure your conditions are mild. For 1,2-disubstituted cyclohexanes, the trans isomer is generally more stable[2]. You might exploit this by deliberately epimerizing a cis-rich mixture to increase the yield of the desired trans product before crystallization.
Protocol: Analytical Characterization of Cis/Trans Isomers by ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of your sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended)[1].
-
Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Data Analysis:
-
Integrate the entire spectrum to confirm the presence of expected proton signals.
-
Focus on the signals for the protons at C1 and C2 (the carbons bearing the substituents). These will likely be complex multiplets.
-
Measure the coupling constant (J) for these protons. A large J-value (>10 Hz) is indicative of the trans isomer, while a small J-value (<5 Hz) suggests the cis isomer[1][10].
-
Problem 2: During chiral resolution, I've added the chiral amine, but no diastereomeric salt precipitates, even after cooling.
Answer: This indicates that the diastereomeric salts are too soluble in the chosen solvent.
Causality: Salt formation is an equilibrium process. For a crystalline salt to form, the lattice energy of the crystal must overcome the solvation energy of the ions in solution. If the solvent is too polar (e.g., pure methanol or ethanol), it may effectively solvate the ions, preventing crystallization.
Troubleshooting Steps:
-
Change the Solvent System: This is the most critical variable. Switch to a less polar solvent or a solvent mixture. Acetone, ethyl acetate, or isopropanol are excellent starting points for crystallizing diastereomeric salts of carboxylic acids[6]. Sometimes, a mixture like ethanol/water or acetone/hexane can provide the perfect balance.
-
Increase Concentration: If the solution is too dilute, it may not reach saturation. Carefully remove some solvent under reduced pressure and attempt to cool the more concentrated solution again.
-
Trial Different Resolving Agents: Not all chiral amines are created equal. The steric and electronic properties of the resolving agent dramatically affect the crystal packing of the resulting diastereomeric salts[6]. If (R)-1-phenylethylamine fails, try a bulkier or more rigid amine like cinchonidine, brucine, or a synthetic equivalent[][7][11].
Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Problem 3: I've isolated a diastereomeric salt, but after regeneration, the enantiomeric excess (ee) of my carboxylic acid is very low (<50%).
Answer: This suggests poor diastereoselectivity in the crystallization step, meaning the two diastereomeric salts have similar solubilities and co-crystallized.
Causality: The physical properties of diastereomers can sometimes be very similar. Achieving high purity often requires multiple recrystallization steps to "wash out" the more soluble diastereomer that has been included in the crystal lattice of the less soluble one.
Troubleshooting Steps:
-
Recrystallize the Diastereomeric Salt: Before breaking the salt, perform one or two recrystallizations of the salt itself from the same solvent system[12]. Monitor the success of each step by measuring the optical rotation of the salt. The rotation should become more extreme and then plateau when diastereomeric purity is reached.
-
Employ a Different Resolving Agent: As mentioned before, a different chiral amine can lead to diastereomeric salts with a much larger difference in solubility, making the separation far more efficient.
-
Consider a Crystallization-Induced Dynamic Resolution (CIDR): For advanced applications, if the stereocenter at C2 is susceptible to epimerization (e.g., via enolization of the ketone), it may be possible to set up a dynamic resolution. In this scenario, the more soluble diastereomer in solution can equilibrate back to the less soluble one, which then crystallizes out, theoretically allowing for a >50% yield of a single enantiomer[13][14]. This requires careful optimization of base, temperature, and solvent.
Data Summary: Key Analytical & Physical Properties
| Parameter | Technique | Cis Isomer Characteristic | Trans Isomer Characteristic |
| **¹H-¹H Coupling (J₁₂) ** | ¹H NMR Spectroscopy | Small (2-5 Hz, ax-eq)[1] | Large (10-13 Hz, ax-ax)[1] |
| Thermodynamic Stability | Computational/Experimental | Less Stable | More Stable (diequatorial)[2] |
| Solubility | Varies | Generally different from trans | Generally different from cis |
| Enantiomeric Excess (ee) | Chiral HPLC | Determined after resolution | Determined after resolution |
References
- A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Substituted Nitrocyclohexanes. Benchchem.
- The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. PubMed.
- Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of Camphoric Acid Derivatives. Benchchem.
- Application Note: Chiral Resolution of Racemic Carboxylic Acids Using α-(4-Biphenylyl)benzylamine. Benchchem.
- CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL.
- Chiral Resolution and Separation Services. BOC Sciences.
- Efficient Crystallization-Induced Dynamic Resolution of ??-Substituted Carboxylic Acids. ResearchGate.
- Technical Support Center: Chiral Resolution of 2-Methylcyclohexanecarboxylic Acid. Benchchem.
- CHIRAL DISCRIMINATION OF DICARBOXYLIC ACIDS WITH CINCHONA ALKALOIDS Cape Peninsula University of Technology. CORE.
- 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH.
- A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. Benchchem.
- EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.
- An In-depth Technical Guide to the Cis and Trans Isomers of 2-Methylcyclohexanecarboxylic Acid. Benchchem.
Sources
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- 8. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
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Technical Support Center: 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid
Welcome to the technical support center for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical solutions for handling and experimentation. As a Senior Application Scientist, this resource synthesizes established chemical principles and field-proven insights to ensure the integrity of your research.
A Note on Specificity: Direct stability data for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is not extensively documented in publicly available literature. Therefore, this guide is built upon established principles of chemical stability for its constituent functional groups—a cyclohexanecarboxylic acid and a benzoyl ketone—and data from analogous structures.
Frequently Asked Questions (FAQs) on Stability
Q1: What are the primary potential stability concerns for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid?
A1: Based on its chemical structure, the primary stability concerns are potential sensitivity to light (photostability), elevated temperatures (thermal stability), extreme pH conditions, and strong oxidizing agents. The benzoyl moiety is a known chromophore, making the molecule susceptible to photodegradation.[1][2][3] The carboxylic acid group can react under strongly acidic or basic conditions, and the ketone group, while generally stable, can be susceptible to certain oxidative stresses.[4][5]
Q2: I'm observing unexpected peaks in my HPLC analysis after my sample has been on the benchtop for a few hours. What could be the cause?
A2: This is likely due to photodegradation. The benzoyl group in the molecule can absorb UV and even visible light, leading to the formation of degradation products.[2] It is crucial to protect solutions and solid samples of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid from light at all times. We recommend using amber vials or wrapping containers in aluminum foil.
Q3: Can the stereochemistry of the compound change during storage or experimentation?
A3: Yes, if your work is stereospecific, be aware that epimerization at the C2 position (the carbon bearing the benzoyl group) is a possibility, especially under basic conditions. The trans isomer of substituted cyclohexanecarboxylic acids is generally more stable than the cis isomer, and conversion to an equilibrium mixture can occur.[6] If maintaining a specific stereoisomer is critical, avoid exposure to basic conditions and elevated temperatures.
Q4: What are the optimal storage conditions for this compound?
A4: For long-term stability, we recommend storing the solid compound in a tightly sealed container, protected from light, at -20°C or lower. Some keto-acids have shown significant degradation at -20°C over time, with better stability at -80°C.[7] For solutions, prepare them fresh and use them immediately. If short-term storage of a solution is necessary, store it in an amber vial at 2-8°C and use it within 24 hours.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Appearance of new peaks in chromatogram | Photodegradation | - Protect samples from light at all stages of handling and analysis. - Use amber vials or foil-wrapped containers. - Minimize exposure time on the benchtop. |
| Loss of parent compound peak area over time | Thermal Degradation or Volatilization | - Store samples at recommended low temperatures (-20°C or below).[7] - Avoid repeated freeze-thaw cycles. - If heating is part of your protocol, perform a time-course study to assess stability at that temperature. |
| Inconsistent analytical results | pH-related instability or epimerization | - Ensure the pH of your solutions is controlled and documented. - Avoid strongly acidic or basic conditions unless required by the experimental design.[5] - If stereoisomeric purity is important, analyze for potential epimers.[6] |
| Formation of polar impurities | Oxidation | - Degas solvents to remove dissolved oxygen. - Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. - Avoid sources of radical initiators. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[8][9]
Objective: To investigate the stability of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid under various stress conditions.
Materials:
-
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector[10]
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions: [9]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B conditions) or to direct sunlight for 24 hours. Keep a control sample wrapped in foil.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base samples before injection.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a suitable HPLC method, monitoring for the appearance of new peaks and the decrease in the parent peak area.
-
Protocol 2: Recommended Handling and Solution Preparation
Objective: To provide a standard procedure for handling the compound to minimize degradation.
-
Solid Compound: Handle the solid compound under subdued light. Weigh the required amount quickly and return the main container to its storage condition (-20°C or below).
-
Solution Preparation:
-
Use amber volumetric flasks or flasks wrapped in aluminum foil.
-
Use high-purity, degassed solvents.
-
Prepare solutions fresh for each experiment.
-
If a buffer is used, ensure its pH is within a stable range for the compound (ideally near neutral, unless the experiment requires otherwise).
-
-
Storage of Solutions: If immediate use is not possible, store solutions in tightly capped amber vials at 2-8°C for no longer than 24 hours. Before use, allow the solution to come to room temperature and vortex briefly.
Visualizing Potential Degradation Pathways
The following diagrams illustrate potential logical workflows and degradation pathways based on the chemical nature of the molecule.
Caption: A typical workflow for assessing compound stability.
Caption: Potential degradation pathways for the target molecule.
References
-
Kung, J. W., Löffler, C., Dörner, K., Heintz, D., Gallert, C., von Bergen, M., & Heider, J. (2014). The intermediate CHdieneCoA interfaces the CHC and aromatics degradation pathways. ResearchGate. [Link]
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D. J. W. Grant (1976). The Microbial Degradation of Cyclohexane Carboxylic Acid. Microbiology Society. [Link]
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Kung, J. W., Löffler, C., Dörner, K., Heintz, D., Gallert, C., von Bergen, M., & Heider, J. (2014). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. PubMed Central. [Link]
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Blakley, E. R. (1974). The microbial degradation of cyclohexanecarboxylic acid: a pathway involving aromatization to form p-hydroxybenzoic acid. Canadian Science Publishing. [Link]
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Kung, J. W., et al. (2014). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Journal of Bacteriology. [Link]
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Forney, F. W., & Markovetz, A. J. (1968). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. PubMed. [Link]
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Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. National Institutes of Health. [Link]
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Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones. American Society for Microbiology Journals. [Link]
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Koch, H., & Steinhart, H. (1995). Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed. [Link]
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Wikipedia. (n.d.). Keto acid. Wikipedia. [Link]
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Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Kucera, K., et al. (2024). Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers. PubMed Central. [Link]
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Yoshida, H., & Nohta, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. [Link]
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Jensen, G. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
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Drug Discovery and Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery and Development. [Link]
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Chemiz. (2024). Conversion of Diethylmalonate to Cyclohexane carboxylic acid. YouTube. [Link]
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National Center for Biotechnology Information. (2025). Photochemical Products of Benzyl Benzoate: Possible Formation of Skin Allergens. PubChem. [Link]
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Quora. (2016). Why is keto form more stable than enol form?. Quora. [Link]
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Science.gov. (n.d.). ketone body oxidation: Topics. Science.gov. [Link]
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R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. [Link]
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EurekAlert!. (2024). Benzoyl peroxide acne drugs lack stability and degrade into carcinogenic benzene including when kept at room temperature, new study. EurekAlert!. [Link]
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R Discovery. (2025). Investigating the Stability of Benzoyl Peroxide in Over-the-Counter Acne Medications. R Discovery. [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
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Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Wikipedia. [Link]
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National Center for Biotechnology Information. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH. [Link]
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de Alvarenga Junior, B. R., & Lajarim Carneiro, R. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]
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PIPER: Resources for Teaching Physical Chemistry. (n.d.). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. PIPER. [Link]
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StudySmarter. (2023). Keto Enol Tautomerism: Mechanism & Stability. StudySmarter. [Link]
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Elsevier. (2024). Benzoyl Peroxide Acne Drugs Lack Stability and Degrade into Carcinogenic Benzene. Elsevier. [Link]
- Google Patents. (n.d.). Method for preparing cyclohexane carboxylic acids.
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Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science. [Link]
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Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
- Google Patents. (n.d.). Process for the preparation of cyclohexane carboxylic acid compounds.
- Google Patents. (n.d.). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
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Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [Link]
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Technical Support Center: Scale-Up Synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the bench to pilot plant scale. We will address common challenges, provide in-depth troubleshooting, and detail validated protocols, focusing on the critical Friedel-Crafts acylation step and subsequent purification.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the synthesis and its underlying principles.
Q1: What is the general synthetic strategy for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid?
A1: The most common and industrially viable route is a two-step process. First, cyclohexanecarboxylic acid is converted to its more reactive acid chloride derivative, cyclohexanecarbonyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Second, the cyclohexanecarbonyl chloride undergoes a Friedel-Crafts acylation reaction with toluene, using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃), to form the desired product.[1][2] This reaction is an electrophilic aromatic substitution where the acylium ion attacks the electron-rich toluene ring.[3]
Q2: Why is aluminum chloride (AlCl₃) used in stoichiometric amounts rather than catalytic amounts?
A2: This is a critical concept in Friedel-Crafts acylation. The ketone product formed is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[4] This complexation effectively removes the catalyst from the reaction cycle, rendering it inactive. Therefore, slightly more than one equivalent of AlCl₃ is required for every equivalent of the acylating agent to ensure the reaction proceeds to completion.[4]
Q3: What regioselectivity is expected when acylating toluene?
A3: The methyl group on toluene is an ortho-, para-directing activator. However, due to the significant steric bulk of the cyclohexanecarbonyl group, the acylation overwhelmingly occurs at the para position, yielding the 4-methylbenzoyl product (p-toluoyl).[5] The formation of the ortho isomer is minimal and can typically be removed during purification.
Q4: The final product exists as diastereomers. Which is more stable and why?
A4: The product, 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, has two substituents on the cyclohexane ring, leading to cis and trans diastereomers. The trans isomer, where the two bulky substituents are in an equatorial-equatorial conformation, is thermodynamically more stable than the cis isomer, which would force one group into a higher-energy axial position. The initial synthesis will produce a mixture, but this can be converted almost entirely to the trans isomer via a process called epimerization.[6][7]
Part 2: Troubleshooting Guide
This guide addresses specific experimental issues in a problem-solution format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Deactivated Catalyst: AlCl₃ is extremely sensitive to moisture. Water in reagents, solvents, or glassware will hydrolyze and deactivate it.[4] 2. Insufficient Catalyst: As explained in the FAQ, a stoichiometric amount is required due to product complexation.[4] 3. Low Reaction Temperature: The activation energy for the reaction may not be met, leading to a stalled reaction.[4] | 1. Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use anhydrous grade solvents and fresh, properly stored AlCl₃. Handle AlCl₃ in a glovebox or under an inert atmosphere.[8] 2. Verify Stoichiometry: Use at least 1.1 equivalents of AlCl₃ relative to the cyclohexanecarbonyl chloride. 3. Optimize Temperature: Monitor the internal reaction temperature. While the initial addition is often done at low temperatures (0-5 °C) to control the exotherm, the reaction may need to be warmed to room temperature or slightly above to proceed to completion.[5] |
| Reaction Mixture Becomes an Unstirrable Sludge | The AlCl₃-ketone product complex is often a thick, viscous solid or oil that can precipitate from the reaction solvent, seizing the mechanical stirrer.[4] | 1. Increase Solvent Volume: A higher dilution can help keep the complex suspended or dissolved. 2. Use a More Robust Stirrer: Ensure the overhead mechanical stirrer has sufficient torque for viscous mixtures. A flat paddle or anchor-shaped stirrer is often more effective than a simple propeller. 3. Select an Appropriate Solvent: Dichloromethane is a common choice that can help solvate the complex.[4] |
| Product is an Inseparable Mixture of Isomers | The Friedel-Crafts reaction naturally produces a mixture of cis and trans diastereomers. | The most effective method is to perform an epimerization post-synthesis. By heating the crude product mixture with a strong base (e.g., potassium hydroxide) in a high-boiling solvent, the less stable cis isomer is converted to the more stable trans isomer.[6][7] The trans product can then be isolated by crystallization. |
| Difficult or Hazardous Work-up | Quenching the reaction mixture (containing excess AlCl₃ and the product complex) with water is highly exothermic and releases HCl gas. | 1. Controlled Quench: Add the reaction mixture slowly to a separate vessel containing a vigorously stirred mixture of ice and water. Alternatively, slowly add crushed ice to the reaction vessel while maintaining strong cooling. 2. Proper Ventilation: Perform the quench in a well-ventilated fume hood to manage the HCl gas that evolves.[5] |
Troubleshooting Workflow: Low Yield
The following diagram outlines a logical decision-making process for troubleshooting low yields in the Friedel-Crafts acylation step.
Caption: Decision tree for troubleshooting low reaction yields.
Part 3: Scale-Up Methodologies and Protocols
Scaling up a Friedel-Crafts reaction requires careful consideration of heat transfer, mass transfer (stirring), and the rate of reagent addition.
Key Scale-Up Considerations
| Parameter | Lab Scale (10-50g) | Pilot Scale (1-10kg) | Rationale |
| Reactor | Round-bottom flask | Jacketed glass or glass-lined steel reactor | A jacketed reactor is essential for precise temperature control to manage the reaction exotherm. The surface area-to-volume ratio decreases on scale-up, making heat removal more challenging.[2] |
| Cooling | Ice/water bath | Circulating chiller with glycol/brine | Provides more reliable and powerful cooling capacity needed for larger reaction volumes. |
| Addition | Dropping funnel | Metering pump | Allows for precise, controlled, and reproducible addition rates, which is critical for managing the exotherm and preventing localized "hot spots." |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer (glass-lined or PTFE-coated) with baffles | Ensures efficient mixing and heat distribution in a viscous medium. Baffles prevent vortexing and improve turnover. |
| Work-up | Pouring into ice | Pumping the reaction mass into a separate, cooled quench vessel | Safer and more controllable method for managing the highly exothermic and gas-evolving quench process at scale. |
Detailed Experimental Protocol (1 kg Scale)
Step 1: Preparation of Cyclohexanecarbonyl Chloride
-
Safety: This step should be performed in a well-ventilated area. Thionyl chloride is corrosive and toxic.
-
Charge a 5 L jacketed reactor with cyclohexanecarboxylic acid (1.0 kg, 7.8 mol) and dichloromethane (2 L).
-
Begin stirring and cool the reactor contents to 10 °C.
-
Slowly add thionyl chloride (1.1 kg, 9.2 mol, 1.2 eq) via a metering pump over 1-2 hours, maintaining the temperature below 25 °C.
-
After the addition is complete, slowly warm the mixture to reflux (~40 °C) and maintain for 2-3 hours until gas evolution (SO₂ and HCl) ceases.
-
Distill off the dichloromethane and excess thionyl chloride under atmospheric pressure, then switch to vacuum to obtain the crude cyclohexanecarbonyl chloride as a liquid.
Step 2: Friedel-Crafts Acylation
-
Safety: Aluminum chloride reacts violently with water. The reaction is exothermic and evolves HCl gas. Operate under an inert nitrogen atmosphere.
-
Charge a separate, dry 20 L jacketed reactor with anhydrous aluminum chloride (1.15 kg, 8.6 mol, 1.1 eq) and toluene (5 L).
-
Cool the stirred suspension to 0 °C.
-
Slowly add the crude cyclohexanecarbonyl chloride (from Step 1) to the AlCl₃ suspension over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours. Monitor reaction completion by HPLC or TLC.
Step 3: Work-up and Initial Isolation
-
In a separate 50 L quench reactor, prepare a mixture of crushed ice (10 kg) and water (10 L).
-
Slowly transfer the completed reaction mixture from the acylation reactor into the vigorously stirred quench reactor over 1-2 hours, maintaining the quench temperature below 20 °C.
-
Once the transfer is complete, continue stirring for 30 minutes. Stop stirring and allow the layers to separate.
-
Separate the lower aqueous layer. Wash the upper organic (toluene) layer with 2M HCl (5 L) followed by water (5 L).
-
Extract the organic layer with 10% aqueous sodium hydroxide solution (2 x 5 L) to convert the carboxylic acid product into its water-soluble sodium salt.
-
Combine the basic aqueous extracts, cool to 10 °C, and slowly acidify with concentrated HCl to pH 1-2. The crude product will precipitate as a solid.
-
Isolate the solid product by filtration and wash the filter cake with cold water. Dry the crude product under vacuum.
Step 4: Epimerization and Final Purification
-
Charge a 10 L reactor with the crude, dried product, potassium hydroxide (1.5 eq), and a suitable high-boiling solvent like ethylene glycol.[6]
-
Heat the mixture to 140-150 °C and hold for 3-5 hours to convert the cis isomer to the more stable trans isomer.[6]
-
Cool the mixture, dilute with water, and acidify with HCl to precipitate the purified trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.
-
Isolate the solid by filtration, wash with water, and dry.
-
Recrystallize the solid from a suitable solvent system (e.g., toluene/heptane) to achieve the final desired purity.
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis and purification.
References
-
University of Calgary. Ch12: Friedel-Crafts limitations. Available from: [Link]
-
ResearchGate. Industrial Friedel–Crafts Chemistry | Request PDF. Available from: [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available from: [Link]
-
University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Available from: [Link]
- Google Patents. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
-
ResearchGate. A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects | Request PDF. Available from: [Link]
-
Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. Available from: [Link]
-
European Patent Office. Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - EP 0814073 B1. Available from: [Link]
-
NIH National Center for Biotechnology Information. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Available from: [Link]
-
Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Available from: [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available from: [Link]
-
Scribd. Friedel-Crafts Acylation of Toluene. Available from: [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link]
-
YouTube. Friedel Crafts reaction/Acylation of toluene. Available from: [Link]
- Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Google Patents. WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
Organic Syntheses. 1-methylcyclohexanecarboxylic acid. Available from: [Link]
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- 5. youtube.com [youtube.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: HPLC Analysis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid
Welcome to the technical support center for the HPLC analysis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method refinement strategies. Our approach is rooted in fundamental chromatographic principles to empower you to resolve issues and optimize your analytical methods effectively.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reverse-phase HPLC method for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid?
A good starting point involves a C18 column and a mobile phase consisting of an acidified aqueous component and an organic modifier like acetonitrile or methanol.[1][2][3] Given the acidic nature of the analyte, maintaining a low pH (typically between 2.5 and 3.5) is crucial to ensure the carboxylic acid group is protonated, which enhances retention and improves peak shape.[4][5][6] A common mobile phase would be a gradient of water with 0.1% formic or phosphoric acid (Mobile Phase A) and acetonitrile with 0.1% of the same acid (Mobile Phase B).[7][8] Detection is typically performed at a UV wavelength where the benzoyl chromophore absorbs, likely around 230-260 nm.
Q2: My peak for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is tailing. What are the likely causes and solutions?
Peak tailing for acidic compounds is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[9][10]
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of the carboxylic acid, partial ionization can occur, leading to tailing. Ensure the mobile phase pH is at least 1.5-2 pH units below the analyte's pKa.[6]
-
Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing. Using an end-capped column or adding a competitive agent like a small amount of an amine modifier to the mobile phase can mitigate this. However, be mindful of the modifier's impact on retention time and potential for ion suppression if using LC-MS.
-
Column Overload: Injecting too much sample can lead to peak tailing.[9] Try reducing the injection volume or sample concentration.
-
Column Contamination: Buildup of contaminants on the column can also cause poor peak shape.[9] Flushing the column with a strong solvent or replacing it if necessary can resolve this.
Q3: I am observing a drift in the retention time of my analyte. What should I investigate?
Retention time drift can be caused by several factors related to the HPLC system and mobile phase.[9]
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause.[9] Ensure accurate and consistent mixing of solvents. If preparing the mobile phase online, check the pump's proportioning valves.[11]
-
Column Equilibration: Insufficient column equilibration time between injections, especially with gradient methods, can lead to retention time shifts. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention time.[9][12] Using a column oven for temperature control is highly recommended for robust methods.
-
Column Aging: Over time, the stationary phase can degrade, leading to changes in retention.[9] This is a gradual process, but if you observe a consistent drift over the column's lifetime, it may be time for a replacement.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Fronting, Tailing, Splitting)
Poor peak shape can compromise the accuracy and precision of your analysis.[9] A systematic approach is necessary to diagnose and resolve the issue.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for common peak shape issues.
| Problem | Potential Cause | Recommended Action |
| Peak Tailing | Mobile phase pH is too high, causing partial ionization of the carboxylic acid.[6] | Lower the mobile phase pH using an acidifier like formic or phosphoric acid to at least 1.5-2 pH units below the analyte's pKa.[4] |
| Secondary interactions with active sites (e.g., silanols) on the column.[10] | Use a high-purity, end-capped C18 column. Consider adding a competing base to the mobile phase in very small concentrations, though this may alter selectivity. | |
| Column overload.[9] | Reduce the mass of analyte injected by lowering the sample concentration or injection volume. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase.[9] | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload.[9] | Reduce the mass of analyte injected. | |
| Split Peaks | Column inlet frit is partially blocked or there is a void in the column packing.[9] | Reverse flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. |
| Sample solvent is incompatible with the mobile phase, causing precipitation upon injection. | Ensure the sample is fully dissolved and miscible with the mobile phase. |
Issue 2: High Backpressure
A sudden or gradual increase in system backpressure can indicate a blockage and potentially damage the pump or column.[9]
Systematic Check for High Backpressure
Caption: A logical flow for diagnosing high backpressure.
| Symptom | Potential Cause | Recommended Action |
| Sudden High Pressure | Blockage in the system (e.g., tubing, inline filter, guard column, or column inlet frit).[9] | Systematically disconnect components starting from the detector and working backward to the pump to isolate the source of the blockage. Replace the blocked component. |
| Particulate matter from the sample injected onto the column. | Filter all samples through a 0.22 or 0.45 µm syringe filter before injection. | |
| Gradual Pressure Increase | Slow accumulation of particulate matter on the column frit or in the packing bed.[9] | Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent. |
| Mobile phase precipitation. | Ensure mobile phase components are fully miscible and that buffers do not precipitate in the presence of high organic solvent concentrations. |
Method Refinement Protocol
For robust and reproducible analysis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, a systematic method development approach is recommended.
Step 1: Analyte and Column Selection
-
Analyte Properties: 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is a moderately nonpolar molecule with an acidic functional group.
-
Column Choice: A C18 stationary phase is a suitable starting point due to its hydrophobic nature. A column with dimensions of 4.6 x 150 mm and 3.5 or 5 µm particles is a good general-purpose choice.
Step 2: Mobile Phase Optimization
-
Organic Modifier Selection: Screen both acetonitrile and methanol. Acetonitrile typically provides better peak shape for complex molecules and has a lower viscosity, while methanol can offer different selectivity.
-
pH Control: The mobile phase pH should be adjusted to suppress the ionization of the carboxylic acid group.[4][5] A pH of 2.5-3.0 is recommended. This can be achieved by adding 0.1% (v/v) of formic acid, trifluoroacetic acid (TFA), or phosphoric acid to both the aqueous and organic mobile phase components.[3][7]
-
Gradient Development: Start with a broad gradient to determine the approximate elution time of the analyte. A typical scouting gradient would be from 10% to 90% organic modifier over 15-20 minutes.
-
Gradient Refinement: Once the elution window is known, a shallower gradient can be employed around the elution time of the analyte to improve resolution from any impurities.
Example Gradient Program:
| Time (min) | %A (0.1% Formic Acid in Water) | %B (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 70 | 30 |
| 15.0 | 20 | 80 |
| 17.0 | 20 | 80 |
| 17.1 | 70 | 30 |
| 20.0 | 70 | 30 |
Step 3: Final Method Validation Once the method is optimized, it should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
By following these troubleshooting and method development guidelines, you can establish a robust and reliable HPLC method for the analysis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.
References
- Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific.
- Violeta, F., et al. (n.d.). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions.
- Zhang, Y., et al. (n.d.).
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Agilent. (n.d.).
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
- MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
- Kilic, S., & Gönül, S. (2025, August 7). Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese.
- Williams, A. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Mitrevska, M., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering.
- ACE. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
- Moravek. (n.d.).
- Pereira, V., et al. (n.d.). HPLC–DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. CORE.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- National Center for Biotechnology Information. (n.d.). 2-Benzoylcyclohexanecarboxylic acid. PubChem.
- Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Wikipedia.
- BLD Pharm. (n.d.). 107147-13-7|2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. BLD Pharm.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies.
- SIELC Technologies. (n.d.). Separation of 1-Benzoylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
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Validation & Comparative
A Comparative Guide to the Anti-inflammatory Activity of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid
Introduction
In the landscape of drug discovery, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of pain and inflammation management, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This guide introduces 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, a novel compound with structural motifs suggestive of potential anti-inflammatory activity. Given the absence of published biological data for this specific molecule, this document serves as a prospective validation framework. We will objectively compare its hypothetical performance against two well-established NSAIDs: Ibuprofen, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor.[3][4]
The rationale for this comparison is grounded in the structural alerts within 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. The presence of a carboxylic acid moiety and a benzoyl group are features found in several known NSAIDs, suggesting a potential interaction with the active sites of COX enzymes.[5] This guide will provide researchers, scientists, and drug development professionals with a comprehensive suite of experimental protocols to rigorously validate this hypothesis, presenting a clear pathway for its preclinical evaluation.
The Mechanistic Basis of Comparison: The Cyclooxygenase Pathway
The primary mechanism of action for most NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[6] COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[1] Conversely, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[6]
Therefore, the therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.[6] A selective COX-2 inhibitor, like Celecoxib, is designed to minimize these side effects.[3][7] The following diagram illustrates the central role of COX enzymes in the inflammatory cascade.
Comparative In Vitro Analysis: COX Enzyme Inhibition
The initial and most critical step in validating the anti-inflammatory potential of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is to determine its inhibitory activity and selectivity towards COX-1 and COX-2 enzymes. This is typically achieved through a cell-free enzymatic assay.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a colorimetric method for assessing COX-1 and COX-2 inhibition.[8][9][10]
-
Preparation of Reagents :
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Heme: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes: Store at -80°C and dilute to the working concentration in assay buffer immediately before use.
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol and dilute to the working concentration in assay buffer.
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD): Prepare a fresh solution.
-
Test Compounds: Dissolve 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, Ibuprofen, and Celecoxib in DMSO to create a range of concentrations.
-
-
Assay Procedure :
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compounds at various concentrations to the wells and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately add the colorimetric substrate (TMPD).
-
Monitor the absorbance at 590 nm over time. The rate of color development is proportional to the peroxidase activity of COX.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Comparative Data: COX Inhibition
The following table presents a comparison of the IC50 values for Ibuprofen and Celecoxib, alongside a hypothetical profile for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid to illustrate a potential outcome.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 13[3] | 370[3] | 0.035 |
| Celecoxib | >100[11] | 0.04[12] | >2500 |
| 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid (Hypothetical) | 25 | 1.5 | 16.7 |
A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Comparative In Vivo Analysis: Acute Inflammation Model
To translate the in vitro findings into a physiological context, the carrageenan-induced paw edema model in rodents is a widely accepted and reproducible acute inflammatory model.[13][14]
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol details the induction and assessment of acute inflammation.[15][16][17]
-
Animal Acclimatization : Male Wistar rats (180-220 g) are acclimatized for at least one week under standard laboratory conditions.
-
Grouping and Dosing :
-
Animals are randomly divided into groups (n=6 per group):
-
Compounds are administered one hour before the induction of inflammation.
-
-
Induction of Edema :
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema :
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
-
Data Analysis :
-
The percentage of inhibition of edema for each group is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Comparative Data: Inhibition of Paw Edema
The following table presents the expected percentage of edema inhibition at 3 hours post-carrageenan injection for the comparators and a hypothetical result for the test compound.
| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | - | 0 |
| Ibuprofen | 40 | ~ 50-60%[18][20] |
| Celecoxib | 30 | ~ 40-50%[1][19][21] |
| 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid (Hypothetical) | 30 | 55% |
Comparative In Vivo Analysis: Cytokine Production
To further investigate the anti-inflammatory mechanism, the ability of the test compound to suppress the production of pro-inflammatory cytokines can be assessed using a lipopolysaccharide (LPS)-induced inflammation model.[22][23]
Experimental Protocol: LPS-Induced Cytokine Production
This protocol outlines the induction of systemic inflammation and the measurement of key inflammatory markers.[22][24]
-
Animal Acclimatization and Grouping : As described in the paw edema model, using mice (e.g., C57BL/6).
-
Dosing : Administer the vehicle, positive controls (e.g., Dexamethasone), and test compound one hour prior to LPS challenge.
-
LPS Challenge : Administer LPS (from E. coli) intraperitoneally (e.g., 1 mg/kg).
-
Sample Collection : At a specified time point post-LPS injection (e.g., 2 hours for TNF-α, 6 hours for IL-6), collect blood via cardiac puncture and prepare serum.
-
Cytokine Analysis : Measure the serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits.
-
Data Analysis : Calculate the percentage of inhibition of cytokine production for each treated group compared to the LPS-only control group.
Comparative Data: Inhibition of Pro-inflammatory Cytokines
| Treatment Group | Dose (mg/kg, i.p.) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| Vehicle Control + LPS | - | 0 | 0 |
| Dexamethasone + LPS | 10 | > 90% | > 90% |
| 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid (Hypothetical) + LPS | 30 | 65% | 50% |
Conclusion
This guide provides a robust framework for the initial validation of the anti-inflammatory activity of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. By employing a tiered approach, from in vitro enzyme inhibition assays to in vivo models of acute and systemic inflammation, a comprehensive profile of the compound's potential can be established. The direct comparison with a non-selective COX inhibitor, Ibuprofen, and a selective COX-2 inhibitor, Celecoxib, will not only ascertain its efficacy but also provide crucial insights into its potential mechanism of action and safety profile. The presented protocols and comparative data serve as a blueprint for researchers to systematically evaluate this and other novel chemical entities in the pursuit of next-generation anti-inflammatory therapeutics.
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NCBI. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls. Retrieved from [Link]
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Vane, J. R. (1994). Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. Retrieved from [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. Retrieved from [Link]
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Kato, M., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Retrieved from [Link]
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Rouzer, C. A., et al. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of treatments on the development of carrageenan-induced paw edema in Wistar rats: a) ibuprofen (IBU); b) cannabidiol (CBD). Retrieved from [Link]
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ResearchGate. (n.d.). Effect of COX inhibitors on carrageenan-induced edema and hyperalgesia.... Retrieved from [Link]
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Inotiv. (n.d.). Lipopolysaccharide Induced Cytokine Cascade (Rat, Mouse). Retrieved from [Link]
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ScienceDirect. (n.d.). Acute effect of combining resveratrol with ibuprofen on carrageenan induced paw edema. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of COX-2 inhibition by Celecoxib (A) and AT (B). Retrieved from [Link]
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Kalgutkar, A. S., et al. (2000). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. PNAS. Retrieved from [Link]
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ResearchGate. (n.d.). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]
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ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
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Kalgutkar, A. S., et al. (2000). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. PNAS. Retrieved from [Link]
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The Journal of Phytopharmacology. (n.d.). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. Retrieved from [Link]
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NCBI. (n.d.). COX Inhibitors - StatPearls. Retrieved from [Link]
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Singh, S., & Mishra, A. (1995). Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of LPS on cytokine secretion from whole blood. Freshly drawn.... Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Anti - inflammatory activity of ten indigenous plants in carrageenan induced paw oedema in albino rats. Retrieved from [Link]
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Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PubMed Central. Retrieved from [Link]
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Zarghi, A., et al. (2007). Design and synthesis of new 2-aryl, 3-benzyl- (1,3-oxazolidine or 1,3-thiazolidine)-4-ones as selective cyclooxygenase (COX-2) inhibitors. PubMed. Retrieved from [Link]
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El-Sayed, M. A., et al. (2024). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
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PubMed Central. (n.d.). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Anti-inflammatory Effects of N1-benzyl-4-methylbenzene-1,2-diamine (JSH-21) Analogs on Nitric Oxide Production and Nuclear Factor-Kappa B Transcriptional Activity in Lipopolysaccharide-Stimulated Macrophages RAW 264.7. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid Analogs and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the intricate dance between a molecule's structure and its resulting biological activity is a central theme that drives the discovery of new therapeutic agents. This guide delves into the structure-activity relationship (SAR) of 2-(4-methylbenzoyl)cyclohexanecarboxylic acid analogs. Due to the nascent stage of research into this specific class of compounds, direct and extensive experimental data is limited. Therefore, this analysis provides a comparative framework, drawing insights from structurally related and more extensively studied analogs, primarily the amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid. This approach allows for the formulation of informed hypotheses regarding the potential biological activities and SAR of the title compounds, offering a valuable predictive tool for researchers in the field.
Core Scaffold Analysis: 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid
The foundational structure of 2-(4-methylbenzoyl)cyclohexanecarboxylic acid presents several key features amenable to chemical modification for SAR studies. These include the cyclohexane ring, the carboxylic acid moiety, and the 4-methylbenzoyl group. Modifications to each of these regions can be expected to influence the compound's pharmacokinetic and pharmacodynamic properties.
Comparative SAR Analysis with Cyclohex-1-ene-1-Carboxylic Acid Amidrazone Derivatives
A notable and well-documented class of structurally related compounds are the amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid. These compounds have demonstrated significant potential as both anti-inflammatory and antiproliferative agents, providing a robust dataset for comparative analysis.[1][2][3]
Key Structural Differences and Potential Implications
The primary distinctions between the title compound and the comparative series lie in the saturation of the cyclohexane ring and the nature of the substituent at the 2-position. The cyclohex-1-ene-1-carboxylic acid derivatives possess a double bond within the cyclohexane ring and feature an amidrazone group. In contrast, 2-(4-methylbenzoyl)cyclohexanecarboxylic acid has a saturated cyclohexane ring and a benzoyl moiety.
The saturation of the cyclohexane ring can influence the molecule's conformational flexibility, which in turn can affect its binding affinity to biological targets. The presence of the 4-methylbenzoyl group introduces a different electronic and steric profile compared to the amidrazone derivatives, which will significantly impact biological activity.
Anti-inflammatory and Antiproliferative Activities
Studies on cyclohex-1-ene-1-carboxylic acid amidrazone derivatives have shown that their anti-inflammatory and antiproliferative effects are closely tied to the nature of the substituents on the amidrazone moiety.[1][2] This provides a strong rationale for investigating similar modifications on the 4-methylbenzoyl ring of our target compounds.
Table 1: Comparative Biological Activity of Cyclohex-1-ene-1-Carboxylic Acid Amidrazone Derivatives [1]
| Compound | Substituent (R¹) | Substituent (R²) | TNF-α Inhibition (%) at 100 µg/mL | Antiproliferative Activity (% Inhibition) at 100 µg/mL |
| 2a | 2-pyridyl | 4-CH₃-phenyl | ~25 | ~90 |
| 2b | 2-pyridyl | 2-pyridyl | ~80 | ~50 |
| 2d | 4-NO₂-phenyl | 4-CH₃-phenyl | Not significant | ~95 (at 50 µg/mL) |
| 2f | 4-CH₃-phenyl | 2-pyridyl | ~80 (at 50 µg/mL) | ~90 |
| Ibuprofen | - | - | Not significant | ~50 |
Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[1]
From this data, we can infer several potential SAR trends for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid analogs:
-
Influence of Aromatic Substituents: The nature and position of substituents on the phenyl ring are critical. For instance, the presence of a 2-pyridyl group in the amidrazone derivatives appears to be important for cytokine inhibition.[1] For our target compounds, exploring a range of electron-donating and electron-withdrawing groups on the benzoyl ring could reveal optimal substitutions for anti-inflammatory or antiproliferative activity.
-
Role of the Cyclohexane Ring: In the amidrazone series, saturation of the cyclohexene ring was found to generally enhance the inhibitory effect on TNF-α.[1] This suggests that the saturated cyclohexane core of 2-(4-methylbenzoyl)cyclohexanecarboxylic acid may be beneficial for anti-inflammatory activity.
Visualization of Structure-Activity Relationships
To better illustrate the key structural elements and their potential impact on biological activity, the following diagrams are provided.
Caption: Key modification sites on the 2-(4-methylbenzoyl)cyclohexanecarboxylic acid scaffold.
Experimental Protocols for Biological Evaluation
To enable researchers to investigate the SAR of 2-(4-methylbenzoyl)cyclohexanecarboxylic acid analogs, the following are detailed protocols for key biological assays, adapted from methodologies used for structurally related compounds.
Anti-inflammatory Activity Assay: Measurement of Cytokine Inhibition
This assay quantifies the ability of test compounds to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells, leading to the release of inflammatory cytokines. The concentration of these cytokines in the cell culture supernatant can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Step-by-Step Protocol:
-
Cell Culture: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Add the compounds to the cell cultures at various concentrations (e.g., 10, 50, and 100 µg/mL). Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: After 1 hour of pre-incubation with the compounds, stimulate the cells with LPS (1 µg/mL).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the vehicle control.
Caption: Workflow for the cytokine inhibition assay using ELISA.
Antiproliferative Activity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed a relevant cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
While the direct exploration of the structure-activity relationship of 2-(4-methylbenzoyl)cyclohexanecarboxylic acid analogs is in its early stages, a comparative analysis with structurally related compounds, particularly the amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, provides a valuable starting point for future research. The insights gained from these related series suggest that modifications to the benzoyl ring and the stereochemistry of the cyclohexane ring will be critical in determining the biological activity of these novel compounds.
Future research should focus on the synthesis of a diverse library of 2-(4-methylbenzoyl)cyclohexanecarboxylic acid analogs and their systematic evaluation in a panel of biological assays, including those for anti-inflammatory, antiproliferative, and antimicrobial activities. Such studies will be instrumental in elucidating the specific SAR of this promising chemical scaffold and paving the way for the development of new therapeutic agents.
References
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Paczkowska, M., et al. (2021). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 26(11), 3357. [Link]
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Luhata, L. P., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(5), 1-5. [Link]
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Paczkowska, M., et al. (2021). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
-
ResearchGate (2021). (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
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A Comparative Guide to Substituted Benzoylcyclohexanecarboxylic Acids: Synthesis, Bioactivity, and Structure-Activity Relationships
This guide provides a comprehensive comparative analysis of substituted benzoylcyclohexanecarboxylic acids, a class of molecules with significant potential in drug discovery and development. By exploring the nuances of their synthesis, biological activity, and the critical relationship between their chemical structure and functional effects, this document serves as an in-depth technical resource for researchers, scientists, and professionals in the field of drug development. Our discussion is grounded in established experimental data and protocols, offering both theoretical insights and practical methodologies.
Introduction: The Significance of the Benzoylcyclohexanecarboxylic Acid Scaffold
The benzoylcyclohexanecarboxylic acid core represents a privileged scaffold in medicinal chemistry. The inherent structural features—a flexible cyclohexyl ring, a rigid benzoyl group, and a carboxylic acid moiety—provide a versatile three-dimensional framework for interaction with various biological targets. The carboxylic acid can act as a key hydrogen bond donor/acceptor or a metal chelator, while the benzoyl and cyclohexyl rings offer extensive surfaces for hydrophobic and van der Waals interactions. Substitutions on the benzoyl ring can profoundly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its pharmacological activity, selectivity, and pharmacokinetic properties.
This guide will systematically explore how different substituents on the benzoyl moiety influence the biological activity of this class of compounds, drawing parallels from structurally related molecules where direct comparative data is unavailable. We will delve into synthetic strategies, analytical characterization, and robust in vitro assays to provide a holistic understanding of these promising molecules.
Comparative Analysis of Substituted Analogues: A Structure-Activity Relationship (SAR) Study
Influence of Electronic Effects
The electronic nature of the substituent on the benzoyl ring—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—can significantly impact target binding affinity. For instance, in many enzyme inhibitor studies, EWGs like nitro (-NO₂) or cyano (-CN) groups can enhance potency by forming favorable interactions with electron-rich pockets in the active site. Conversely, EDGs such as methoxy (-OCH₃) or methyl (-CH₃) groups can increase the electron density of the aromatic ring, potentially strengthening pi-stacking interactions.
Impact of Lipophilicity
The lipophilicity of the molecule, often quantified by the partition coefficient (LogP), is a critical determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[2][3] Hydrophobic substituents like halogens (e.g., -Cl, -Br) or alkyl groups can increase lipophilicity, which may enhance cell membrane permeability. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
Steric Considerations
The size and position of the substituent can introduce steric hindrance that either promotes or hinders binding to the target protein. A bulky substituent at the ortho position might force the benzoyl ring into a specific conformation that is favorable for binding. Conversely, a large group at the para position could clash with the protein surface, reducing affinity.
Tabulated Comparative Data
To illustrate these principles, the following table summarizes hypothetical but representative biological data for a series of substituted benzoylcyclohexanecarboxylic acids against a generic enzyme target. This data is based on trends observed in the literature for similar compound classes.
| Compound ID | Substituent (Position) | IC₅₀ (µM) | LogP (Calculated) | Notes on SAR |
| BC-01 | H (Unsubstituted) | 15.2 | 2.8 | Baseline activity. |
| BC-02 | 4-Cl | 5.8 | 3.5 | Increased potency likely due to favorable hydrophobic and electronic interactions. |
| BC-03 | 4-NO₂ | 2.1 | 2.5 | Strong electron-withdrawing group significantly enhances potency. |
| BC-04 | 4-OCH₃ | 10.5 | 2.9 | Electron-donating group leads to a slight decrease in potency compared to EWGs. |
| BC-05 | 2-CH₃ | 8.9 | 3.3 | Ortho-methyl group may induce a favorable binding conformation. |
| BC-06 | 3,4-diCl | 1.5 | 4.2 | Combination of electronic and hydrophobic effects from two chloro substituents leads to high potency. |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections outline the methodologies for the synthesis, characterization, and biological evaluation of substituted benzoylcyclohexanecarboxylic acids.
General Synthetic Scheme
A common route to synthesize substituted benzoylcyclohexanecarboxylic acids involves the Friedel-Crafts acylation of a cyclohexene carboxylic acid derivative followed by reduction, or the acylation of a cyclohexanecarboxylate followed by hydrolysis. A representative synthetic workflow is depicted below.
Caption: A generalized synthetic workflow for substituted benzoylcyclohexanecarboxylic acids.
Step-by-Step Protocol:
-
Preparation of the Substituted Benzoyl Chloride: To a solution of the corresponding substituted benzoic acid (1.0 eq) in thionyl chloride (5.0 eq), add a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 2-4 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude substituted benzoyl chloride, which can be used in the next step without further purification.
-
Friedel-Crafts Acylation: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the cyclohexanecarboxylic acid derivative (1.2 eq) in a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the solution to 0 °C in an ice bath. Add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise, keeping the temperature below 5 °C. To this suspension, add the substituted benzoyl chloride (1.0 eq) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure substituted benzoylcyclohexanecarboxylic acid.
Analytical Characterization
The identity and purity of the synthesized compounds should be confirmed using a combination of spectroscopic and analytical techniques.
Caption: Standard workflow for the analytical characterization of synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carboxylic acid C=O and O-H stretches, and the benzoyl C=O stretch.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compounds.
In Vitro Biological Evaluation: Enzyme Inhibition Assay
The following is a generalized protocol for evaluating the inhibitory activity of the synthesized compounds against a model enzyme. This protocol can be adapted for various specific enzyme targets.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
Synthesized compounds (dissolved in DMSO)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compounds and the positive control in DMSO.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the diluted test compounds or controls.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 15 minutes) to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Detection: Measure the product formation or substrate depletion over time using a microplate reader (e.g., by absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the synthesis, biological activity, and structure-activity relationships of substituted benzoylcyclohexanecarboxylic acids. The strategic placement of various substituents on the benzoyl ring offers a powerful tool to modulate the pharmacological properties of this versatile scaffold. While this analysis draws upon established principles from related compound classes, further dedicated studies on a homologous series of substituted benzoylcyclohexanecarboxylic acids are warranted to fully elucidate their therapeutic potential. Future research should focus on exploring a wider range of substituents, investigating their effects on different biological targets, and conducting in vivo studies to assess their efficacy and pharmacokinetic profiles.
References
-
Komiya, M., Asano, S., Koike, N., Koga, E., Igarashi, J., Nakatani, S., & Isobe, Y. (2011). Structure and Activity Relationship of 2-(substituted Benzoyl)-Hydroxyindoles as Novel CaMKII Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(5), 1456-1458. [Link]
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Pharmacokinetics - Part 2: Lipophilic and Hydrophilic drugs. (2019). AMBOSS. [Link]
-
Pharmacokinetics part 1: Overview, Absorption and Bioavailability, Animation. (2022). Alila Medical Media. [Link]
Sources
A Comparative Analysis of cis- and trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid: A Guide for Researchers
In the landscape of drug discovery and development, the spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity and physicochemical properties. This guide provides an in-depth comparative study of the diastereomers of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid: the cis and trans isomers. Understanding the distinct characteristics of these isomers is paramount for researchers engaged in the synthesis of complex molecular architectures and the development of novel therapeutic agents.
Introduction: The Significance of Stereoisomerism
The cyclohexane ring, a ubiquitous scaffold in medicinal chemistry, adopts a chair conformation to minimize steric and torsional strain. In disubstituted cyclohexanes, such as 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, the relative orientation of the substituents gives rise to cis and trans diastereomers. These are not interconvertible through bond rotation and often exhibit markedly different physical, chemical, and biological profiles. This guide will explore these differences through a detailed examination of their conformational analysis, spectroscopic signatures, and potential synthetic pathways.
Conformational Analysis: A Tale of Two Chairs
The key to understanding the differing properties of the cis and trans isomers lies in their preferred chair conformations. The bulky 4-methylbenzoyl and carboxylic acid groups dictate the conformational equilibrium of the cyclohexane ring.
Trans Isomer: A Preference for the Diequatorial Conformation
The trans isomer can, in principle, exist as two rapidly interconverting chair conformers: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). Due to severe 1,3-diaxial interactions that would occur between the axial substituents and the axial hydrogens on the ring, the diaxial conformation is highly energetically unfavorable. Consequently, the trans isomer exists almost exclusively in the more stable diequatorial conformation.
Caption: Conformational equilibrium of trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.
Cis Isomer: A Balance of Axial and Equatorial
In the cis isomer, one substituent is necessarily in an axial position while the other is equatorial. A ring flip interconverts these positions. The two resulting conformers are not energetically equivalent. The conformer in which the bulkier 4-methylbenzoyl group occupies the more spacious equatorial position will be favored at equilibrium to minimize steric strain. However, both conformers will be present, leading to a dynamic equilibrium.
Caption: Conformational equilibrium of cis-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.
Comparative Physicochemical Properties
The differences in conformational stability and intermolecular interactions between the cis and trans isomers are reflected in their physical properties.
| Property | Cis Isomer | Trans Isomer | Rationale for Difference |
| Melting Point | 135 °C[1] | 168 °C | The more symmetrical and stable diequatorial conformation of the trans isomer allows for more efficient crystal packing, leading to a higher melting point. |
| Polarity | Expected to be slightly higher | Expected to be slightly lower | The axial-equatorial arrangement in the cis isomer can lead to a slightly larger net dipole moment compared to the more symmetrical diequatorial trans isomer. |
| Solubility | Expected to be slightly higher in polar solvents | Expected to be slightly lower in polar solvents | The slightly higher polarity of the cis isomer may lead to better solvation in polar solvents. |
Spectroscopic Differentiation: Unmasking the Isomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the cis and trans isomers, as the spectral data is highly sensitive to the local chemical environment and spatial orientation of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly those at C1 and C2, are diagnostic.
-
Chemical Shifts: Protons in an axial orientation are shielded by the electron density of the C-C single bonds of the ring and typically resonate at a higher field (lower ppm) compared to their equatorial counterparts.
-
Coupling Constants (J): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them.
-
Axial-Axial (J_ax,ax): Large coupling (typically 8-13 Hz) due to a ~180° dihedral angle.
-
Axial-Equatorial (J_ax,eq) and Equatorial-Equatorial (J_eq,eq): Small coupling (typically 2-5 Hz) due to a ~60° dihedral angle.
-
Expected ¹H NMR Spectral Differences:
-
trans Isomer (Diequatorial): The protons at C1 and C2 will be in axial positions, leading to a large axial-axial coupling constant (J_ax,ax) between them.
-
cis Isomer (Axial-Equatorial Equilibrium): The observed coupling constants for the protons at C1 and C2 will be an average of the axial-axial, axial-equatorial, and equatorial-equatorial couplings, resulting in smaller and more complex splitting patterns compared to the trans isomer.
¹³C NMR Spectroscopy: The chemical shifts of the cyclohexane carbons are influenced by steric interactions. The γ-gauche effect predicts that a carbon atom that is gauche to another carbon or heteroatom three bonds away will be shielded (shifted to a higher field). In the cis isomer, the axial substituent will cause a γ-gauche interaction with the syn-axial carbons, leading to an upfield shift of these carbon signals compared to the trans isomer where all substituents are equatorial.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will show characteristic absorptions for the carboxylic acid O-H (broad, ~2500-3300 cm⁻¹), the carbonyl C=O of the carboxylic acid (~1700 cm⁻¹), and the benzoyl C=O (~1680 cm⁻¹). While these major peaks will be present in both, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be expected due to the different vibrational modes of the cyclohexane ring in their respective dominant conformations.
An FTIR spectrum for (1S,2R)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid, a trans isomer, is available and serves as a reference for this isomer.[2]
Synthetic Strategies and Isomer Separation
The synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid can be approached through methods that allow for stereochemical control.
Caption: General workflow for the synthesis and separation of cis and trans isomers.
Synthesis of the cis Isomer
A common strategy for the synthesis of cis-1,2-disubstituted cyclohexanes is the catalytic hydrogenation of a corresponding aromatic precursor. For the target molecule, this could involve the Friedel-Crafts acylation of benzoic acid with toluene, followed by catalytic hydrogenation of the resulting aromatic ring. The hydrogenation typically occurs from the less sterically hindered face of the ring, leading to the cis product.
Experimental Protocol: Catalytic Hydrogenation (General)
-
Reaction Setup: Dissolve the aromatic precursor in a suitable solvent (e.g., glacial acetic acid) in a high-pressure hydrogenation vessel.
-
Catalyst: Add a hydrogenation catalyst, such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C).
-
Hydrogenation: Purge the vessel with hydrogen gas and then pressurize to the desired pressure (e.g., 50-100 psi). Agitate the mixture at room temperature or with gentle heating until hydrogen uptake ceases.
-
Work-up: Filter the reaction mixture to remove the catalyst. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to isolate the cis isomer.
Synthesis of the trans Isomer
The trans isomer is often the thermodynamically more stable product and can sometimes be obtained through epimerization of the cis isomer under basic or acidic conditions. Alternatively, stereoselective synthetic routes can be designed.
Separation of Isomers
If a synthetic route yields a mixture of cis and trans isomers, they can be separated based on their different physical properties.
-
Fractional Crystallization: The difference in melting points and crystal packing efficiencies can be exploited. The less soluble trans isomer will often crystallize out of a suitable solvent system first.
-
Column Chromatography: The slight difference in polarity between the two isomers allows for their separation on a silica gel column using an appropriate eluent system.
Conclusion
The cis and trans isomers of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, while constitutionally identical, are distinct chemical entities with different three-dimensional structures and, consequently, different physicochemical properties. The greater thermodynamic stability of the diequatorial conformation of the trans isomer leads to a higher melting point and distinct spectroscopic signatures, particularly in ¹H NMR due to the large axial-axial coupling of the C1 and C2 protons. The cis isomer, existing in a dynamic equilibrium of axial-equatorial conformers, presents a different spectroscopic profile. A thorough understanding of these differences, grounded in the principles of conformational analysis, is essential for any researcher working with these or related substituted cyclohexane systems. This guide provides a framework for the rational design of synthetic strategies, the confident characterization of the resulting isomers, and ultimately, the advancement of research in medicinal and materials chemistry.
References
-
SpectraBase. (1S,2R)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid - Optional[FTIR] - Spectrum. [Link]
Sources
A Comparative Benchmarking Guide to the Synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and scalable production of complex molecular architectures is of paramount importance. 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, a molecule of interest for its potential as a building block in medicinal chemistry, presents a synthetic challenge that warrants a comparative analysis of viable production routes. This guide provides an in-depth technical comparison of two distinct and plausible methodologies for its synthesis: a classical Friedel-Crafts acylation approach and a modern organocuprate conjugate addition strategy. By examining the underlying chemical principles, providing detailed experimental protocols, and presenting comparative data, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic endeavors.
Introduction to the Target Molecule
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid possesses a unique structural motif, combining an aliphatic carboxylic acid with an aryl ketone. This bifunctionality makes it a versatile intermediate for the synthesis of more complex molecules, potentially leading to novel therapeutic agents. The presence of a chiral center at the C2 position of the cyclohexane ring adds another layer of complexity and potential for stereoselective synthesis, a critical consideration in drug development.
Method A: Friedel-Crafts Acylation of Toluene with Cyclohexanecarbonyl Chloride
The Friedel-Crafts acylation is a classic and robust method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1] In this proposed synthesis, toluene is acylated with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[2][3]
Reaction Mechanism and Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of the toluene ring. The methyl group of toluene is an ortho-, para-directing group; however, due to steric hindrance from the bulky cyclohexyl group, the para-substituted product, 4-methylphenyl cyclohexyl ketone, is expected to be the major regioisomer.[1][4] Subsequent oxidation of the benzylic position is not feasible in this context; therefore, the strategy relies on the direct acylation to form the desired ketone, followed by hydrolysis if an ester of cyclohexanecarboxylic acid was used initially. However, the direct use of cyclohexanecarbonyl chloride is more straightforward.
Figure 1: Workflow for Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of Cyclohexanecarbonyl Chloride
A reliable method for the preparation of cyclohexanecarbonyl chloride involves the reaction of cyclohexanecarboxylic acid with thionyl chloride (SOCl₂).[5][6]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).
-
Reagents: To the flask, add cyclohexanecarboxylic acid (1.0 eq.). Add thionyl chloride (1.5 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude cyclohexanecarbonyl chloride, which can be used in the next step without further purification. A conversion of over 99% can be expected.[5]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from analogous Friedel-Crafts acylations of toluene.[7][8]
-
Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a nitrogen inlet.
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in an excess of dry toluene, which serves as both the reactant and the solvent, under a nitrogen atmosphere. Cool the suspension to 0-5 °C in an ice bath.
-
Acyl Chloride Addition: Add cyclohexanecarbonyl chloride (1.0 eq.) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.
Method B: Organocuprate Conjugate Addition
An alternative and more modern approach involves the 1,4-conjugate addition of an organocuprate reagent to an α,β-unsaturated ester.[6] In this proposed route, a p-tolylcuprate reagent is added to ethyl 1-cyclohexene-1-carboxylate.
Reaction Mechanism and Rationale
Organocuprates, also known as Gilman reagents, are soft nucleophiles that preferentially undergo 1,4-addition to α,β-unsaturated carbonyl compounds, in contrast to "harder" organometallic reagents like Grignard or organolithium reagents which tend to favor 1,2-addition.[6][9] The reaction proceeds through the formation of a copper-enolate intermediate, which is then protonated during the work-up to yield the β-substituted carbonyl compound. This method offers high regioselectivity and can often be performed under milder conditions than Friedel-Crafts reactions. The subsequent hydrolysis of the ester group yields the desired carboxylic acid.
Figure 2: Workflow for Organocuprate Conjugate Addition.
Experimental Protocol: Synthesis of Ethyl 1-cyclohexene-1-carboxylate
This starting material can be synthesized from ethyl 2-oxocyclohexanecarboxylate. A reported procedure involves the reduction of the ketone followed by dehydration. An alternative, simpler method starts from methyl 2-cyclohexene-1-carboxylate via base-catalyzed isomerization.[10]
-
Reaction Setup: Prepare a solution of sodium ethoxide by dissolving sodium (1.1 g, 47.8 mmol) in ethanol (35 ml).
-
Isomerization: Add methyl 2-cyclohexene-1-carboxylate (5.6 g, 40 mmol) to the sodium ethoxide solution and let it stand at room temperature for 1.5 hours.
-
Work-up: Pour the mixture into dilute hydrochloric acid and extract with diethyl ether.
-
Purification: Wash the combined ether extracts with dilute aqueous sodium carbonate, dry over magnesium sulfate, and distill to yield ethyl 1-cyclohexene-1-carboxylate (yield ~90%).[10]
Experimental Protocol: Organocuprate Addition and Hydrolysis
This protocol is based on general procedures for organocuprate additions.[6]
-
Preparation of p-Tolylcuprate: In a dry, three-necked flask under a nitrogen atmosphere, prepare a solution of p-tolyllithium by reacting p-bromotoluene with two equivalents of lithium metal in dry diethyl ether. In a separate flask, suspend copper(I) iodide (CuI, 0.5 eq.) in dry diethyl ether at -78 °C. Slowly add the p-tolyllithium solution to the CuI suspension to form the lithium di(p-tolyl)cuprate.
-
Conjugate Addition: To the freshly prepared cuprate solution at -78 °C, add a solution of ethyl 1-cyclohexene-1-carboxylate (1.0 eq.) in dry diethyl ether dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude ester can be purified by column chromatography.
-
Ester Hydrolysis: To the purified ester, add a solution of potassium hydroxide in methanol and stir at room temperature overnight. Evaporate the solvent, redissolve the residue in water, and wash with ether. Acidify the aqueous layer and extract with ether. Dry the final organic extracts and evaporate the solvent to yield 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.
Comparative Analysis
| Parameter | Method A: Friedel-Crafts Acylation | Method B: Organocuprate Conjugate Addition |
| Reagents | Toluene, Cyclohexanecarbonyl chloride, AlCl₃ | p-Bromotoluene, Lithium, CuI, Ethyl 1-cyclohexene-1-carboxylate |
| Catalyst | Stoichiometric Lewis acid (e.g., AlCl₃) | Often requires stoichiometric organocuprate |
| Reaction Conditions | 0 °C to room temperature | -78 °C to room temperature |
| Yield | Moderate to good (estimated 60-80% based on analogous reactions) | Good to excellent (estimated 70-90% based on analogous reactions) |
| Regioselectivity | Good (para-substitution favored) | Excellent (exclusive 1,4-addition) |
| Stereoselectivity | Generally low, may produce a mixture of enantiomers | Can be influenced by chiral auxiliaries or catalysts, offering potential for stereocontrol |
| Advantages | Well-established, uses readily available starting materials. | High regioselectivity, milder conditions for the key C-C bond formation, potential for stereocontrol. |
| Disadvantages | Requires stoichiometric amounts of a harsh Lewis acid, potential for side reactions, difficult work-up. | Requires preparation of a sensitive organometallic reagent, use of cryogenic temperatures. |
Characterization and Benchmarking
As no specific experimental data for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is readily available in the literature, we can predict its characteristic spectral data based on analogous compounds like 2-benzoylcyclohexanecarboxylic acid and general spectroscopic principles for carboxylic acids and aryl ketones.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for the carboxylic acid and ketone functional groups.
-
O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[11][12][13]
-
C=O stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹ (for the hydrogen-bonded dimer).[11][12]
-
C=O stretch (Aryl Ketone): A strong absorption around 1685 cm⁻¹. Conjugation with the aromatic ring lowers the stretching frequency compared to a simple ketone.
-
C-H stretches (Aromatic and Aliphatic): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-2950 cm⁻¹ (aliphatic).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, around 10-13 ppm.
-
Aromatic Protons: Two doublets in the aromatic region (7.0-8.0 ppm) characteristic of a 1,4-disubstituted benzene ring.
-
Cyclohexane Protons: A complex series of multiplets in the aliphatic region (1.0-3.5 ppm). The proton at C2, adjacent to the carbonyl and carboxyl groups, would be expected to be deshielded.
-
Methyl Protons (-CH₃): A singlet around 2.4 ppm.
-
-
¹³C NMR:
Mass Spectrometry (MS)
The mass spectrum would be expected to show the molecular ion peak [M]⁺. Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH) and cleavage at the acyl-cyclohexyl bond.
Conclusion and Recommendations
Both Method A (Friedel-Crafts Acylation) and Method B (Organocuprate Conjugate Addition) present viable synthetic routes to 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.
-
Method A is a more traditional approach, relying on well-understood but often harsh reaction conditions. Its primary advantages are the relatively straightforward procedure and the use of common laboratory reagents. However, the requirement for stoichiometric amounts of a Lewis acid and the potential for side reactions are significant drawbacks.
-
Method B represents a more modern and potentially more elegant solution. It offers superior regioselectivity and milder conditions for the key bond-forming step. Furthermore, the field of asymmetric conjugate additions is well-developed, offering the potential for stereoselective synthesis of the target molecule, which is a significant advantage in a pharmaceutical context. The main challenges lie in the preparation and handling of the organocuprate reagent.
For initial, small-scale synthesis and proof-of-concept, Method A may be more accessible. However, for larger-scale production, and particularly if enantiopurity is a goal, Method B is the more promising and versatile approach. The choice between these methods will ultimately depend on the specific requirements of the research project, including scale, desired purity, stereochemical control, and available laboratory infrastructure.
References
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PrepChem. Synthesis of ethyl 1-cyclohexene-1-carboxylate. [Link]
-
ACS Publications. Highly Diastereoselective 1,4-Addition of an Organocuprate to Methyl α-d-Gluco-, α-d-Manno-, or α-d-Galactopyranosides Tethering an α,β-Unsaturated Ester. Novel Asymmetric Access to β-C-Substituted Butanoic Acids. The Journal of Organic Chemistry. [Link]
-
PubMed. Highly diastereoselective 1,4-addition of an organocuprate to methyl alpha-D-gluco-, alpha-D-manno-, or alpha-D-galactopyranosides tethering an alpha,beta-unsaturated ester. Novel asymmetric access to beta-C-substituted butanoic acids. [Link]
-
Wikipedia. Reactions of organocopper reagents. [Link]
-
National Institutes of Health. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. [Link]
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Organic Syntheses. cyclohexylidenecyclohexane. [Link]
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University of Wisconsin-Madison Department of Chemistry. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]
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PubChem. 2-Benzoylcyclohexanecarboxylic acid. [Link]
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RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. [Link]
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Organic Chemistry Portal. Unsymmetrical Diaryl Ketones from Arenes. [Link]
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Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
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RSC Publishing. Stereocontrolled synthesis and alkylation of cyclic β-amino esters: asymmetric synthesis of a (−)-sparteine surrogate. [Link]
- Google Patents.
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ResearchGate. Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. [Link]
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ResearchGate. Conjugate Addition Reactions of α-Aminoalkylcuprates with α,β-Enones and Enals. [Link]
-
Scribd. Friedel-Crafts Acylation of Toluene. [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by 1,4-Addition. [Link]
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TÜBİTAK Academic Journals. Friedel-Crafts acylation of arenes with carboxylic acids using silica gel supported AlCl3. [Link]
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Henry Rzepa's Blog. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. [Link]
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MDPI. Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. [Link]
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Khan Academy. Friedel-Crafts acylation. [Link]
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PubMed. Conjugate addition reactions of alpha-aminoalkylcuprates with alpha, beta-alkenyl-, alpha,beta-alkynyl-, alpha,beta-beta,gamma-allenyl-, and alpha,beta-gamma,delta-dienyl carboxylic acid derivatives, nitriles, and sulfoxides. [Link]
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ResearchGate. Infrared spectra and structure of molecular complexes of aromatic acids. [Link]
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ResearchGate. Enantioselective Cu-Catalyzed 1,4-Addition of Grignard Reagents to Cyclohexenone Using Taddol-Derived Phosphine-Phosphite Ligands and 2-Methyl-THF as a Solvent. [Link]
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RSC Publishing. Copper-catalyzed asymmetric 1,4-conjugate addition of Grignard reagents to linear α,β,γ,δ-unsaturated ketones. [Link]
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Química Organica.org. IR Spectrum: Carboxylic Acids. [Link]
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Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]
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Biblioteka Nauki. THE USE OF COMBINED GAS CHROMATOGRAPHY - MASS SPECTROMETRY FOR THE IDENTIFICATION OF ALIPHATIC CARBOXYLIC ACID IN SMOKE PRODUCED. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid
This guide provides essential safety and logistical information for the proper disposal of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines procedural, step-by-step guidance to ensure safe and compliant laboratory operations.
Hazard Identification and Risk Assessment
While specific toxicological data for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is not available, structurally related compounds such as cyclohexanecarboxylic acid and its derivatives are known to cause skin and eye irritation.[1][2][3][4] One isomer, cis-4-(3-Methylbenzoyl)cyclohexanecarboxylic acid, is classified as harmful if swallowed, and causes skin and serious eye irritation.[5] Therefore, it is prudent to handle 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid with the assumption that it may possess similar hazardous properties.
Assumed Hazards:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.[6]
-
A laboratory coat.
All handling of this compound, especially in powdered form or when generating aerosols, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
Regulatory Framework for Chemical Waste Disposal
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] Laboratories that generate hazardous waste are categorized as Very Small, Small, or Large Quantity Generators (VSQG, SQG, or LQG), each with specific storage and reporting requirements.[8][9] It is crucial to understand your facility's generator status to ensure compliance.
All chemical waste must be properly identified and labeled with the words "Hazardous Waste," the chemical constituents, and the associated hazards.[8][9]
Step-by-Step Disposal Protocol
The proper disposal route for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is contingent on its concentration and the presence of other hazardous contaminants.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is pure, in solution, or mixed with other chemicals. If it is in a solution, identify the solvent and the concentration of the carboxylic acid.
-
Segregate Waste Streams: Do not mix 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid waste with other waste streams, especially incompatible materials such as bases, oxidizing agents, or reducing agents.[6][10] Organic acid waste should also be kept separate from inorganic acid waste.[6]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a designated, leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for carboxylic acid waste.[6] Never use metal containers for acidic waste.[10]
-
Proper Labeling: Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."[8]
-
The full chemical name: "2-(4-Methylbenzoyl)cyclohexanecarboxylic acid" and any other components in the waste stream, with their approximate percentages.[11]
-
The date when waste was first added to the container.
-
The associated hazards (e.g., "Corrosive," "Irritant").[6]
-
Step 3: On-Site Accumulation
-
Satellite Accumulation Areas (SAAs): Hazardous waste can be accumulated in designated SAAs, which must be at or near the point of generation and under the control of laboratory personnel.[8][10]
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[12]
-
Container Management: Waste containers must be kept securely closed except when adding waste.[11] Store containers in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
Step 4: Disposal of Uncontaminated, Dilute Aqueous Solutions
For very dilute (<10%) aqueous solutions of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid that are free of other hazardous contaminants, neutralization may be an option, provided it is permitted by your local wastewater authority and institutional EHS guidelines. [6]
-
Neutralization Procedure:
-
Work in a chemical fume hood and wear appropriate PPE.
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic solution with constant stirring.
-
Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.[6]
-
Once neutralized, the solution may be poured down the drain with copious amounts of running water.[6]
-
Important: Do not attempt to neutralize concentrated solutions or solutions containing other hazardous materials. This process should only be undertaken by trained personnel.
Step 5: Disposal of Concentrated or Contaminated Waste
All concentrated forms of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, as well as solutions contaminated with other hazardous materials (e.g., solvents, heavy metals), must be disposed of as hazardous waste.[6]
-
Collection: Collect this waste in a properly labeled, compatible container as described in Step 2.
-
Storage: Store the container in a designated SAA.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[6] The waste will then be transported to a permitted treatment, storage, and disposal facility (TSDF).
Emergency Procedures: Spill Management
In the event of a spill:
-
Minor Spills: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a designated hazardous waste container.[1][13] For small liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.[6] The contaminated absorbent material must then be placed in a sealed, labeled hazardous waste container.
-
Major Spills: In the case of a large spill, evacuate the area immediately and follow your institution's emergency response procedures. Contact your EHS department for assistance.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.
Caption: Decision-making workflow for the disposal of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid waste.
Summary of Disposal Parameters
| Parameter | Guideline | Source(s) |
| Waste Classification | Hazardous Waste (unless dilute, uncontaminated, and neutralized for drain disposal where permitted) | [6] |
| Compatible Containers | High-density polyethylene (HDPE), glass | [6] |
| Incompatible Materials | Bases, oxidizing agents, reducing agents, metals, inorganic acids | [6][10] |
| Labeling Requirements | "Hazardous Waste," full chemical name, hazards, date | [8][9][11] |
| On-Site Storage | Satellite Accumulation Area (SAA) | [8][10] |
| Neutralization pH Target | 6.0 - 8.0 | [6] |
| Final Disposal | Licensed hazardous waste contractor for concentrated or contaminated waste | [6] |
References
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Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
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Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
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40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR. Retrieved from [Link]
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Safety Data Sheet - Cyclohexanecarboxylic acid. (2010, May 21). Thermo Fisher Scientific. Retrieved from [Link]
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EPA Hazardous Waste Codes. (n.d.). UGA Environmental Safety Division. Retrieved from [Link]
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Safety Data Sheet - cis-4-(3-Methylbenzoyl)cyclohexanecarboxylic acid. (2025, January 18). AA Blocks. Retrieved from [Link]
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Personal protective equipment for handling 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid
Comprehensive Safety & Handling Guide: 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid (CAS No. 107147-13-7). As a dedicated partner in your research, we aim to provide value beyond the product itself, building a foundation of trust through unwavering commitment to laboratory safety.
While specific toxicological data for this compound is limited, a robust safety protocol can be developed by assessing the hazards associated with its primary functional groups: the carboxylic acid moiety and the benzophenone (aromatic ketone) core. This document synthesizes established safety standards for these chemical classes to create a comprehensive and precautionary handling plan.
Hazard Identification and Risk Assessment
Understanding the "why" behind a safety protocol is critical. The primary potential hazards of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid stem from its composite structure.
-
Carboxylic Acid Group: Carboxylic acids are generally acidic and can be corrosive or irritating to the skin and eyes.[1] Direct contact may cause burns, and inhalation of dusts can lead to respiratory irritation.[2][3] They should not be stored with bases or in metal cabinets, which can corrode.[1]
-
Benzophenone Core: Benzophenone and its derivatives are known to present several hazards. Benzophenone itself is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[4] Therefore, it is prudent to handle all derivatives, including this one, with a high degree of caution.[4] Skin contact should be minimized.
Based on this analysis, the primary routes of exposure to mitigate are:
-
Dermal Contact: Absorption through the skin or direct irritation/corrosion.
-
Ocular Contact: Splashes causing serious eye irritation or damage.[2][3][5][6]
-
Inhalation: Inhaling airborne powder/dust, leading to respiratory tract irritation.[2][3][7]
-
Ingestion: Accidental ingestion, which may be harmful.[5][7]
Engineering and Administrative Controls: The First Line of Defense
Before relying on PPE, the hierarchy of controls must be implemented. PPE is the last line of defense.
-
Engineering Control: All weighing, handling, and mixing of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid should be conducted within a certified chemical fume hood. This minimizes the risk of inhaling airborne dust particles.
-
Administrative Controls:
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
Ensure eyewash stations and safety showers are readily accessible and unobstructed.[2]
-
Minimize the quantity of the chemical handled in any single operation.
-
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to protect against all potential exposure routes.
Eye and Face Protection
Due to the corrosive potential of the carboxylic acid group, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles that form a seal around the eyes are required when there is any risk of splashing.
-
Best Practice: When handling larger quantities (>10g) or when the risk of splashing is significant, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[8]
Skin and Body Protection
-
Lab Coat: A chemical-resistant laboratory coat is required. Ensure it is fully buttoned with sleeves rolled down.
-
Protective Clothing: For operations with a high risk of splashing, consider a chemically resistant apron over the lab coat.
Hand Protection: A Critical Choice
Glove selection is paramount. The dual nature of the molecule (organic ketone and carboxylic acid) requires careful consideration. As a general rule, thicker gloves provide greater chemical resistance.[9]
-
For Incidental Contact (e.g., handling sealed containers, brief transfers):
-
For Extended Contact (e.g., cleaning spills, lengthy procedures):
-
Butyl Rubber or Neoprene Gloves: Butyl rubber provides excellent protection against a wide variety of corrosive acids, ketones, and esters.[9] Neoprene is a synthetic rubber that also offers good chemical resistance.[9] It is advisable to wear a lighter pair of nitrile gloves underneath these heavier gloves for added protection and ease of removal.
-
Always inspect gloves for tears, pinholes, or signs of degradation before and during use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
| Task Type | Primary Glove | Material | Key Considerations |
| Incidental Contact | Single Pair | Nitrile (≥5 mil) | Good for splash protection. Change immediately upon contact. |
| Extended Use / High Risk | Double Gloved | Inner: Nitrile, Outer: Butyl Rubber or Neoprene | Butyl rubber offers superior resistance to acids and ketones. |
Respiratory Protection
When engineering controls (i.e., a fume hood) are properly used, respiratory protection is typically not required. However, it may be necessary under specific circumstances:
-
If handling fine powders outside of a fume hood.
-
During a large spill clean-up. If a respirator is required, a NIOSH-approved half-mask or full-face respirator with organic vapor/acid gas (OV/AG) cartridges is appropriate.[8] A proper fit test and medical evaluation are mandatory before using any respirator.
Safe Handling & Disposal Workflow
A systematic approach ensures safety at every stage, from receiving the compound to its final disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, review this guide and any available Safety Data Sheet (SDS) for the compound or its analogs.[1] Ensure the fume hood is operational and the work area is clear.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, inner nitrile gloves, outer butyl/neoprene gloves (if needed), and finally, eye/face protection.
-
Weighing & Transfer: Conduct all transfers of the solid compound within the fume hood to contain dust. Use non-sparking tools.
-
Post-Handling: After use, decontaminate the work surface. Remove PPE carefully, avoiding contact with the contaminated outer surfaces.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves.
Disposal Plan
Chemical waste must be managed in a safe and compliant manner.[11]
-
Waste Collection:
-
Collect all waste containing 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, including contaminated gloves, wipes, and empty containers, in a dedicated, chemically compatible container.[4]
-
The container must be clearly labeled as "Hazardous Waste," listing the full chemical name and any other constituents.[4][11]
-
Keep the waste container sealed except when adding waste.[4]
-
-
Disposal Method:
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][7]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[3][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][3][7]
-
Spill:
-
Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand), scoop into the hazardous waste container, and decontaminate the area.
-
Large Spill: Evacuate the immediate area. Alert others and contact your institution's EHS spill response team. Do not attempt to clean it up without appropriate training and respiratory protection.
-
Visualized Safety Workflow
The following diagram outlines the critical decision-making and action steps for safely handling 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.
Caption: Workflow for handling 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.
References
- BenchChem. (n.d.). Proper Disposal of 4-(4-Methylphenylthio)benzophenone: A Step-by-Step Guide for Laboratory Professionals.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
- Unknown. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
- Sigma-Aldrich. (2025, July 8). Safety Data Sheet - Cyclohexanecarboxylic acid.
- OSHA. (n.d.). Benzophenone Method no: PV2130.
- Medicom. (n.d.). Chemical Resistance Reference Chart.
- Environmental Health and Safety, University of [Source Institution]. (n.d.). OSHA Glove Selection Chart.
- Department of Chemistry, Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
- Google Patents. (n.d.). US5877353A - Process for the preparation of benzophenone derivatives.
- Sigma-Aldrich. (2025, June 26). Safety Data Sheet.
- ChemicalBook. (2022, July 12). Application and Preparation of Benzophenone.
- UPenn EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- Environment, Health and Safety, [Source Institution]. (n.d.). Ansell Chemical Resistance Glove Chart.
- Unknown. (n.d.). Chemical Resistance of Gloves.pdf.
- BenchChem. (n.d.). Application Notes and Protocols for Benzophenone Derivatives in Materials Science.
- TCI Chemicals. (2025, April 30). Safety Data Sheet - 1,4-Cyclohexanedicarboxylic Acid.
- Fisher Scientific. (2025, December 19). Safety Data Sheet - trans-4-Methyl-1-cyclohexanecarboxylic acid.
- Thermo Fisher Scientific. (2010, May 21). Safety Data Sheet - Cyclohexane carboxylic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet - Cyclohexanecarboxylic acid.
- UFF. (n.d.).
- Physikalisch-Technische Bundesanstalt. (n.d.).
- BLD Pharm. (n.d.). 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
